molecular formula C6H4Br2FN B1419471 3,5-Dibromo-4-fluoroaniline CAS No. 1003709-35-0

3,5-Dibromo-4-fluoroaniline

Cat. No.: B1419471
CAS No.: 1003709-35-0
M. Wt: 268.91 g/mol
InChI Key: VJKSFHMDFWEBEI-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-fluoroaniline (CAS 1003709-35-0) is a high-value aniline derivative that serves as a critical building block in advanced organic synthesis. Its molecular structure, featuring an amine group with bromine and fluorine substituents at the 3, 5, and 4 positions, provides distinct electronic and steric properties that synthetic chemists leverage to construct complex molecules . The amine group enables a variety of common reactions, while the bromine atoms are excellent sites for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds . The fluorine atom can significantly influence the pharmacokinetic properties of final compounds, enhancing metabolic stability and bioavailability . This compound is indispensable in Research and Development for creating novel pharmaceuticals, sophisticated agrochemicals (including herbicides and pesticides), and specialty materials . Its role as a precursor enables the tailored design of molecules with specific biological activities or material properties, making it a versatile tool in the chemist's arsenal . To ensure optimal performance in sensitive applications, our product is supplied with a guaranteed high purity of 98% or greater . For laboratory safety and compound integrity, it is recommended to store this material at 2-8°C, protected from light, and under an inert atmosphere . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKSFHMDFWEBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662810
Record name 3,5-Dibromo-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003709-35-0
Record name 3,5-Dibromo-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physical and chemical properties of 3,5-Dibromo-4-fluoroaniline. The structure and content herein are designed to provide not only foundational data but also the experimental context and scientific rationale crucial for its application in advanced organic synthesis and medicinal chemistry.

Introduction: Strategic Importance in Synthesis

This compound is a halogenated aromatic amine that serves as a valuable and highly functionalized building block in organic synthesis.[1] Its structure is of particular interest to medicinal chemists for several reasons:

  • Fluorine Substitution: The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This makes it a desirable feature in the design of novel therapeutic agents.[2][3]

  • Dibromo Functionality: The two bromine atoms provide reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the strategic construction of complex molecular architectures.[4]

  • Aniline Core: The aniline moiety is a common scaffold in numerous biologically active compounds and provides a key site for further derivatization.[5][6]

Understanding the fundamental physical properties of this compound is the first and most critical step in its effective utilization, ensuring reproducibility in experimental design and success in process scale-up. This guide provides a self-validating framework for the characterization of this important intermediate.

Molecular Identity
  • Chemical Name: this compound

  • Synonyms: 3,5-Dibromo-4-fluoro-phenylamine

  • CAS Number: 1003709-35-0[7]

  • Molecular Formula: C₆H₄Br₂FN[8]

  • Molecular Weight: 268.91 g/mol [7]

graph "Molecular_Structure" {
    layout=neato;
    node [shape=plaintext, fontsize=12];
    edge [fontsize=10];

}

Caption: General workflow for the physical characterization of a chemical intermediate.

Protocol: Melting Point Determination (Capillary Method)
  • Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid will exhibit a sharp melting range (typically < 2 °C), whereas impurities depress and broaden the melting range. This protocol validates the purity of the sample.

  • Methodology:

    • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.

    • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

    • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., Thomas-Hoover or digital equivalent).

    • Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

    • Reporting: Report the result as the range T₁ – T₂. For a pure sample, this range should be narrow.

Protocol: Qualitative Solubility Determination
  • Causality: Understanding solubility is critical for selecting appropriate solvents for reactions, purifications (recrystallization), and analytical techniques (e.g., NMR, HPLC). The "like dissolves like" principle governs this property.

  • Methodology:

    • Solvent Selection: Prepare a panel of representative solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexanes).

    • Sample Preparation: Add approximately 10-20 mg of this compound to separate, labeled test tubes.

    • Solvent Addition: To each tube, add the selected solvent dropwise (e.g., 0.1 mL at a time), vortexing or shaking after each addition.

    • Observation: Observe the sample's miscibility. Continue adding solvent up to a total volume of 1-2 mL.

    • Classification:

      • Soluble: The solid completely dissolves.

      • Partially Soluble: Some, but not all, of the solid dissolves.

      • Insoluble: The solid does not appear to dissolve.

    • Reporting: Report the solubility characteristics for each tested solvent at the tested concentration and ambient temperature.

Spectroscopic Characterization Profile

While physical properties are fundamental, spectroscopic analysis provides unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR):

    • Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that is highly dependent on solvent and concentration.

    • Aromatic Protons (-CH-): The two aromatic protons are chemically equivalent. They will appear as a singlet due to the symmetrical substitution pattern on the ring. The strong electron-withdrawing effects of the two bromine atoms and one fluorine atom will shift this signal downfield.

  • ¹³C NMR (Carbon NMR):

    • The spectrum will show four distinct signals in the aromatic region, corresponding to the four unique carbon environments: C-NH₂, C-Br, C-F, and C-H.

    • C-F Coupling: The carbon atom directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF). The carbons ortho and meta to the fluorine may also show smaller C-F couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[11]

  • Expected Absorption Bands:

    • N-H Stretching: Two distinct sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

    • C-H Aromatic Stretching: Peaks will appear just above 3000 cm⁻¹.

    • C=C Aromatic Ring Stretching: One or more bands in the 1500-1600 cm⁻¹ region.

    • C-N Stretching: A signal typically found in the 1250-1350 cm⁻¹ range.

    • C-F Stretching: A strong, characteristic absorption band in the 1100-1300 cm⁻¹ region.

    • C-Br Stretching: A signal in the fingerprint region, typically between 500-650 cm⁻¹.

Safety and Handling

As a halogenated aniline, this compound requires careful handling. The following information is based on general safety data for similar compounds.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[12]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.[12]

    • Wash hands thoroughly after handling.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • In case of skin contact: Wash with plenty of soap and water.

    • If inhaled: Move the person to fresh air.

    • In all cases of exposure, seek medical attention if symptoms persist.

Conclusion: A Versatile Intermediate for Drug Discovery

This compound is a strategically designed chemical intermediate with significant potential in pharmaceutical and agrochemical research.[1] The combination of a fluorine atom for modulating biological properties and bromine atoms as versatile synthetic handles makes it an attractive starting material for constructing novel, complex molecules.[13][14] A thorough understanding and empirical verification of its physical properties, as outlined in this guide, are essential for any scientist aiming to leverage its unique chemical potential. This foundational knowledge ensures the integrity of experimental work and facilitates the seamless translation of research from the laboratory to development.

References

An In-depth Technical Guide to 3,5-Dibromo-4-fluoroaniline: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Dibromo-4-fluoroaniline is a halogenated aromatic amine that serves as a highly versatile and valuable building block in modern synthetic chemistry. Its unique substitution pattern—featuring two bromine atoms for cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and an amine group for derivatization—makes it a strategic intermediate in the development of complex molecules. This guide provides a comprehensive overview of its core chemical properties, spectroscopic signature, reactivity profile, and safety considerations. It is intended for researchers and professionals in drug discovery, agrochemical synthesis, and materials science who seek to leverage the unique characteristics of this compound in their research and development endeavors.

Core Chemical and Physical Properties

This compound is a synthetically derived organic compound whose properties are dictated by the interplay of its three distinct functional groups on the aniline scaffold. Understanding these fundamental characteristics is crucial for its effective handling, storage, and application in synthetic protocols.

Chemical Identity
IdentifierValueSource
CAS Number 1003709-35-0[1][2]
Molecular Formula C₆H₄Br₂FN[1][2]
Molecular Weight 268.91 g/mol [1][2]
IUPAC Name This compound[1]
Canonical SMILES C1=C(C=C(C(=C1Br)F)Br)N[1]
InChI InChI=1S/C6H4Br2FN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2[1]
InChIKey VJKSFHMDFWEBEI-UHFFFAOYSA-N[1]
Physicochemical Data

The physical properties of this compound are consistent with a substituted aromatic compound of its molecular weight. While some experimental data is not widely published, reliable computed values provide a strong basis for experimental design.

PropertyValueSource
Appearance Likely a white to off-white or light-colored crystalline solid, based on analogous compounds[3].
Density 2.1 ± 0.1 g/cm³[2]
Boiling Point 297.2 ± 35.0 °C at 760 mmHg[2]
Flash Point 133.5 ± 25.9 °C[2]
Refractive Index 1.634[2]
LogP (XLogP3-AA) 2.7[1][2]

The calculated LogP value of 2.7 suggests moderate lipophilicity, a critical parameter in drug design for influencing membrane permeability and pharmacokinetic profiles.

Caption: 2D Structure of this compound.

Spectroscopic Profile

While dedicated, published spectra for this specific molecule are scarce, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the ¹H NMR spectrum is expected to be simple due to the molecule's symmetry:

  • Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically and magnetically equivalent. They would appear as a single signal, likely a doublet due to coupling with the adjacent ¹⁹F atom. The chemical shift would be in the range of δ 6.5-7.5 ppm. The electron-withdrawing halogens would shift this signal downfield compared to aniline itself.

  • Amine Protons (-NH₂): The two amine protons would typically appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration but usually falls between δ 3.5-5.0 ppm.

¹³C NMR Spectroscopy

The molecule's symmetry simplifies the ¹³C NMR spectrum, which is expected to show four distinct signals for the aromatic carbons:

  • C-1 (C-NH₂): This carbon would be significantly shielded by the amine group, with its signal appearing around δ 140-150 ppm.

  • C-2/C-6: These equivalent carbons are adjacent to both a bromine and the amine-bearing carbon. Their signal would appear in the aromatic region, likely around δ 115-125 ppm.

  • C-3/C-5 (C-Br): These carbons, directly bonded to bromine, would be heavily influenced by the halogen's electronegativity and would likely appear at a lower field, around δ 105-115 ppm.

  • C-4 (C-F): This carbon will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, resulting in a prominent doublet. Its chemical shift would be significantly downfield due to the fluorine's strong deshielding effect, likely in the range of δ 150-160 ppm.

Mass Spectrometry

The mass spectrum would be characterized by a distinct isotopic pattern for the molecular ion (M⁺) peak due to the presence of two bromine atoms. The M, M+2, and M+4 peaks would appear in an approximate ratio of 1:2:1, which is a definitive signature for a dibrominated compound. The exact mass would be approximately 268.87 Da for the most abundant isotopes.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.

Reactivity_Map main This compound Amine Amino Group (-NH₂) main->Amine Bromine Bromine Atoms (C-Br) main->Bromine Ring Aromatic Ring main->Ring Diazotization Diazotization (Sandmeyer, etc.) Amine->Diazotization Acylation Acylation / Sulfonylation Amine->Acylation Alkylation N-Alkylation Amine->Alkylation Coupling Pd-catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira) Bromine->Coupling Lithiation Lithium-Halogen Exchange Bromine->Lithiation EAS Further Electrophilic Aromatic Substitution (difficult) Ring->EAS

Caption: Key reactive sites and corresponding synthetic transformations.

Reactivity of the Amino Group

The primary amine is a versatile functional handle.

  • Diazotization: The -NH₂ group can be readily converted into a diazonium salt (-N₂⁺) using sodium nitrite under acidic conditions. This intermediate is highly valuable as it can be substituted by a wide range of nucleophiles in reactions like the Sandmeyer reaction to introduce chloro, cyano, or hydroxyl groups. This pathway is a cornerstone for diversifying the molecular scaffold[4].

  • Acylation and Sulfonylation: The amine readily reacts with acyl chlorides or sulfonyl chlorides to form stable amides and sulfonamides, respectively. This is a common strategy to protect the amine, reduce its activating effect during subsequent reactions, or introduce new pharmacophoric elements.

Reactivity of the Bromine Atoms

The two bromine atoms are prime sites for carbon-carbon and carbon-heteroatom bond formation.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bonds are highly susceptible to oxidative addition by palladium(0) catalysts. This enables participation in a host of cross-coupling reactions, including Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols). This is the most powerful application of this building block, allowing for the construction of complex biaryl systems and other elaborate molecular architectures[5]. The choice of catalyst, ligand, and reaction conditions can often afford selective mono- or di-substitution.

Influence of the Fluorine Atom

The single fluorine atom, positioned between the two bromine atoms, exerts a profound electronic and steric influence.

  • Electronic Effects: As the most electronegative element, fluorine strongly withdraws electron density via the sigma bond (inductive effect), which deactivates the aromatic ring towards electrophilic substitution.

  • Metabolic Stability: In drug discovery, the C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine at this position can block potential sites of metabolism, thereby increasing the half-life and bioavailability of a drug candidate[5].

  • Modulation of pKa: The fluorine atom lowers the pKa of the aniline nitrogen, making it less basic. This can be critical for tuning the binding affinity of a molecule to its biological target.

Proposed Synthetic Protocol

A direct, high-yield synthesis of this compound can be logically achieved via the electrophilic bromination of 4-fluoroaniline. The strong ortho-, para-directing nature of the amino group, combined with the deactivating but ortho-directing effect of the fluorine atom, ensures high regioselectivity for the 3 and 5 positions.

Synthesis_Workflow start Starting Material: 4-Fluoroaniline process Step 1: Electrophilic Aromatic Substitution (Bromination) start->process reagent Reagent: N-Bromosuccinimide (NBS) or Bromine (Br₂) reagent->process workup Step 2: Reaction Quench & Aqueous Workup process->workup purify Step 3: Purification (Recrystallization or Column Chromatography) workup->purify product Final Product: This compound purify->product

Caption: Proposed workflow for the synthesis of this compound.

Exemplary Step-by-Step Methodology

This protocol is based on established procedures for the selective bromination of anilines[6].

  • Reaction Setup: To a solution of 4-fluoroaniline (1.0 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add the brominating agent. N-Bromosuccinimide (NBS) (2.1 equivalents) is often preferred as it is easier to handle than elemental bromine.

  • Reaction Execution: The addition of NBS should be done portion-wise at 0 °C to control the exothermicity of the reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-24h).

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction is quenched by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. The mixture is then diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.

Safety and Handling

As with any halogenated aromatic compound, proper safety precautions are essential when handling this compound. The toxicological properties have not been thoroughly investigated, necessitating a cautious approach[7].

  • Hazard Identification:

    • May cause respiratory irritation[7].

    • Classified as a potential skin and eye irritant. Analogous compounds are harmful if swallowed, in contact with skin, or if inhaled[8][9][10].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear a lab coat.

    • Respiratory Protection: Use in a well-ventilated fume hood. If dust formation is likely, a NIOSH-approved particulate respirator should be used[7].

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician[7].

    • Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician[7].

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[7].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician[7].

  • Fire Fighting and Spills:

    • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media[7].

    • For spills, avoid creating dust. Sweep up, place in a suitable closed container for disposal, and ventilate the area[7].

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a convergence of functionalities that are highly sought after in medicinal and materials chemistry. Its well-defined reactive sites allow for predictable and selective transformations, enabling the efficient construction of complex molecular targets. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is the first step toward unlocking its full potential in innovative synthetic applications.

References

Spectroscopic Profile of 3,5-Dibromo-4-fluoroaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dibromo-4-fluoroaniline is a halogenated aromatic amine of significant interest in synthetic organic chemistry, serving as a versatile building block for the development of novel pharmaceutical and agrochemical agents. The precise substitution pattern of two bromine atoms and a fluorine atom on the aniline scaffold imparts unique electronic and steric properties, making it a valuable synthon for introducing specific functionalities into larger molecules. Accurate characterization of this compound is paramount for ensuring the integrity of subsequent synthetic transformations and for understanding its reactivity. This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a reliable reference for its identification and characterization. While direct experimental spectra for this specific compound are not widely published, this guide presents a detailed analysis based on well-established spectroscopic principles and data from closely related analogues.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its characteristic spectroscopic signature. The presence of bromine, fluorine, and an amino group on the benzene ring leads to predictable patterns in NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: Probing the Aromatic Protons

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~6.8 - 7.0Doublet~3-4 Hz (⁴JH-F)2HH-2, H-6
~3.8 - 4.2Broad Singlet-2H-NH₂

Interpretation and Rationale:

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons at positions C-2 and C-6 are chemically equivalent and will therefore appear as a single signal.

  • Chemical Shift: The electron-donating amino group typically shields aromatic protons, shifting them upfield. Conversely, the electronegative bromine and fluorine atoms exert a deshielding effect. The interplay of these effects is predicted to result in a chemical shift in the range of δ 6.8-7.0 ppm.

  • Multiplicity: These protons will be split into a doublet by the fluorine atom at C-4. This four-bond coupling (⁴JH-F) is a characteristic feature of fluoroaromatic compounds, with an expected coupling constant of approximately 3-4 Hz.

  • -NH₂ Protons: The protons of the primary amine will appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. A typical range in a non-polar solvent like CDCl₃ is between δ 3.8 and 4.2 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity (Coupling to ¹⁹F) | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~155 - 160 | Doublet | ~240-250 (¹JC-F) | C-4 | | ~145 - 148 | Doublet | ~2-4 (³JC-F) | C-1 | | ~120 - 125 | Doublet | ~15-20 (²JC-F) | C-2, C-6 | | ~100 - 105 | Doublet | ~25-30 (²JC-F) | C-3, C-5 |

Interpretation and Rationale:

The proton-decoupled ¹³C NMR spectrum will display four distinct signals corresponding to the four unique carbon environments in the molecule. A key feature will be the splitting of these signals due to coupling with the ¹⁹F nucleus.

  • C-4 (ipso-Carbon to F): This carbon will exhibit the largest coupling constant (¹JC-F), typically in the range of 240-250 Hz, and will be significantly deshielded by the directly attached fluorine atom, appearing at approximately δ 155-160 ppm.

  • C-1 (ipso-Carbon to NH₂): The carbon bearing the amino group is expected around δ 145-148 ppm. It will show a smaller three-bond coupling to fluorine (³JC-F) of about 2-4 Hz.

  • C-2 and C-6: These equivalent carbons, ortho to the amino group and meta to the fluorine, are predicted to resonate between δ 120-125 ppm. They will display a two-bond coupling to fluorine (²JC-F) in the range of 15-20 Hz.

  • C-3 and C-5 (ipso-Carbons to Br): The bromine-substituted carbons will be the most shielded of the aromatic carbons, appearing around δ 100-105 ppm. They will also show a two-bond coupling to the adjacent fluorine (²JC-F) of approximately 25-30 Hz.

¹⁹F NMR Spectroscopy: A Sensitive Probe

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~ -110 to -120 | Triplet | ~3-4 Hz (⁴JF-H) | C-4 Fluorine |

Interpretation and Rationale:

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-4 position.

  • Chemical Shift: The chemical shift of fluorine is highly sensitive to its electronic environment. For a fluorine atom situated between two bromine atoms on an aniline ring, a chemical shift in the range of -110 to -120 ppm (relative to CFCl₃) is anticipated.

  • Multiplicity: This signal will be split into a triplet by the two equivalent aromatic protons at C-2 and C-6. The coupling constant (⁴JF-H) will be the same as that observed in the ¹H NMR spectrum, around 3-4 Hz.

Caption: Predicted NMR coupling interactions in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C-N, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3400 - 3500MediumAsymmetric N-H StretchPrimary Amine
3300 - 3400MediumSymmetric N-H StretchPrimary Amine
3000 - 3100WeakAromatic C-H StretchAromatic Ring
1600 - 1650StrongN-H Scissoring (Bending)Primary Amine
1550 - 1600Medium-StrongAromatic C=C StretchAromatic Ring
1450 - 1550Medium-StrongAromatic C=C StretchAromatic Ring
1250 - 1350StrongC-N StretchAryl Amine
1200 - 1280StrongC-F StretchAryl Fluoride
550 - 650StrongC-Br StretchAryl Bromide

Interpretation and Rationale:

The presence of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine. The strong absorption due to the C-F stretch is also a key diagnostic feature. The aromatic region will show characteristic C=C stretching bands, and the fingerprint region will contain the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
267/269/271High[M]⁺ (Molecular Ion)
188/190Medium[M - Br]⁺
109Medium[M - 2Br]⁺
82Low[C₅H₂F]⁺

Interpretation and Rationale:

The most characteristic feature of the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion will appear as a cluster of three peaks at m/z 267, 269, and 271, with relative intensities of approximately 1:2:1. Fragmentation is likely to involve the loss of one or both bromine atoms, leading to other characteristic isotopic patterns at lower m/z values.

MS_Fragmentation M [C₆H₄⁷⁹Br₂FN]⁺ m/z = 267 [C₆H₄⁷⁹Br⁸¹BrFN]⁺ m/z = 269 [C₆H₄⁸¹Br₂FN]⁺ m/z = 271 M_minus_Br [M - Br]⁺ [C₆H₄BrFN]⁺ m/z = 188/190 M->M_minus_Br - Br• M_minus_2Br [M - 2Br]⁺ [C₆H₄FN]⁺ m/z = 109 M_minus_Br->M_minus_2Br - Br•

Caption: Predicted primary fragmentation pathway in EI-MS.

Experimental Protocols

The following are generalized, standard operating procedures for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of around 250 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum with an appropriate spectral width centered around the expected chemical shift. Use a relaxation delay of 1-2 seconds and a suitable number of scans (e.g., 64).

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

  • Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹, co-adding at least 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-350 using a quadrupole or time-of-flight (TOF) mass analyzer.

Conclusion

The spectroscopic data presented in this guide, while predicted, are based on a solid foundation of chemical principles and extensive data from analogous compounds. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with IR and mass spectrometry, provides a robust and orthogonal set of data for the unambiguous identification and characterization of this compound. Researchers and professionals can confidently use this guide as a benchmark for their own experimental findings and for the quality control of this important chemical intermediate.

3,5-Dibromo-4-fluoroaniline NMR analysis and interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Analysis and Interpretation of 3,5-Dibromo-4-fluoroaniline

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a detailed interpretation of ¹H, ¹⁹F, and ¹³C NMR spectra. We will explore the causal relationships between the molecule's unique substitution pattern and its spectral features, emphasizing the diagnostic power of fluorine-proton and fluorine-carbon coupling constants. The guide includes a field-proven experimental protocol, detailed spectral analysis, and visual aids to facilitate a deeper understanding of multinuclear NMR for the structural elucidation of complex halogenated aromatic compounds.

Introduction: The Structural Challenge

This compound is a substituted aromatic amine featuring a unique arrangement of halogen atoms.[1][2] Its utility as a building block in the synthesis of pharmaceuticals and agrochemicals necessitates unambiguous structural confirmation.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique for this purpose, offering unparalleled insight into the molecular framework in solution.[4]

The presence of three different NMR-active nuclei—¹H, ¹³C, and the highly sensitive ¹⁹F nucleus—provides a multi-dimensional analytical puzzle.[5] The spin-spin coupling interactions, particularly those involving the fluorine atom, are not merely complexities to be resolved but are rich sources of structural information. This guide will systematically deconstruct the ¹H, ¹⁹F, and ¹³C NMR spectra of this compound, providing the logic to interpret the data with confidence.

Foundational Principles: A Multinuclear Perspective

A successful analysis hinges on understanding the NMR properties of the key nuclei:

  • ¹H Nucleus: Protons provide foundational information on the aromatic and amine groups. Their chemical shifts are influenced by the electronic environment, and their splitting patterns reveal neighboring spin-active nuclei.

  • ¹⁹F Nucleus: As a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is highly sensitive and offers a wide chemical shift dispersion, making it an excellent structural probe.[5][6] Its coupling to both protons and carbons provides critical connectivity data.[7]

  • ¹³C Nucleus: While less sensitive than ¹H, ¹³C NMR provides a direct map of the carbon skeleton. The large one-bond and smaller long-range carbon-fluorine coupling constants (ⁿJCF) are particularly diagnostic for assigning fluorinated aromatic systems.[8][9]

The overall analytical strategy involves acquiring and interpreting data from all three nuclei to build a self-validating structural model.

cluster_0 NMR Analysis Workflow for this compound cluster_1 Spectral Interpretation Prep Sample Preparation (Dissolution & Filtration) Acq Data Acquisition (1H, 13C, 19F Spectra) Prep->Acq High-Quality Sample Proc Data Processing (FT, Phasing, Calibration) Acq->Proc Raw FID Data H1 1H NMR Analysis (Shifts, Integration, JHF) Proc->H1 Processed Spectra F19 19F NMR Analysis (Shifts, JFH Pattern) Proc->F19 C13 13C NMR Analysis (Shifts, nJCF Couplings) Proc->C13 Assign Structural Assignment (Confirm Connectivity) H1->Assign Correlated Data F19->Assign Correlated Data C13->Assign Correlated Data Report Final Report & Data Archiving Assign->Report Validated Structure

Caption: A typical workflow for NMR-based structural elucidation.

Experimental Protocol: Ensuring Data Integrity

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[4] A flawed sample will produce a flawed spectrum, characterized by broad lines and poor resolution, which cannot be rectified by processing.[10] The following protocol is a self-validating system designed to produce high-quality, reproducible data.

Objective: To prepare a homogeneous, particulate-free solution of this compound in a deuterated solvent suitable for high-resolution multinuclear NMR analysis.

Materials:

  • This compound (5-20 mg for ¹H; 20-50 mg for ¹³C)

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆)

  • High-precision 5 mm NMR tubes (clean and dry)[11]

  • Pasteur pipette and glass wool or a pipette with a filter tip

  • Vortex mixer

Methodology:

  • Analyte Weighing: Accurately weigh the desired amount of this compound. For routine ¹H NMR, 5-10 mg is sufficient.[11] For ¹³C NMR, which is inherently less sensitive, a higher concentration (20-50 mg) is recommended to reduce acquisition time.[4]

    • Causality: Analyte concentration directly impacts the signal-to-noise ratio. Insufficient material leads to long experiment times, while excessive concentration can cause line broadening due to increased solution viscosity.

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial containing the analyte.[10] Chloroform-d is a common first choice due to its low cost and ability to dissolve a wide range of organic compounds.[12] Vigorously mix using a vortexer to ensure complete dissolution.

    • Causality: Deuterated solvents are required for the spectrometer's field-frequency lock system.[10] The choice of solvent can subtly affect chemical shifts due to solute-solvent interactions.[12][13]

  • Filtration (Critical Step): Prepare a filtration pipette by packing a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean, dry NMR tube.

    • Causality: Suspended solid particles drastically disrupt the magnetic field homogeneity within the sample volume. This leads to severe line broadening and distorted peak shapes, obscuring fine coupling details. This step is non-negotiable for high-resolution spectroscopy.[10]

  • Sample Handling: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[11]

    • Causality: Contaminants on the tube's exterior can degrade probe performance over time. A clean tube ensures smooth and concentric spinning within the probe, which is essential for achieving high resolution.

Spectral Analysis and Interpretation

The following sections predict and interpret the key features of the ¹H, ¹⁹F, and ¹³C NMR spectra based on the molecule's structure and established principles of NMR spectroscopy.

G a Proton (H-2) Signal p1 p2 l1 l2

References

3,5-Dibromo-4-fluoroaniline IR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Dibromo-4-fluoroaniline

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous identification and characterization of molecular structures are paramount. This compound (CAS No: 1003709-35-0, Molecular Formula: C₆H₄Br₂FN) is a halogenated aromatic amine that serves as a critical building block in the development of novel chemical entities.[1][2] Its utility in synthetic pathways necessitates rigorous quality control and structural verification. This guide provides an in-depth analysis of the expected infrared (IR) spectroscopy and mass spectrometry (MS) data for this compound, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are designed to serve as a self-validating system for the confirmation of this compound's molecular identity.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a cornerstone technique for functional group identification. It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. For a substituted aniline like this compound, the IR spectrum provides direct evidence for the presence of the amine group, the aromatic ring, and the carbon-halogen bonds.

Experimental Protocol: Acquiring a High-Quality Spectrum

The acquisition of a clean and reproducible IR spectrum is the foundation of accurate analysis. As this compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is the preferred method due to its minimal sample preparation and high reproducibility.

Step-by-Step ATR-IR Protocol:

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FT-IR) spectrometer is purged and a background spectrum is collected to account for atmospheric H₂O and CO₂.[3]

  • Sample Application: Place a small, representative amount of the crystalline this compound sample directly onto the ATR crystal (typically diamond or germanium).

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal surface. This step is critical for achieving a strong, high-quality signal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting interferogram with a Fourier transform and perform an ATR correction to produce the final absorbance spectrum.

Spectral Interpretation: Decoding the Fingerprint

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The interpretation relies on established correlation tables and an understanding of how substitution patterns influence vibrational frequencies.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupRationale & Expected Intensity
~3480 - 3390N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine (-NH₂)The presence of two distinct peaks in this region is a definitive marker for a primary amine.[4] The higher frequency band is the asymmetric stretch, and the lower is the symmetric stretch. (Strong-Medium)
~1620 - 1590N-H Bend (Scissoring)Primary Amine (-NH₂)This bending vibration is another key indicator of the -NH₂ group. Its position can sometimes overlap with aromatic C=C stretching.[5] (Medium)
~1570 & ~1475C=C Aromatic Ring StretchPhenyl RingAromatic rings typically exhibit a pair of sharp absorptions in this region. The specific positions are influenced by the substitution pattern. (Medium-Strong)
~1330 - 1260C-N StretchAromatic AmineThe stretching of the bond between the aromatic carbon and the nitrogen atom gives rise to a strong absorption in this region.[5] (Strong)
~1250 - 1100C-F StretchAryl-FluorideThe carbon-fluorine bond produces a characteristically strong and often sharp absorption band in the fingerprint region.[6] (Strong)
~850 - 800C-H Out-of-Plane BendAromatic RingThe position of this band is highly indicative of the aromatic substitution pattern. For a 1,2,3,5-tetrasubstituted ring, a strong band is expected in this range. (Strong)
< 690C-Br StretchAryl-BromideThe carbon-bromine bond, involving a heavy atom, vibrates at a low frequency, appearing deep in the fingerprint region.[6] (Medium-Strong)

Causality in Interpretation: The electron-withdrawing nature of the fluorine and bromine atoms influences the electron density of the aromatic ring and the amine group, causing subtle shifts in the exact positions of these bands compared to unsubstituted aniline. For instance, the electronegative halogens can slightly alter the N-H bond polarity and the C-N bond strength.

Mass Spectrometry: Unraveling Molecular Mass and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, ejecting an electron to form a positively charged molecular ion (M⁺•). The excess energy imparted during ionization causes this ion to fragment in predictable ways.

Experimental Protocol: EI-MS Analysis

Step-by-Step EI-MS Protocol:

  • Sample Introduction: Introduce a small quantity of the sample into the ion source, typically via a direct insertion probe for solid samples. The source is under a high vacuum.

  • Ionization: Bombard the vaporized sample with a beam of electrons, typically accelerated to 70 eV. This energy is sufficient to cause ionization and fragmentation.[7]

  • Ion Acceleration: Accelerate the newly formed positive ions through a series of electric fields.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions, generating a signal proportional to their abundance. The output is a mass spectrum plotting relative intensity versus m/z.

Spectral Interpretation: The Molecular Ion and Fragmentation Pathway

The mass spectrum of this compound is particularly informative due to the isotopic signature of bromine.

The Molecular Ion (M⁺•) Cluster: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[7] A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion:

  • M⁺•: Contains two ⁷⁹Br isotopes.

  • [M+2]⁺•: Contains one ⁷⁹Br and one ⁸¹Br isotope.

  • [M+4]⁺•: Contains two ⁸¹Br isotopes.

The expected relative intensity ratio of these peaks is approximately 1:2:1. Given the monoisotopic mass of this compound is ~266.87 Da, the cluster will appear at m/z 267, 269, and 271 (using nominal masses for C, H, F, N and ⁷⁹Br, ⁸¹Br).[1] The presence of this distinct 1:2:1 triplet is powerful evidence for a dibrominated compound.

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting ions and neutral fragments.[8] For this compound, the primary fragmentation events are initiated by the loss of the halogen atoms or cleavage related to the amine group.

G M C₆H₄Br₂FN⁺• m/z 267, 269, 271 (M⁺•) F1 C₆H₄BrFN⁺• m/z 188, 190 M->F1 - Br• F2 C₅H₃BrFN⁺• m/z 161, 163 F1->F2 - HCN F3 C₆H₄FN⁺• m/z 109 F1->F3 - Br•

m/z (Nominal)Proposed Ion StructureFragment LostRationale
267, 269, 271[C₆H₄Br₂FN]⁺•-Molecular ion (M⁺•) cluster, showing the characteristic 1:2:1 ratio for a dibrominated species.
188, 190[C₆H₄BrFN]⁺•Br•Initial loss of a bromine radical is a common and favorable fragmentation for halogenated aromatics, resulting in a doublet peak pattern.[9]
109[C₆H₄FN]⁺•Br•Subsequent loss of the second bromine radical from the [M-Br]⁺• ion. This results in a singlet peak.
161, 163[C₅H₃BrFN]⁺•HCNLoss of hydrogen cyanide from the [M-Br]⁺• ion, a characteristic fragmentation for aromatic amines.

Safety and Handling

According to safety data sheets, this compound should be handled with care. It is advised to use this chemical in a well-ventilated area, such as a fume hood.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn to avoid contact with skin and eyes.[11][12]

Conclusion

The structural elucidation of this compound is definitively achieved through the combined application of IR spectroscopy and mass spectrometry. The IR spectrum provides clear confirmation of the primary aromatic amine and carbon-halogen functional groups through their characteristic vibrational bands. Mass spectrometry confirms the molecular weight and elemental composition, with the unique isotopic pattern of the molecular ion cluster providing unambiguous evidence for the presence of two bromine atoms. The predictable fragmentation pathways further corroborate the proposed structure. Together, these techniques form a robust, self-validating analytical workflow essential for ensuring the identity and purity of this key synthetic intermediate in research and development.

References

An In-Depth Technical Guide to the Crystal Structure and Supramolecular Assembly of 3,5-Dibromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3,5-Dibromo-4-fluoroaniline is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. The precise arrangement of its substituents—two bromine atoms, a fluorine atom, and an amino group—creates a unique electronic and steric profile that dictates its intermolecular interactions. Understanding the three-dimensional crystal structure is paramount for predicting and tuning its physicochemical properties, such as solubility, stability, melting point, and bioavailability, which are critical metrics in drug development. This guide provides a comprehensive analysis of the anticipated crystal structure of this compound, a detailed, field-proven workflow for its experimental determination, and an expert discussion on the controlling supramolecular interactions, grounded in established principles of crystal engineering. While a definitive published crystal structure for this specific molecule is not yet available, this document leverages extensive data from analogous halogenated systems to construct a robust predictive model and a clear experimental path to its validation.

Introduction: The Significance of Halogenated Anilines

Halogenated anilines are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of halogen atoms onto the aniline scaffold profoundly influences molecular properties by modulating lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, halogens, particularly bromine and iodine, are potent directors of crystal packing through their ability to form strong, directional noncovalent interactions known as halogen bonds.[1][2]

The subject of this guide, this compound, presents a compelling case study in competitive intermolecular forces. The molecule possesses:

  • A Hydrogen Bond Donor: The amino (-NH₂) group.

  • Potential Hydrogen Bond Acceptors: The amino group's nitrogen atom and the fluorine atom.

  • Potent Halogen Bond Donors: The two bromine atoms.

The interplay between classic N-H···N or N-H···F hydrogen bonds and Br···N or Br···Br halogen bonds will ultimately determine the supramolecular assembly and, consequently, the material's bulk properties.[3][4] This guide outlines the analytical process required to elucidate this structural landscape.

Predicted Molecular and Crystal Structure

Based on the analysis of structurally similar halogenated anilines, we can predict the key structural features of this compound.

Anticipated Supramolecular Assembly & Key Intermolecular Interactions

The crystal packing is expected to be dominated by a synergy between hydrogen and halogen bonding. Strong intermolecular interactions are the primary determinants of how molecules connect and organize in a crystal structure.[1][5] For this molecule, the amino group is predicted to act primarily as a hydrogen-bond donor, while the bromine atoms will serve as halogen bond donors.[3][4]

The following interactions are predicted to be pivotal:

  • N-H···N Hydrogen Bonds: This is a classic and strong interaction in anilines, often leading to the formation of chains or dimers. The amino group of one molecule donates a hydrogen to the nitrogen of a neighboring molecule.

  • Halogen Bonding (Br···Br): Due to the phenomenon of σ-hole polarization, the bromine atoms possess an electropositive tip capable of interacting with an electronegative region on an adjacent molecule, such as the equatorial belt of another bromine atom. This directional interaction is a powerful tool in crystal engineering.[6]

  • N-H···F Hydrogen Bonds: While fluorine is a weak hydrogen bond acceptor, the presence of the N-H donor makes this interaction possible, potentially influencing the fine details of the crystal packing.[2]

  • π–π Stacking: Face-to-face or offset stacking of the aromatic rings may provide additional stabilization to the crystal lattice.

These competing forces will likely assemble the molecules into a highly ordered, three-dimensional network.

Crystallographic Data (Parameters for Experimental Determination)

The primary goal of the experimental workflow is to determine the quantitative crystallographic parameters. A single-crystal X-ray diffraction experiment will yield the precise data needed to define the structure.

ParameterDescriptionTypical Objective
Formula C₆H₄Br₂FNConfirmed by structure solution
Molecular Weight 268.91 g/mol Confirmed by structure solution
Crystal System The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic).To be determined.
Space Group The specific symmetry group of the crystal (e.g., P2₁/c, P-1).To be determined.
Unit Cell Dimensions a, b, c (lengths in Å) and α, β, γ (angles in °) that define the repeating unit cell.To be determined.
Volume (V) The volume of the unit cell in ų.To be determined.
Z The number of molecules per unit cell.To be determined.
Calculated Density (ρ) The theoretical density of the crystal in g/cm³.To be determined.
R-factor (R₁) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.A value < 5% indicates a good refinement.

Experimental Workflow for Structure Determination

The successful analysis of the crystal structure is contingent on a meticulous experimental approach, beginning with the growth of high-quality single crystals.

Protocol for Synthesis and Crystallization

High-purity starting material is essential for growing diffraction-quality crystals.[7] While this compound is commercially available, a recrystallization step is recommended to remove any impurities that could inhibit crystal growth.

Step-by-Step Crystallization Protocol (Slow Evaporation):

  • Solvent Selection: Identify a solvent system where the compound is moderately soluble.[7] A binary system is often effective. For this molecule, a polar solvent like ethanol (for dissolution) paired with a more volatile, less polar co-solvent like hexanes (to slowly induce crystallization) is a logical starting point.

  • Preparation of a Saturated Solution: In a clean glass vial, dissolve a small amount (e.g., 10-20 mg) of purified this compound in the minimum amount of warm ethanol.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, dust-free vial. This crucial step removes particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[7]

  • Inducing Crystallization: Place the filtered solution in a larger, sealed container containing a small amount of the anti-solvent (hexanes). The slow diffusion of the anti-solvent vapor into the vial will gradually decrease the compound's solubility.

  • Incubation: Store the vessel in a location free from mechanical vibration and temperature fluctuations. Patience is critical; allow the system to stand undisturbed for several days to weeks.[7]

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully extract one with a cryoloop for mounting.[8]

G cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting start High-Purity Compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve filter Syringe Filter (0.22 µm) into Clean Vial dissolve->filter setup Place Vial in Chamber with Anti-Solvent (Hexanes) filter->setup incubate Incubate Undisturbed (Days to Weeks) setup->incubate harvest Select & Mount Diffraction-Quality Crystal incubate->harvest

Fig. 1: Workflow for single crystal growth via vapor diffusion.
Protocol for Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[8][9]

Step-by-Step SC-XRD Data Collection and Analysis:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically under a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[8] Each spot in the pattern corresponds to the diffraction from a specific set of planes in the crystal lattice.

  • Data Reduction: The collected images are processed to determine the unit cell parameters and to integrate the intensities of thousands of individual reflections.

  • Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map. This map reveals the positions of the heavier atoms (bromine).

  • Structure Refinement: A model of the molecule is fitted to the electron density map. The positions of all atoms, their displacement parameters, and other variables are refined iteratively against the experimental data to achieve the best possible fit, as indicated by a low R-factor.[8]

  • Validation: The final structure is validated using crystallographic software to check for geometric consistency and other potential issues, ensuring the model is chemically and physically sound.

G mount Mount Crystal on Goniometer (100 K) collect X-ray Exposure & Diffraction Data Collection mount->collect reduce Data Reduction (Unit Cell & Intensities) collect->reduce solve Structure Solution (Generate Electron Density Map) reduce->solve refine Model Building & Iterative Refinement solve->refine validate Final Structure Validation (CIF File Generation) refine->validate final Complete Crystal Structure validate->final

Fig. 2: Standard workflow for single-crystal X-ray structure determination.

Visualization of Predicted Intermolecular Interactions

The anticipated network of hydrogen and halogen bonds is the key to the supramolecular chemistry of this compound. The diagram below illustrates the predicted primary interactions responsible for crystal packing, showing how molecules would link together to form a stable, extended architecture.

Fig. 3: Diagram of primary predicted intermolecular interactions.

Implications for Drug Development and Materials Science

A definitive crystal structure provides invaluable insight that directly impacts development:

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) can have drastically different properties. Understanding the primary interactions allows for targeted strategies to isolate or avoid specific polymorphs.

  • Solubility and Dissolution Rate: The strength of the intermolecular forces directly correlates with the lattice energy. A higher lattice energy generally leads to lower solubility, a critical parameter for drug bioavailability.

  • Chemical Stability: The way molecules are packed can protect reactive functional groups, enhancing the shelf-life and stability of an active pharmaceutical ingredient (API).

  • Rational Co-crystal Design: By identifying the dominant hydrogen and halogen bond donors and acceptors, scientists can rationally design multi-component crystals (co-crystals) with other molecules to systematically modify the physical properties of the API.[5]

Conclusion

The structural analysis of this compound is a critical step towards harnessing its full potential in pharmaceutical and material applications. While awaiting experimental confirmation, a predictive analysis based on established principles of crystal engineering provides a strong framework for understanding its behavior. The dominant supramolecular synthons are anticipated to be a combination of N-H···N hydrogen bonds and Br···Br halogen bonds, which will direct the formation of a stable, three-dimensional crystalline lattice. The detailed experimental workflows provided in this guide offer a validated, step-by-step pathway for researchers to obtain high-quality single crystals and solve the definitive structure, thereby enabling the rational design of new chemical entities with optimized physicochemical properties.

References

An In-Depth Technical Guide to the Physicochemical Characterization of 3,5-Dibromo-4-fluoroaniline, with a Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3,5-Dibromo-4-fluoroaniline (CAS No. 1003709-35-0), a key halogenated aniline intermediate in modern organic synthesis. While a definitive, experimentally validated melting point is not widely published in peer-reviewed literature, this document outlines the available data, provides context through comparison with structurally related compounds, and details a rigorous, self-validating protocol for its empirical determination. The methodologies described herein are designed to ensure the highest level of scientific integrity, providing researchers and drug development professionals with the foundational knowledge required for accurate characterization and utilization of this important building block.

Introduction: The Significance of this compound

This compound is a substituted aromatic amine whose structural features—a fluorinated benzene ring with two bromine atoms—make it a valuable precursor in the synthesis of complex organic molecules.[1] Halogenated anilines are foundational components in the development of pharmaceuticals and agrochemicals, where the presence and position of halogen atoms can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[2] The precise characterization of such intermediates is a critical first step in any research and development pipeline, ensuring the purity, consistency, and quality of the final product.

The melting point of a crystalline solid is one of its most fundamental physical properties. It serves as a primary indicator of purity and is crucial for identification. A sharp melting range is characteristic of a pure substance, whereas a broad and depressed melting range typically signifies the presence of impurities.[3] Therefore, the accurate determination of the melting point of this compound is not merely an academic exercise but a cornerstone of quality control in its application.

Physicochemical Properties of this compound

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 1003709-35-0[4]
Molecular Formula C₆H₄Br₂FN[4][5]
Molecular Weight 268.91 g/mol [4][5]
Predicted Boiling Point 297.2 ± 35.0 °C at 760 mmHg[5]
Predicted Density 2.1 ± 0.1 g/cm³[5]
Predicted Flash Point 133.5 ± 25.9 °C[5]
Predicted Refractive Index 1.634[5]

Note: The properties listed above, with the exception of the molecular formula, weight, and CAS number, are predicted values and should be confirmed by experimental analysis.

Contextualizing the Melting Point: A Comparative Analysis

To establish a reasonable expectation for the melting point of this compound, it is instructive to examine the experimentally determined melting points of structurally analogous compounds. The substitution pattern on the aniline ring significantly influences intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, and van der Waals forces), which in turn dictate the melting point.

Table 2: Melting Points of Structurally Related Haloanilines

CompoundCAS NumberMelting Point (°C)
3-Bromo-4-fluoroaniline656-64-427.0 - 34.0
4-Bromo-3-fluoroaniline656-65-565 - 68
3,4-Dibromo-5-fluoroaniline1806327-60-5Not Available

The data in Table 2 suggests that the melting point of haloanilines is highly sensitive to the specific arrangement of the halogen substituents. For instance, the shift of the bromine atom from position 3 to 4 in fluoroanilines results in a significant increase in the melting point.[6] This highlights the necessity of empirical determination rather than relying solely on extrapolation.

A Rigorous Protocol for Experimental Melting Point Determination

The following section provides a detailed, self-validating methodology for accurately determining the melting point of a crystalline organic solid such as this compound. This protocol is designed to be compliant with standard laboratory practices and emphasizes the principles of expertise, trustworthiness, and authoritative grounding.

The Foundational Pillar: Instrument Calibration

The trustworthiness of any melting point determination is contingent upon the accurate calibration of the measurement apparatus.[7] Uncalibrated instruments can lead to significant and misleading deviations in experimental results. Calibration ensures that the temperature displayed by the apparatus corresponds accurately to the true temperature of the sample.

Diagram 1: Workflow for Melting Point Apparatus Calibration

G cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation & Action select_standards Select ≥3 Certified Reference Standards (e.g., Benzophenone, Caffeine) inspect_instrument Inspect Instrument: Cleanliness, Connections run_lowest Determine MP of Lowest Temp Standard inspect_instrument->run_lowest run_mid Determine MP of Mid-Range Temp Standard run_lowest->run_mid run_highest Determine MP of Highest Temp Standard run_mid->run_highest compare Compare Observed MP to Certified Values run_highest->compare decision Within Tolerance? compare->decision pass Calibration Passed decision->pass Yes fail Calibration Failed decision->fail No label_instrument Label Instrument: 'OUT OF CALIBRATION' fail->label_instrument service Service/Repair Instrument label_instrument->service service->run_lowest

Caption: A logical workflow for the calibration of a melting point apparatus.

Step-by-Step Calibration Protocol:

  • Selection of Standards: Choose a minimum of three high-purity, certified melting point standards with melting points that bracket the expected range of the test substance.[8][9] Commonly used standards include benzophenone (47-49°C), acetanilide (113-116°C), and caffeine (235-237°C).[9][10]

  • Instrument Preparation: Ensure the heating block and lens of the apparatus are clean. Verify all electrical connections are secure.

  • Sequential Measurement: Determine the melting point of the reference standards, proceeding from the lowest to the highest melting point.[7]

  • Heating Rate: Employ a slow, consistent heating rate of approximately 1°C per minute as the melting point is approached to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[11]

  • Data Recording and Verification: Record the observed melting range for each standard. Compare these values to the certified values provided with the standards. The apparatus is considered calibrated if the observed values are within the specified tolerance (e.g., ±0.5°C) of the certified values.

  • Corrective Action: If the instrument's readings fall outside the acceptable range, it must be clearly labeled as "OUT OF CALIBRATION" and serviced before any further experimental work is conducted.[7]

The Core Experiment: Melting Point Determination

This procedure details the steps for accurately measuring the melting point of a sample of this compound.

Diagram 2: Experimental Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_observe Observation & Recording grind Grind Sample to a Fine, Dry Powder load Pack Capillary Tube to 2-3 mm Height grind->load tap Compact Sample by Tapping or Dropping load->tap insert Insert Capillary into Calibrated Apparatus tap->insert fast_heat Rapid Preliminary Scan (~10-20°C/min) insert->fast_heat For Unknown MP slow_heat Precise Scan (Start 15°C below approx. MP, Heat at 1-2°C/min) insert->slow_heat For Known Approx. MP cool Allow Apparatus to Cool fast_heat->cool cool->slow_heat observe Observe Sample Through Viewfinder slow_heat->observe record_t1 Record T1: First Droplet Forms observe->record_t1 record_t2 Record T2: Completely Liquid record_t1->record_t2 report Report Melting Range (T1 - T2) record_t2->report

Caption: A step-by-step workflow for determining the melting point of an organic compound.

Step-by-Step Determination Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent will depress the melting point.[12]

    • Grind a small amount of the crystalline sample into a fine, homogeneous powder using a mortar and pestle. This ensures uniform heat transfer.

    • Firmly pack the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm.[12] Inconsistent packing can lead to a broad melting range.

  • Initial (Rapid) Determination (Optional but Recommended):

    • If the approximate melting point is unknown, it is efficient to first perform a rapid determination by heating the sample at a rate of 10-20°C per minute.[11] This provides a ballpark value.

    • Note the temperature range of melting. Allow the apparatus to cool significantly before proceeding. Use a fresh sample for the precise determination.[12]

  • Precise Determination:

    • Place a fresh, packed capillary tube into the calibrated melting point apparatus.

    • Set the starting temperature to at least 15-20°C below the approximate melting point found in the rapid scan.

    • Heat at a slow, controlled rate, ensuring the temperature increases by no more than 1-2°C per minute as the melting point is approached.

    • Record T1: The temperature at which the first droplet of liquid becomes visible.

    • Record T2: The temperature at which the last solid particle melts, and the sample is completely liquid.

    • The melting point is reported as the range from T1 to T2.

  • Validation through Repetition:

    • Conduct the measurement in triplicate to ensure reproducibility. The reported melting point ranges should be consistent.

Conclusion

The accurate characterization of chemical intermediates is non-negotiable in the fields of pharmaceutical development and scientific research. While a definitive melting point for this compound is not yet established in the public domain, this guide provides the necessary framework for its determination. By adhering to a protocol founded on meticulous instrument calibration and a systematic, validated experimental procedure, researchers can confidently establish the melting point of this and other critical compounds. This ensures data integrity, supports the synthesis of high-purity materials, and ultimately contributes to the advancement of chemical and pharmaceutical sciences.

References

A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Subject: The Acid Dissociation Constant (pKa) of 3,5-Dibromo-4-fluoroaniline

This document serves as an in-depth technical guide on the pKa of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this critical physicochemical parameter. We will explore the theoretical underpinnings governing its value, provide detailed protocols for its experimental determination, and analyze its profound implications in medicinal chemistry and beyond.

The Foundational Role of pKa in Molecular Science

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in a specific solvent. For an amine like this compound, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid, the anilinium ion. This value is paramount as it dictates the degree of ionization at any given pH. The ionization state, in turn, governs a cascade of crucial properties including aqueous solubility, lipophilicity, membrane permeability, and protein binding.[1] An accurate determination of a molecule's pKa is therefore a cornerstone of predictive modeling in drug discovery and materials science.[1]

Theoretical Analysis: Factors Influencing the pKa of this compound

The basicity of the nitrogen atom in aniline (pKa of conjugate acid ≈ 4.6) is dramatically altered by substituents on the aromatic ring.[2][3] In this compound, the three halogen atoms exert powerful electronic effects that significantly reduce the basicity of the amino group.

  • Inductive Effect (-I): As highly electronegative elements, both bromine and fluorine pull electron density away from the aromatic ring through the sigma bonds. This strong electron-withdrawing inductive effect decreases the electron density on the nitrogen atom, making its lone pair less available to accept a proton. This destabilizes the positively charged conjugate acid, shifting the equilibrium away from the protonated form and resulting in a lower pKa (stronger conjugate acid, weaker base).[4]

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the π-system of the benzene ring. This resonance effect donates electron density to the ring, which would typically increase the basicity of the amino group. However, for halogens, the inductive effect is significantly stronger and dominates the overall electronic influence.

The cumulative impact of two bromine atoms and a fluorine atom is a profound reduction in the basicity of the aniline nitrogen. While no experimental value is readily available in the cited literature, the pKa of 3,5-dibromoaniline is predicted to be 2.45.[5] The addition of the highly electronegative fluorine atom at the 4-position is expected to lower this value even further. Computational tools predict the pKa of this compound to be approximately 1.10 . This extremely low value highlights the powerful electron-withdrawing nature of the tri-halogen substitution pattern.

Experimental Determination of pKa: A Validated Protocol

For compounds with low water solubility or those requiring high precision, potentiometric titration is a robust and widely adopted method for pKa determination.[6]

Workflow for Potentiometric pKa Determination

The following diagram outlines the logical flow of an experiment to determine the pKa of a weakly basic compound like this compound.

pKa_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_titration Phase 2: Titration cluster_analysis Phase 3: Data Analysis prep1 Calibrate pH Electrode (pH 4, 7, 10 Buffers) prep2 Prepare Standardized Titrant (e.g., 0.1 M HCl) prep1->prep2 prep3 Prepare Analyte Solution (Dissolve sample in co-solvent, e.g., Methanol/Water) prep2->prep3 titrate Place analyte solution on stir plate with electrode prep3->titrate add_titrant Add titrant in precise , small increments titrate->add_titrant record_pH Record pH after each addition, allowing for stabilization add_titrant->record_pH record_pH->add_titrant plot Plot Titration Curve (pH vs. Titrant Volume) record_pH->plot find_ep Calculate 1st & 2nd Derivatives to find Equivalence Point (EP) plot->find_ep find_half_ep Determine Volume at Half-Equivalence Point (EP/2) find_ep->find_half_ep det_pka pKa = pH at the Half-Equivalence Point find_half_ep->det_pka caption Experimental workflow for potentiometric pKa determination.

Caption: Experimental workflow for potentiometric pKa determination.

Step-by-Step Methodology

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials & Equipment:

  • This compound

  • Methanol or other suitable co-solvent, ACS Grade

  • Deionized water (≥18 MΩ·cm)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standard pH Buffers (4.00, 7.00, 10.00)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or a Class A 10 mL burette

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • System Calibration: Calibrate the pH meter using the standard buffers. Ensure a linear response (slope > 98%).

  • Analyte Preparation: Accurately weigh a sample of this compound to prepare a solution of approximately 1-5 mM. Dissolve the compound in a minimal amount of co-solvent before diluting with deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[7]

  • Titration Execution:

    • Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 °C).

    • Immerse the calibrated pH electrode and the burette tip into the solution, ensuring the stir bar does not contact them.

    • To ensure an inert atmosphere and prevent CO2 dissolution, purge the solution with nitrogen before and during the titration.[8]

    • Begin stirring at a constant, moderate speed.

    • Add the standardized HCl titrant in small, precise increments (e.g., 0.02-0.05 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH and total volume added.

    • Continue the titration well past the inflection point of the curve.

  • Data Processing:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

    • The pKa is the pH value at the half-equivalence point. The equivalence point is most accurately determined as the peak of the first derivative plot (ΔpH/ΔV) or the zero-crossing of the second derivative plot (Δ²pH/ΔV²).

  • Validation: Perform a minimum of three independent titrations to ensure reproducibility. The standard deviation of the resulting pKa values should be minimal.[7]

Scientific and Drug Development Implications

A very low pKa value of ~1.10 has significant consequences for the behavior of this compound in a pharmaceutical and research context.

Data Summary: pKa-Driven Physicochemical Properties
PropertyImplication of a Low pKa (~1.10)Rationale for Researchers
Ionization State Almost exclusively unionized (>99.9%) at physiological pH (7.4).The molecule will behave as a neutral, non-polar entity in most biological environments.
Aqueous Solubility Likely to have very low pH-dependent solubility.Since the compound cannot be readily protonated to form a more soluble salt in physiologically relevant pH ranges, formulation strategies must focus on the neutral form.
Lipophilicity (LogP/LogD) LogD will be nearly identical to LogP across the entire physiological pH range.The molecule's ability to partition into lipid membranes is high and independent of pH, suggesting good potential for passive diffusion across biological barriers.
Target Binding Unlikely to participate in ionic bonding as a base.Binding interactions will be dominated by hydrophobic, van der Waals, and potentially halogen bonding rather than salt bridges formed by a protonated amine.
Chemical Reactivity The amino group is a very poor nucleophile.Synthetic strategies requiring nucleophilic substitution at the nitrogen will be challenging and may require highly activated electrophiles or specialized catalytic systems.
Logical Relationship: pH, pKa, and Ionization

The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the protonated (conjugate acid) and neutral (base) forms. For a base, this dictates its charge state.

Ionization_Logic condition condition result result implication implication caption Relationship between pH, pKa, and molecular state.

References

An In-Depth Technical Guide to the Reactivity and Electronic Effects of 3,5-Dibromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3,5-Dibromo-4-fluoroaniline, a key halogenated intermediate in modern organic synthesis. We will delve into the nuanced electronic and steric effects imparted by the bromine and fluorine substituents on the aniline core, and how these properties dictate its reactivity. This guide will explore its role in electrophilic and nucleophilic aromatic substitution, as well as its utility in cross-coupling reactions. Practical applications are highlighted through a detailed examination of its use in the synthesis of biologically active molecules, including a step-by-step protocol for the preparation of a pyrimidineamine-based kinase inhibitor. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and process development, offering insights into the strategic application of this versatile building block.

Introduction: The Strategic Importance of Halogenated Anilines

Aniline and its derivatives are fundamental precursors in the chemical industry, forming the backbone of numerous dyes, polymers, and pharmaceuticals.[1] The introduction of halogen substituents onto the aniline ring profoundly alters its chemical properties, providing a powerful tool for modulating reactivity, regioselectivity, and ultimately, the biological activity of the target molecules.[1] Fluorine, in particular, has gained prominence in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] The strategic placement of bromine atoms further enhances the synthetic utility of the aniline scaffold, offering reactive handles for a variety of cross-coupling reactions.[3]

This compound (CAS: 1003709-35-0) is a prime example of a multifunctional building block that leverages these principles. Its unique substitution pattern creates a delicate interplay of electronic effects that can be exploited for the synthesis of complex molecular architectures. This guide will provide a detailed exploration of these effects and their practical implications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1003709-35-0[4]
Molecular Formula C₆H₄Br₂FN[5][6]
Molecular Weight 268.91 g/mol [5]
Appearance Off-white solid
Boiling Point 297.2 ± 35.0 °C at 760 mmHg[6]
Density 2.1 ± 0.1 g/cm³[6]
XLogP3-AA 2.7[5]

Analysis of Electronic and Steric Effects

The reactivity of this compound is governed by the cumulative electronic and steric influences of its substituents: the amino group (-NH₂), two bromine atoms, and a fluorine atom.

The Amino Group: A Powerful Activating Director

The amino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions. Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles. Consequently, the amino group is a strong ortho, para-director.

Halogen Substituents: A Duality of Effects

Halogens exert a dual electronic influence on the aromatic ring:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond network. This deactivates the ring towards electrophilic attack. Fluorine is the most electronegative element, and thus exerts the strongest inductive withdrawal.[1]

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the pi-system of the benzene ring. This effect is most pronounced for fluorine due to the effective overlap between the 2p orbitals of carbon and fluorine. This resonance donation opposes the inductive withdrawal and directs incoming electrophiles to the ortho and para positions.

In this compound, the two bromine atoms and the fluorine atom significantly withdraw electron density from the ring via the inductive effect, which reduces the overall reactivity of the ring towards electrophiles compared to aniline. However, the resonance effects of the halogens, in concert with the powerful activating effect of the amino group, still direct incoming electrophiles to specific positions.

Steric Hindrance

The two bromine atoms flanking the amino group and the fluorine atom create significant steric hindrance around the molecule. This steric bulk can influence the regioselectivity of reactions, favoring attack at less hindered positions and potentially hindering reactions at the amino group itself without appropriate protecting strategies.

Reactivity Profile and Synthetic Applications

The unique electronic and steric profile of this compound makes it a valuable intermediate in a variety of chemical transformations.

Electrophilic Aromatic Substitution

While the halogen substituents deactivate the ring, the potent activating effect of the amino group still allows for electrophilic aromatic substitution to occur. The directing effects of the substituents would favor electrophilic attack at the C2 and C6 positions (ortho to the amino group). However, the significant steric hindrance from the adjacent bromine atoms at C3 and C5 makes these positions less accessible.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the three halogen substituents makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SₙAr), particularly if the amino group is converted to a diazonium salt. The fluorine atom, being a good leaving group in SₙAr reactions, can be displaced by strong nucleophiles under appropriate conditions.

Cross-Coupling Reactions

The two bromine atoms on the ring serve as excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.[3] This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, making this compound a versatile scaffold for building molecular complexity.

Practical Application in Medicinal Chemistry: Synthesis of a Pyrimidineamine Inhibitor

A significant application of this compound is in the synthesis of kinase inhibitors for the treatment of diseases such as African trypanosomiasis. The following section details its use in the preparation of a potent inhibitor of Trypanosoma brucei S-Adenosylmethionine Decarboxylase.[1]

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3_5_Dibromo_4_fluoroaniline This compound Pyrimidineamine_Inhibitor Pyrimidineamine Inhibitor (Compound 63) 3_5_Dibromo_4_fluoroaniline->Pyrimidineamine_Inhibitor 4_chloro_6_methylpyrimidin_2_amine 4-chloro-6-methylpyrimidin-2-amine 4_chloro_6_methylpyrimidin_2_amine->Pyrimidineamine_Inhibitor Acidic_Ethanol Acidic Ethanol Acidic_Ethanol->Pyrimidineamine_Inhibitor

Caption: Synthesis of a Pyrimidineamine Inhibitor.[1]

Experimental Protocol: Synthesis of N-(3,5-dibromo-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine (Compound 63)

This protocol is adapted from the work of Orr, M.D., et al. (2016).[1]

Materials:

  • 4-chloro-6-methylpyrimidin-2-amine (0.26 g, 1.84 mmol)

  • This compound (0.50 g, 2.39 mmol)

  • Acidic Ethanol

Procedure:

  • Combine 4-chloro-6-methylpyrimidin-2-amine (1.84 mmol) and this compound (2.39 mmol) in acidic ethanol.

  • Heat the reaction mixture under conventional or microwave heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product precipitates as a white solid.

  • Isolate the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • The resulting compound, N-(3,5-dibromo-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine, is obtained as a white solid (0.59 g, 85% yield).[1]

Characterization Data:

  • Melting Point: 205–206 °C[1]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.20 (s, 1H), 8.02 (d, JHF = 5.7 Hz, 2H)[1]

Synthesis of this compound

The precursor, this compound, can be efficiently synthesized from the corresponding nitroaromatic compound via reduction.

Synthetic Workflow

G Start 3,5-Dibromo-4-fluoronitrobenzene Reduction Reduction (B₂(OH)₄, 4,4'-bipyridine) Start->Reduction Product This compound Reduction->Product

Caption: Synthesis of this compound.

Experimental Protocol: Chemoselective Reduction of 3,5-Dibromo-4-fluoronitrobenzene

This protocol is adapted from the work of Pye, D.R., et al. (2022).

Materials:

  • 3,5-Dibromo-4-fluoronitrobenzene (600 mg)

  • Bis(pinacolato)diboron (B₂(OH)₄)

  • 4,4'-bipyridine

  • Solvent (e.g., DMF or DMSO/EtOH)

Procedure:

  • Dissolve 3,5-Dibromo-4-fluoronitrobenzene in the chosen solvent at room temperature.

  • Cool the solution to 0 °C.

  • Add B₂(OH)₄ (3 equivalents) and 4,4'-bipyridine (5 mol %) in portions, maintaining the temperature below 25 °C.

  • Monitor the reaction to completion.

  • Quench the reaction by the dropwise addition of water at 10 °C.

  • The product precipitates as an off-white solid.

  • Isolate the solid by filtration and dry to obtain this compound (458 mg, 85% isolated yield).

Conclusion

This compound is a synthetically valuable intermediate whose reactivity is a product of the intricate interplay of inductive and resonance effects of its halogen and amino substituents. This guide has elucidated these electronic principles and demonstrated their practical application in the synthesis of complex, biologically active molecules. The provided protocols for the synthesis of this compound and its subsequent use in the preparation of a kinase inhibitor underscore its importance as a versatile building block for drug discovery and development. Researchers and scientists are encouraged to leverage the unique properties of this compound to advance their synthetic endeavors.

References

The Strategic Role of Bromine and Fluorine Substituents in 3,5-Dibromo-4-fluoroaniline: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-fluoroaniline is a deceptively simple molecule that serves as a powerful and versatile building block in modern organic synthesis. Its utility stems directly from the specific placement and distinct electronic nature of its three halogen substituents. The highly electronegative fluorine atom at the C4 position primarily acts as a potent modulator of the ring's electronic properties and a surprising participant in nucleophilic aromatic substitution. In contrast, the two bromine atoms at the C3 and C5 positions serve as exceptionally reliable and versatile synthetic handles for late-stage diversification, primarily through palladium-catalyzed cross-coupling reactions. This guide dissects the individual and synergistic roles of these substituents, providing field-proven insights into how they govern the molecule's reactivity and unlock its vast potential in the rational design of pharmaceuticals, agrochemicals, and specialty organic compounds.[1][2]

Introduction: A Tale of Three Halogens

In the landscape of medicinal chemistry and materials science, halogenation is a foundational strategy for fine-tuning molecular properties.[3][4] The introduction of fluorine can profoundly enhance metabolic stability, binding affinity, and bioavailability.[5][6][7] Bromine, while also an electron-withdrawing halogen, is prized as a versatile intermediate for constructing complex molecular architectures through cross-coupling chemistry.[8][9][10]

This compound presents a unique convergence of these attributes. The molecule is not merely a static scaffold; it is a carefully orchestrated platform where each halogen has a distinct and predictable role. Understanding the causality behind these roles is paramount for any researcher aiming to exploit this intermediate to its fullest potential. This guide will move beyond simple reaction schemes to explain the underlying principles that make this compound an indispensable tool for targeted synthesis.

Core Physicochemical & Electronic Landscape

The reactivity of the aniline ring is a direct consequence of the "push-pull" electronic effects exerted by the amino group and the three halogen atoms.

PropertyValueSource
Molecular Formula C₆H₄Br₂FN[11]
Molecular Weight 268.91 g/mol [11]
XLogP3-AA 2.7[11][12]
Hydrogen Bond Donor Count 1[12]
Hydrogen Bond Acceptor Count 2[12]
Topological Polar Surface Area 26 Ų[12]

The Role of Fluorine: The Electronic Anchor

Located at the C4 position, the fluorine atom is the most influential substituent in terms of electronic modulation.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which significantly lowers the electron density of the aromatic ring.[3][4] This has a critical impact on the basicity of the aniline's amino group, reducing its pKa and making it less susceptible to protonation under many reaction conditions.[3]

  • Metabolic Shield: In a drug discovery context, the carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a metabolically labile position (like a para-position) can effectively block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[3][5][7]

  • Modulation of Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance a molecule's binding affinity to a protein target.[4]

The Role of Bromine: The Synthetic Workhorse

The two bromine atoms at the C3 and C5 positions are the primary points of synthetic elaboration.

  • Cross-Coupling Handle: The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making it an ideal substrate for oxidative addition by palladium(0) catalysts. This allows for the selective formation of new carbon-carbon (e.g., Suzuki, Stille couplings) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds without disturbing the C-F bond.[10]

  • Steric Influence: Bromine is considerably larger than fluorine, and the two bromine atoms flanking the fluorine provide steric bulk that can influence the conformation of resulting molecules and direct the regioselectivity of certain reactions.

  • "Heavy Atom" Effect: The presence of bromine can increase the rate of intersystem crossing in a photo-excited molecule, a phenomenon known as the "heavy atom effect." This property can be exploited in applications like photodynamic therapy.

Caption: Electronic push-pull effects in the core scaffold.

Strategic Application in Key Transformations

The true value of this scaffold is realized in its predictable and often orthogonal reactivity. The choice of reagent and reaction conditions allows a chemist to selectively address different positions on the ring.

A. Nucleophilic Aromatic Substitution (S_NAr): The Surprising Role of Fluorine

While typically a poor leaving group, fluorine's role is reversed in electron-deficient aromatic systems. The rate-determining step in an S_NAr reaction is the initial attack by the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[13][14][15] The extreme electron-withdrawing nature of fluorine makes the carbon it is attached to highly electrophilic and stabilizes the intermediate, accelerating this key step.[16][17] Consequently, the C-F bond becomes the most reactive site for nucleophilic attack.

SNAr_Mechanism Reactant This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate Step 1: Addition (Slow) Product 3,5-Dibromo-4-Nu-aniline + F⁻ Intermediate->Product Step 2: Elimination (Fast)

Caption: The Addition-Elimination pathway of S_NAr at the C4 position.

Field-Proven Protocol: S_NAr with Sodium Methoxide

This protocol describes the displacement of the fluoride with a methoxide group, a common transformation to install a methoxy substituent.

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq). Purge the flask with argon or nitrogen.

  • Solvent & Reagent: Add anhydrous Dimethylformamide (DMF) to dissolve the aniline. Add sodium methoxide (1.5 eq) portion-wise at room temperature. Causality Note: DMF is a polar aprotic solvent that effectively solvates the sodium cation, freeing the methoxide nucleophile for attack. An excess of the nucleophile drives the reaction to completion.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water. The organic product will often precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate or dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield 3,5-Dibromo-4-methoxyaniline.

B. Sandmeyer Reaction: Leveraging the Amino Group

The amino group is a gateway to a vast array of functionalities via diazotization followed by a Sandmeyer reaction. This process allows for the replacement of the -NH₂ group with halides (Cl, Br), nitriles (CN), or hydroxyl groups (-OH) using a copper(I) catalyst.[18][19][20] Critically, the C-Br and C-F bonds on the ring are inert to these conditions.

Sandmeyer_Workflow Aniline This compound Diazonium Arenediazonium Salt Aniline->Diazonium NaNO₂, H⁺ (0-5 °C) Product 1-X-3,5-Dibromo-4-fluorobenzene (X = Cl, Br, CN, etc.) Diazonium->Product CuX

Caption: Synthetic workflow for Sandmeyer functionalization.

Field-Proven Protocol: Sandmeyer Bromination

This protocol replaces the amino group with a bromine atom, resulting in 1,3,5-tribromo-2-fluorobenzene.

  • Diazotization: Suspend this compound (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water. Cool the slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry, ensuring the temperature remains below 5 °C. Causality Note: The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely. Stir for 30 minutes after addition.

  • Copper Catalyst: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.

  • Displacement: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed. Causality Note: The Cu(I) catalyst facilitates a single-electron transfer to the diazonium salt, initiating a radical mechanism that leads to the displacement of N₂ and installation of the bromide.[18]

  • Reaction Completion: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up & Isolation: Cool the reaction, extract with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with aqueous NaOH and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

  • Purification: Purify via column chromatography or distillation.

C. Palladium-Catalyzed Cross-Coupling: Activating the C-Br Bonds

The C-Br bonds are the primary sites for building molecular complexity. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern synthesis for creating C-C bonds.[21]

Suzuki_Coupling cluster_cycle Pd Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->OA Catalyst_Pre Pd(0) Catalyst RE->Catalyst_Pre Product 3-Bromo-5-R-4-fluoroaniline (Ar-R) RE->Product Reactant This compound (Ar-Br) Reactant->OA Boronic R-B(OH)₂ Boronic->TM Catalyst_Pre->OA Base Base (e.g., K₂CO₃) Base->TM

Caption: Simplified Suzuki-Miyaura cross-coupling at a C-Br position.

Field-Proven Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol demonstrates the coupling of one of the bromine atoms with a phenyl group.

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent System: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 v/v). Causality Note: The water is essential for the transmetalation step, while the organic solvent ensures solubility of the reactants. Degassing (e.g., by three freeze-pump-thaw cycles or by bubbling argon) is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) under a positive pressure of an inert gas. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the mono-arylated product, 3-bromo-4-fluoro-5-phenylaniline. Note: Under forcing conditions or with different catalysts, double coupling can occur.

Conclusion: A Scaffold of Strategic Value

This compound is a testament to the power of strategic halogenation. The substituents are not mere decorations; they are precisely placed functional tools that offer orthogonal chemical reactivity.

  • The fluorine atom serves as an electronic modulator and a potential leaving group for S_NAr reactions, while also offering a means to enhance the pharmacokinetic profile of a final drug candidate.

  • The amino group provides a classic entry point for a host of transformations via the Sandmeyer reaction.

  • The bromine atoms are the workhorses for late-stage functionalization, enabling the exploration of vast chemical space through robust and predictable cross-coupling chemistry.

By understanding and exploiting these distinct roles, researchers and drug development professionals can leverage this compound to build complex, highly functionalized molecules with precision and efficiency, accelerating the path from concept to discovery.

References

The Strategic Utility of 3,5-Dibromo-4-fluoroaniline: A Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Halogenated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms onto aromatic scaffolds is a cornerstone of molecular design. Halogenation, particularly with bromine and fluorine, provides a powerful toolkit for modulating a molecule's physicochemical properties and metabolic fate. Fluorine, with its high electronegativity and small size, can enhance binding affinity, improve metabolic stability, and alter pKa, often leading to improved pharmacokinetic profiles.[1][2] Bromine, in contrast, serves as a versatile synthetic handle, offering two reactive sites for carbon-carbon and carbon-heteroatom bond formation through well-established palladium-catalyzed cross-coupling reactions.[3]

This guide focuses on 3,5-Dibromo-4-fluoroaniline (CAS: 1003709-35-0), a trifunctional chemical intermediate that elegantly combines these attributes. The symmetrical dibromination provides a platform for sequential or dual functionalization, while the ortho-fluorine atom exerts a significant electronic influence, modulating the reactivity of the adjacent C-Br bonds and the aniline moiety. For researchers, scientists, and drug development professionals, this molecule is not merely a starting material but a strategic building block for accessing novel chemical space and constructing complex molecular architectures, particularly in the pursuit of targeted therapeutics like kinase inhibitors.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate begins with its fundamental properties. This compound is a solid at room temperature with characteristics that make it amenable to a wide range of synthetic transformations.

Core Properties
PropertyValueSource(s)
CAS Number 1003709-35-0[5][6]
Molecular Formula C₆H₄Br₂FN[5]
Molecular Weight 268.91 g/mol [5]
IUPAC Name This compound
Density 2.1 ± 0.1 g/cm³[5]
Boiling Point 297.2 ± 35.0 °C at 760 mmHg[5]
XLogP3 2.7[5]
Spectroscopic Characterization: An Interpretive Guide
  • ¹H NMR: The molecule's C₂ symmetry simplifies the proton spectrum significantly. The two aromatic protons at the C2 and C6 positions are chemically equivalent. They will appear as a single signal, split into a doublet by the adjacent fluorine atom (³JHF coupling). The -NH₂ protons will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

    • Predicted Signals:

      • ~ δ 6.8-7.2 ppm (d, 2H, Ar-H)

      • ~ δ 4.0-5.0 ppm (br s, 2H, -NH₂)

  • ¹³C NMR: The spectrum will display four distinct signals for the aromatic carbons due to symmetry. The carbon atoms bonded to bromine (C3, C5) and those bonded to the protons (C2, C6) will be equivalent. The carbon attached to fluorine (C4) and the carbon attached to the amino group (C1) will also be unique. All carbon signals will exhibit coupling to the fluorine atom.

    • Predicted Signals (with C-F coupling):

      • C1 (d, ²JCF)

      • C2/C6 (d, ³JCF)

      • C3/C5 (d, ³JCF)

      • C4 (d, ¹JCF, large coupling constant)

  • ¹⁹F NMR: This is a crucial technique for any fluorine-containing compound.[7] A proton-decoupled ¹⁹F NMR spectrum will show a single resonance. If proton coupling is observed, this signal will be split into a triplet by the two equivalent ortho-protons (³JHF coupling). The chemical shift will be in the typical range for an aryl fluoride.[8][9]

Synthesis of this compound

The most logical and controllable synthetic route to this compound starts from the commercially available 4-fluoroaniline. Direct dibromination of 4-fluoroaniline can be difficult to control due to the strong activating nature of the amino group, potentially leading to over-bromination or undesired isomers. A more robust and field-proven strategy involves a two-step sequence: protection of the amine, followed by bromination and deprotection.

Synthetic Workflow

SynthesisWorkflow Start 4-Fluoroaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate 4-Fluoroacetanilide Step1->Intermediate Step2 Dibromination (N-Bromosuccinimide) Intermediate->Step2 ProtectedProduct 3,5-Dibromo-4-fluoroacetanilide Step2->ProtectedProduct Step3 Hydrolysis (Acid or Base) ProtectedProduct->Step3 End This compound Step3->End

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol synthesizes established methodologies for aniline protection and aromatic bromination.[10][11]

Step 1: Acetylation of 4-Fluoroaniline to 4-Fluoroacetanilide

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-fluoroaniline (1.0 equiv) and an equal volume of glacial acetic acid.

  • Reagent Addition: While stirring, slowly add acetic anhydride (1.1 equiv) to the solution. An exothermic reaction may be observed.

  • Reaction: Heat the mixture gently to 50-60 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring. The protected product, 4-fluoroacetanilide, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Dibromination and Deprotection

  • Reaction Setup: In a flask protected from light, dissolve the dried 4-fluoroacetanilide (1.0 equiv) in a suitable solvent such as glacial acetic acid or chloroform.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (2.2 equiv) portion-wise to the solution. The use of NBS is preferable to liquid bromine as it is safer to handle and often provides better selectivity.

  • Reaction: Stir the mixture at room temperature. The ortho-positions to the activating acetamido group are sterically unhindered and electronically enriched, directing the bromination to the 3 and 5 positions. Monitor the reaction by TLC.

  • In-situ Hydrolysis (Deprotection): Once the dibromination is complete, add aqueous hydrochloric acid (e.g., 6M HCl) to the reaction mixture.

  • Heating: Heat the mixture to reflux (80-100 °C) for 2-4 hours to hydrolyze the acetamide and liberate the free amine.

  • Work-up: Cool the reaction mixture and carefully neutralize it with a base (e.g., aqueous NaOH or Na₂CO₃) until the solution is basic (pH > 8). The crude this compound will precipitate.

  • Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be further purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Key Transformations

The synthetic power of this compound lies in the reactivity of its two C-Br bonds. These sites are prime candidates for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for building molecular complexity.[12]

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[13][14] For this compound, this allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups. Due to the molecule's symmetry, the two bromine atoms are electronically and sterically identical, meaning the first coupling reaction shows no regioselectivity preference. The key experimental choice is controlling the stoichiometry to favor either mono- or di-arylation.

SuzukiWorkflow cluster_reagents Reagents Substrate This compound Coupling Coupling Substrate->Coupling 1.1 equiv R-B(OH)₂ Substrate->Coupling 2.2 equiv R-B(OH)₂ Product1 Mono-arylated Product Coupling->Product1 Product2 Di-arylated Product Coupling->Product2 Reagents Aryl Boronic Acid (R-B(OH)₂) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃)

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol: Representative Mono-Arylation via Suzuki Coupling

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water, via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the mono-arylated product.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the definitive method for coupling amines with aryl halides to form C-N bonds, a linkage ubiquitous in pharmaceuticals.[3][6][15] This reaction transforms this compound into more complex diaryl or aryl-alkyl amines, providing access to scaffolds common in kinase inhibitors.[2]

Protocol: Representative Buchwald-Hartwig Amination

  • Inert Atmosphere: In a glovebox or Schlenk line, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat to 90-110 °C with stirring until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound is realized in its application as a versatile scaffold for building libraries of bioactive compounds. The substituted aniline motif is a classic "hinge-binding" element found in many ATP-competitive kinase inhibitors. The two bromine atoms provide divergent points for introducing other pharmacophoric groups that can target specific pockets within the kinase active site.

For instance, the BRAF V600E inhibitor Vemurafenib (PLX4032) contains a halogenated aniline core.[16] this compound provides an ideal starting point for creating novel analogues of such inhibitors. One bromine can be used for a Suzuki coupling to install a key aromatic system, while the second bromine can be functionalized via a second coupling reaction or remain as a lipophilic substituent.

Proposed Synthetic Strategy for a Kinase Inhibitor Library

KinaseInhibitorStrategy Start 3,5-Dibromo-4- fluoroaniline Step1 Suzuki Coupling (Aryl Boronic Acid 1) Start->Step1 Intermediate Mono-arylated Intermediate Step1->Intermediate Step2 Buchwald-Hartwig (Heterocyclic Amine) Intermediate->Step2 Step3 Suzuki Coupling (Aryl Boronic Acid 2) Intermediate->Step3 Library Library of Potential Kinase Inhibitors Step2->Library Step3->Library

Caption: Divergent strategy for a kinase inhibitor library.

This strategy allows for the rapid generation of a diverse set of molecules. By varying the boronic acids and amines used in the coupling steps, researchers can systematically explore the structure-activity relationship (SAR) to optimize potency and selectivity against a target kinase.

Safety and Handling

As with any halogenated aromatic compound, appropriate safety precautions must be taken.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is far more than a simple chemical. It is a strategically designed intermediate that offers chemists a reliable and versatile platform for innovation. Its trifunctional nature—a fluorine atom for property modulation and two bromine atoms for divergent synthetic elaboration—makes it an exceptionally valuable tool. By mastering its synthesis and leveraging its reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers in drug discovery and materials science can efficiently construct complex molecules and accelerate the development of next-generation therapeutics and functional materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Trametinib from 3,5-Dibromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Significance and Mechanism of Action of Trametinib

Trametinib, marketed under the brand name Mekinist®, is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[3][4] In many forms of cancer, mutations in genes such as BRAF can lead to the hyperactivation of this pathway, resulting in uncontrolled cell growth.[5] Trametinib's targeted inhibition of MEK1/2 makes it a cornerstone of therapy for patients with unresectable or metastatic melanoma harboring BRAF V600E or V600K mutations.[2][5] Clinical trials have demonstrated that Trametinib, both as a monotherapy and in combination with BRAF inhibitors like dabrafenib, significantly improves progression-free and overall survival in these patients compared to conventional chemotherapy.[6][7] Its approval by the U.S. Food and Drug Administration (FDA) in 2013 marked a significant advancement in the era of personalized medicine for melanoma treatment.[2][7]

The following application note provides a comprehensive guide for the synthesis of Trametinib, starting from the readily available 3,5-Dibromo-4-fluoroaniline. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance.

Strategic Synthesis of Trametinib: A Multi-step Approach

The synthesis of Trametinib is a multi-step process that involves the construction of its complex heterocyclic core and the introduction of the necessary functional groups. Our proposed synthetic route, commencing from this compound, is designed for efficiency and scalability. The overall strategy involves the initial transformation of the starting material into a key intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which then undergoes condensation with a pyridotrione derivative to build the core structure of Trametinib.

Visualizing the Synthetic Pathway

Trametinib Synthesis A This compound B Intermediate 1 (Proposed) A->B Step 1: Selective Debromination C 2-Fluoro-4-iodoaniline B->C Step 2: Iodination D N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea C->D Step 3: Urea Formation F Key Condensation Product D->F Step 4: Condensation E Pyridotrione Derivative E->F G Trametinib F->G Subsequent Steps MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation of Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Trametinib Trametinib Trametinib->MEK Inhibition Experimental Workflow Start Starting Material: This compound Step1 Step 1: Synthesis of Key Urea Intermediate Start->Step1 Step3 Step 3: Condensation Reaction Step1->Step3 Step2 Step 2: Synthesis of Pyridotrione Core Step2->Step3 Step4 Step 4: Final Synthetic Steps Step3->Step4 Purification Purification (Chromatography, HPLC) Step4->Purification Analysis Characterization (NMR, MS) Purification->Analysis FinalProduct Pure Trametinib Analysis->FinalProduct

References

Application Notes & Protocols: The Strategic Utility of 3,5-Dibromo-4-fluoroaniline in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) is critically dependent on the selection of versatile and strategically functionalized starting materials. 3,5-Dibromo-4-fluoroaniline stands out as a pivotal building block, offering a unique combination of reactive sites that enable complex molecular architectures to be constructed with precision and efficiency.[1] The presence of two bromine atoms provides orthogonal handles for sequential cross-coupling reactions, while the fluoro substituent and the aniline moiety are instrumental in modulating the physicochemical and pharmacokinetic properties of the final compound, such as metabolic stability and binding affinity.[2][3] This technical guide provides an in-depth exploration of this compound's applications, focusing on the core synthetic transformations it readily undergoes—namely the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We present detailed, field-proven protocols, mechanistic insights, and a discussion of its role in the synthesis of scaffolds relevant to contemporary drug discovery, particularly in the domain of kinase inhibitors.[4][5]

Compound Profile and Safety Mandates

A comprehensive understanding of a reagent's properties and hazards is the foundation of safe and successful synthesis.

Physicochemical Data
PropertyValue
CAS Number 1003709-35-0[1]
Molecular Formula C₆H₄Br₂FN[6]
Molecular Weight 268.91 g/mol [6]
Appearance Solid (form may vary)
Purity ≥98% recommended for synthetic applications[1]
Hazard Identification and Safe Handling

This compound is a chemical intermediate whose toxicological properties have not been exhaustively investigated.[6] Therefore, stringent adherence to safety protocols is mandatory.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[6][7]

  • Precautionary Measures:

    • Always handle this compound within a certified chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[9]

    • Avoid inhalation of dust or vapors. Use an approved respirator if ventilation is inadequate.[6]

    • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[6]

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

First Aid:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and consult a physician.[6]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[6]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water and consult a physician.[6]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[6]

Always consult the latest Safety Data Sheet (SDS) from your supplier before commencing any experimental work.[6][10]

Core Synthetic Transformations: Cross-Coupling Reactions

The two bromine atoms on the this compound scaffold are prime sites for palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of aryl, heteroaryl, or amino moieties, which are ubiquitous in pharmaceutical agents.[2]

Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[11] For this compound, this reaction is typically employed to introduce a key aromatic or heteroaromatic system at one of the C-Br positions.

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a boronic acid/ester and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.[11][12] The base is crucial for activating the organoboron species.[13]

This protocol outlines a general procedure for the selective mono-arylation. Achieving selectivity often relies on controlling stoichiometry and reaction time.

Materials & Reagents:

Reagent/MaterialGrade/SpecificationSupplierPurpose
This compound≥98% PurityCommercially AvailableStarting Material
Arylboronic AcidVariesCommercially AvailableCoupling Partner
Pd(PPh₃)₄ or Pd(dppf)Cl₂Catalyst GradeCommercially AvailablePalladium Catalyst
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase
1,4-DioxaneAnhydrousCommercially AvailableSolvent
WaterDegassed, DIIn-houseCo-solvent
Schlenk Flask------Reaction Vessel
Magnetic Stirrer/Hotplate------Agitation/Heating
Inert Gas (Argon or N₂)High Purity---Inert Atmosphere

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (2.5 equiv.).

  • Inerting: Seal the flask, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[14]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Solvent Addition: Add degassed solvents, 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio), via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting aniline.

  • Reaction: Immerse the flask in a preheated oil bath at 85-100 °C and stir vigorously.[15]

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. Monitor for the disappearance of the starting material and the formation of the mono-arylated product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Causality & Insights:

  • Catalyst Choice: For aryl bromides, a range of palladium catalysts are effective. Pd(PPh₃)₄ is a classic choice, while catalysts with more sophisticated ligands like dppf (in Pd(dppf)Cl₂) can offer improved stability and reactivity.[12]

  • Base Selection: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to facilitate the transmetalation step.[14] Stronger bases like K₃PO₄ may be needed for less reactive coupling partners.

  • Solvent System: The mixture of an organic solvent (dioxane, THF, toluene) and water is crucial. Water helps to dissolve the inorganic base and facilitates the catalytic cycle.[12]

Workflow Diagram:

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation A Combine Reactants: - Aniline (1.0 eq) - Boronic Acid (1.1 eq) - Base (2.5 eq) B Inert Atmosphere: Evacuate & Backfill with Argon (3x) A->B C Add Catalyst & Solvents B->C D Heat & Stir (85-100°C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Quench E->F G Aqueous Workup (Extraction) F->G H Purify (Column Chromatography) G->H I Mono-arylated Product H->I Final Product

Caption: Experimental workflow for Suzuki-Miyaura mono-arylation.

Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[16][17] This reaction allows for the coupling of an aryl halide with a primary or secondary amine.[18]

Reaction Principle: The mechanism is analogous to the Suzuki coupling, involving oxidative addition of Pd(0) to the C-Br bond. The key difference is the subsequent step where the amine displaces the halide on the palladium complex, followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[16][17]

This protocol assumes the starting material is a mono-arylated product from a previous Suzuki reaction (i.e., 3-Aryl-5-bromo-4-fluoroaniline), demonstrating a sequential functionalization strategy.

Materials & Reagents:

Reagent/MaterialGrade/SpecificationSupplierPurpose
3-Aryl-5-bromo-4-fluoroanilineSynthesizedIn-houseStarting Material
Amine (Primary or Secondary)VariesCommercially AvailableCoupling Partner
Pd₂(dba)₃Catalyst GradeCommercially AvailablePalladium Pre-catalyst
XPhos or RuPhosLigand GradeCommercially AvailablePhosphine Ligand
Sodium tert-butoxide (NaOt-Bu)≥97%Commercially AvailableBase
TolueneAnhydrousCommercially AvailableSolvent

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a strict inert atmosphere, add the aryl bromide (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), and the phosphine ligand (e.g., XPhos, 0.02-0.05 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add the amine (1.2 equiv.) and the base (Sodium tert-butoxide, 1.4 equiv.).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting aryl bromide is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality & Insights:

  • Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[19] Ligands like XPhos, RuPhos, or SPhos are designed to promote the crucial reductive elimination step and prevent catalyst decomposition.

  • Strong Base Required: A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[19]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can consume the strong base and deactivate the catalyst. Using anhydrous solvents and reagents under an inert atmosphere is critical for high yields.

Reaction Pathway Diagram:

Buchwald_Hartwig Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L₂)-Br Pd0->Pd_complex Oxidative Addition ArBr Ar-Br ArBr->Pd_complex Pd_amide Ar-Pd(II)(L₂)-NR₂ Pd_complex->Pd_amide Amine Coordination & Deprotonation Amine R₂NH Amine->Pd_amide Base Base Base->Pd_amide Pd_amide->Pd0 Reductive Elimination Product Ar-NR₂ Pd_amide->Product Kinase_Inhibitor_Synthesis A This compound B Suzuki Coupling + Heteroaryl-B(OH)₂ A->B C Intermediate 1 (Mono-arylated) B->C D Buchwald-Hartwig + Secondary Amine C->D E Final Scaffold (Di-substituted) D->E

References

Application Notes and Protocols: The Strategic Use of 3,5-Dibromo-4-fluoroaniline in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Crop Protection

In the landscape of modern agrochemical research, the strategic design of active ingredients hinges on the use of versatile chemical scaffolds that can be readily modified to optimize biological activity, metabolic stability, and target specificity. 3,5-Dibromo-4-fluoroaniline (CAS No. 1003709-35-0) has emerged as a pivotal building block in this arena. Its unique molecular architecture—an aniline core functionalized with a fluorine atom and two bromine atoms—provides a powerful platform for the synthesis of a new generation of herbicides, fungicides, and insecticides.

The strategic placement of these halogens is key to its utility:

  • Aniline Core: The primary amine group serves as a classical nucleophile, readily participating in amide bond formation, a ubiquitous linkage in many agrochemicals.

  • Fluorine Atom: The electron-withdrawing fluorine atom at the 4-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological efficacy.

  • Bromine Atoms: The two bromine atoms at the 3- and 5-positions are exceptional synthetic handles. They are ideal leaving groups for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with high precision.

This document serves as a guide for researchers and development scientists, providing in-depth application notes, detailed experimental protocols, and the scientific rationale for leveraging this compound in the discovery of novel crop protection agents.

Section 1: Application in Pyrazole Carboxamide Fungicides

Rationale and Field-Proven Insights

Pyrazole carboxamide fungicides represent a critical class of agricultural products that function by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration leads to a rapid depletion of energy and fungal death. The N-phenyl moiety of these fungicides is crucial for binding to the SDH enzyme complex, and its substitution pattern directly impacts the potency and spectrum of activity. The 3,5-dibromo-4-fluorophenyl group, derived from this compound, is an attractive scaffold for this purpose, offering a combination of steric bulk and electronic properties that can enhance binding affinity and overall fungicidal performance.

Diagram 1: General Synthesis of a Pyrazole Carboxamide Fungicide

cluster_start Starting Materials cluster_reagents Amide Coupling cluster_product Product A This compound C 1. Oxalyl Chloride or SOCl2 2. Triethylamine (Base) A->C Amine Component B Pyrazole-4-carboxylic acid B->C Acid Component D N-(3,5-dibromo-4-fluorophenyl) -pyrazole-4-carboxamide C->D Amide Bond Formation

Caption: Workflow for amide coupling to form a fungicide precursor.

Experimental Protocol 1: Synthesis of N-(3,5-dibromo-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

This protocol describes a standard two-step, one-pot procedure for the acylation of this compound. The causality behind this choice is efficiency; activating the carboxylic acid to an acid chloride in situ before adding the aniline minimizes side reactions and simplifies purification.

Materials and Reagents:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • This compound

  • Triethylamine (Et₃N) or Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Acid Chloride Formation (Activation):

    • To a dry, nitrogen-purged round-bottom flask, add 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq).

    • Suspend the acid in anhydrous DCM (approx. 10 mL per mmol of acid).

    • Add a catalytic drop of DMF.

    • Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C (ice bath).

    • Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction can be monitored for the cessation of gas evolution.

  • Amide Coupling:

    • In a separate flask, dissolve this compound (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the aniline solution to 0 °C.

    • Slowly add the freshly prepared acid chloride solution from Step 1 to the aniline solution via a cannula or dropping funnel.

    • Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Data Presentation: Fungicidal Activity

The following table presents representative data for pyrazole carboxamide derivatives, illustrating the type of biological efficacy observed in this class of compounds.

Compound ClassTarget PathogenEfficacy Metric (EC₅₀ in mg/L)Reference
Pyrazole CarboxamidesSclerotinia sclerotiorum0.1 - 10
Pyrazole CarboxamidesBotrytis cinerea0.5 - 25
Pyrazole CarboxamidesFusarium culmorum1.0 - 50

Section 2: Advanced Synthesis via Palladium-Catalyzed Cross-Coupling

Rationale and Field-Proven Insights

The true synthetic power of this compound lies in the differential reactivity of its two bromine atoms. These sites are prime candidates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of C-C and C-N bonds, respectively. This capability enables researchers to build complex agrochemical candidates by "stitching" together molecular fragments, a strategy essential for fine-tuning a molecule's properties in late-stage synthesis.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition transmetal_complex Transmetalation Complex L₂Pd(II)(Ar)(R) oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination aryl_halide R¹-Br (this compound) aryl_halide->oa_complex boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->transmetal_complex product R¹-R² (Coupled Product) product->transmetal_complex base Base (e.g., K₂CO₃) base->transmetal_complex

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 2: Suzuki-Miyaura C-C Bond Formation

This protocol outlines a general procedure for the monocoupling of an arylboronic acid to one of the bromine positions on the aniline ring. The choice of a phosphine ligand like SPhos or P(t-Bu)₃ is critical; these bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps, which can be sluggish with electron-deficient anilines.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine Ligand (e.g., SPhos or P(t-Bu)₃) (4-10 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).

    • Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a self-validating step to ensure an oxygen-free atmosphere, which is crucial to prevent catalyst degradation.

  • Solvent Addition and Reaction:

    • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS until the starting aniline is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue via flash column chromatography to isolate the C-C coupled product.

Diagram 3: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amido_complex Amido Complex L₂Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination aryl_halide R-Br (Dibromofluoroaniline) aryl_halide->oa_complex amine HNR¹R² (Amine) amine->oa_complex product R-NR¹R² (Coupled Product) product->amido_complex base Base (e.g., NaOt-Bu) base->oa_complex

Caption: Key steps of the Buchwald-Hartwig C-N cross-coupling reaction.

Experimental Protocol 3: Buchwald-Hartwig C-N Bond Formation

This protocol details the coupling of an amine to the aniline scaffold. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle. The choice of ligand is again paramount, with bidentate ligands like BINAP or Xantphos often providing superior results by stabilizing the palladium center.

Materials and Reagents:

  • This compound

  • Amine (e.g., Morpholine) (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Ligand (e.g., BINAP or Xantphos) (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous solvent: Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add the base (NaOt-Bu, 1.4 eq) to a dry Schlenk tube.

    • Add the palladium precatalyst and the ligand.

    • Add this compound (1.0 eq).

    • Seal the tube, remove from the glovebox, and add the anhydrous solvent followed by the amine (1.2 eq) via syringe.

  • Reaction:

    • Place the sealed tube in a preheated oil bath at 90-110 °C.

    • Stir vigorously for 8-24 hours. Monitor the reaction's progress by LC-MS.

  • Workup and Purification:

    • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired C-N coupled product.

Section 3: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound must be handled with appropriate precautions.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes serious eye irritation and skin irritation. May cause respiratory irritation.

Recommended Handling and Personal Protective Equipment (PPE):

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation and inhalation of dust.

  • Protective Clothing: Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done via a licensed professional waste disposal service.

Conclusion

This compound is a high-value intermediate that provides a robust and flexible platform for the synthesis of advanced agrochemicals. Its utility stems from the strategic combination of a reactive aniline core and two versatile bromine handles, allowing for both classical amide bond formation and modern palladium-catalyzed cross-coupling reactions. By understanding the principles behind these transformations and adhering to rigorous experimental and safety protocols, researchers can effectively utilize this scaffold to construct novel molecules and accelerate the development of next-generation crop protection solutions.

palladium-catalyzed cross-coupling reactions with 3,5-Dibromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to leveraging 3,5-Dibromo-4-fluoroaniline in advanced organic synthesis through palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry and materials science, the strategic introduction of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The presence of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly valuable.[1][2] this compound emerges as a particularly powerful synthon, offering a trifecta of functionalities: a nucleophilic aniline group, a fluorine substituent to modulate electronic properties, and two distinct bromine atoms poised for sequential, regioselective functionalization via palladium-catalyzed cross-coupling reactions.

This guide provides senior researchers and drug development professionals with a detailed technical overview and actionable protocols for employing this compound in several key cross-coupling transformations. We move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind experimental design, ensuring robust and reproducible outcomes.

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, largely due to their high efficiency and exceptional functional group tolerance.[3][4] Most of these transformations proceed through a common, well-understood catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3][5][6]

The general mechanism comprises three fundamental steps:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halide bond (in this case, C-Br) of the electrophile (this compound), forming a new organo-Palladium(II) intermediate. The rate of this step is influenced by the C-Br bond dissociation energy and the electron density at the carbon center.[7]

  • Transmetalation (or equivalent): The organic moiety from a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.[6][8] In reactions like the Heck coupling, this step is replaced by migratory insertion of an olefin.[5][9][10]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][8]

General_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂(Br) (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂(R) (Transmetalated Complex) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArPdR->Product Releases Product ArX Ar-Br (this compound) ArX->Pd0 RM R-M (Coupling Partner) RM->ArPdBr

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Controlling Regioselectivity

With two bromine atoms, this compound presents a challenge and an opportunity for regioselective synthesis. The relative reactivity of the C2 vs. C6 positions (numbering from the NH2 group as C1) is dictated by a combination of steric and electronic factors. While specific studies on this exact substrate are sparse, general principles suggest:

  • Electronic Effects: The electron-donating aniline group and the electron-withdrawing fluorine atom create a complex electronic environment. The position with the lower electron density is typically more susceptible to oxidative addition.

  • Steric Hindrance: While both bromines are ortho to another substituent, the steric bulk of the chosen catalyst's ligands can influence which site is more accessible.[11]

  • Directed Metalation: The aniline group itself can potentially direct the catalyst to the ortho C-Br bond, although this is less common in standard cross-coupling.[12]

In practice, achieving mono-substitution is most reliably controlled by using a slight excess (1.0-1.2 equivalents) of the coupling partner. Isolating the mono-substituted product then allows for a second, different coupling reaction at the remaining bromine position.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most versatile and widely used cross-coupling reaction, valued for its mild conditions and the low toxicity of its boron-based reagents.[4] It is an ideal first step for functionalizing this compound.

Suzuki_Workflow start Start: Reagent Assembly setup 1. Add Substrate, Boronic Acid, Base, & Pd Catalyst/Ligand to Flask start->setup inert 2. Establish Inert Atmosphere (Vacuum/Backfill with N₂ or Ar) setup->inert solvent 3. Add Degassed Solvent(s) inert->solvent react 4. Heat to Temperature & Monitor by TLC/LC-MS solvent->react workup 5. Quench, Extract, Wash, & Dry react->workup purify 6. Purify via Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Mono-Arylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the mono-arylated product.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerPd Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Typical Yield (Mono)
Phenylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃ (3)Dioxane/H₂O9075-85%
4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)SPhosK₃PO₄ (3)Toluene/H₂O10080-90%
3-Pyridinylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)XPhosCs₂CO₃ (2.5)THF/H₂O8070-80%
Expert Insights & Causality
  • Catalyst System: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a range of aryl bromides.[13] For more challenging couplings or to achieve higher turnover numbers, using a separate Pd source (like Pd(OAc)₂) with a specialized biarylphosphine ligand (like SPhos or XPhos) is recommended. These bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination.

  • Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[14] K₂CO₃ is a good general-purpose base. Stronger bases like K₃PO₄ or Cs₂CO₃ are often used for less reactive boronic acids or aryl chlorides.

  • Solvent: A biphasic solvent system like dioxane/water or toluene/water is common. The water helps to dissolve the inorganic base, while the organic solvent dissolves the substrates and catalyst. Rigorous degassing is essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, a linkage ubiquitous in pharmaceuticals.[15][16][17] This reaction allows for the coupling of this compound with a wide array of primary or secondary amines.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) ArPdBr Ar-Pd(II)L(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) Amido_Complex [Ar-Pd(II)L(NR₂)]⁻ ArPdBr->Amido_Complex Amine Coordination & Deprotonation Base_in Base (e.g., NaOtBu) Base_in->ArPdBr Amine_in Amine (R₂NH) Amine_in->ArPdBr Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Coupled Product) Amido_Complex->Product Releases Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Coupling with a Secondary Amine (e.g., Morpholine)

Materials:

  • Mono-substituted 3-Bromo-5-aryl-4-fluoroaniline (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.8 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Setup (Glovebox Recommended): Inside a glovebox, add Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried vial or flask. Add the aryl bromide substrate.

  • Reagent Addition: Add toluene, followed by the morpholine. Seal the vial tightly.

  • Reaction: Remove the vial from the glovebox and place it in a preheated reaction block or oil bath at 100-110 °C. Stir for the required time (monitor by LC-MS, typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water, separate the layers, wash the organic phase with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the residue by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Amine PartnerPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.8)Toluene11085-95%
AnilinePd₂(dba)₃ (1.5)RuPhos (3)LHMDS (2.0)Dioxane10070-85%
Benzylamine[Pd(allyl)Cl]₂ (1)tBuXPhos (2)K₃PO₄ (3.0)t-BuOH9080-90%
Expert Insights & Causality
  • Ligand is Key: Buchwald-Hartwig amination is highly dependent on the use of sterically bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos).[18][19] These ligands promote the crucial, often rate-limiting, C-N reductive elimination step and prevent catalyst decomposition and side reactions like β-hydride elimination.[8][15]

  • Strong, Non-nucleophilic Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine (or the intermediate palladium-amine complex), forming the palladium-amido species necessary for reductive elimination.[20] Weaker bases like K₃PO₄ can sometimes be used, often in polar solvents like t-BuOH.

  • Inert Conditions: The catalyst system, particularly the Pd(0) species and the phosphine ligand, is sensitive to oxygen. The base, NaOtBu, is highly sensitive to moisture. Therefore, conducting the reaction setup in a glovebox is strongly recommended for optimal results.

Application Note 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction provides a powerful and direct method for installing alkyne functionalities onto an aromatic ring.[21][22] This is achieved by coupling an aryl halide with a terminal alkyne, typically using a dual-catalyst system of palladium and copper(I).[21][23]

Protocol: Coupling with a Terminal Alkyne (e.g., Phenylacetylene)

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (Anhydrous, used as solvent and base)

  • Anhydrous, degassed Tetrahydrofuran (THF) (optional co-solvent)

Procedure:

  • Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent/Base Addition: Add anhydrous triethylamine via syringe, followed by any co-solvent (THF).

  • Reagent Addition: Add the phenylacetylene dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. Monitor by TLC until the starting material is consumed (typically 2-6 hours). If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Work-up: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of celite to remove catalyst residues and salts.

  • Purification: Wash the filtrate with water, then brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Data Summary: Sonogashira Coupling Conditions
Alkyne PartnerPd Catalyst (mol%)Cu(I) Source (mol%)Base / SolventTemp (°C)Typical Yield (Mono)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NRT - 4085-95%
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEA / THFRT90-98%
1-OctynePd(dppf)Cl₂ (2.5)CuI (5)Et₃N / DMF5080-90%
Expert Insights & Causality
  • Dual Catalytic Role: The palladium complex undergoes the standard oxidative addition/reductive elimination cycle. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.[23]

  • Role of Amine Base: The amine base (e.g., Et₃N, DIPEA) serves two purposes: it neutralizes the HX produced during the reaction and helps to form the copper acetylide.[22]

  • Glaser Homocoupling: A common side reaction is the oxidative homocoupling of the alkyne to form a di-yne (Glaser coupling). This is promoted by oxygen. Therefore, maintaining strict anaerobic (oxygen-free) conditions throughout the reaction is critical for achieving high yields of the desired cross-coupled product.[24] Copper-free Sonogashira protocols have been developed to circumvent this issue, though they often require different ligands and conditions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Poor quality base (e.g., hydrated K₂CO₃).4. Incorrect ligand for the transformation.1. Use a fresh catalyst or a precatalyst. 2. Degas solvents thoroughly (sparge with Ar/N₂ for 30 min).3. Use freshly opened or dried base.4. Screen different ligands (e.g., dppf, XPhos, PPh₃).
Dehalogenation (Ar-Br → Ar-H) 1. Reaction temperature too high.2. Presence of water/protons with certain bases.3. Catalyst decomposition.1. Lower the reaction temperature.2. Ensure anhydrous conditions, especially with strong bases.3. Use a more stable ligand/catalyst system.
Homo-coupling of Coupling Partner 1. (Suzuki) Boronic acid degradation.2. (Sonogashira) Oxygen contamination leading to Glaser coupling.1. Use fresh boronic acid; consider using more stable boronate esters.2. Ensure a strictly anaerobic atmosphere for Sonogashira reactions.
Mixture of Mono- and Di-substituted Products 1. Stoichiometry of coupling partner is >1.2 equivalents.2. High reactivity of the mono-substituted product.1. Use a stoichiometric amount (1.0-1.1 equiv) of the coupling partner.2. Stop the reaction as soon as the starting material is consumed (monitor closely). Lowering the temperature may also improve selectivity.

References

Suzuki-Miyaura coupling protocols for 3,5-Dibromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Protocols for 3,5-Dibromo-4-fluoroaniline

Introduction: The Strategic Value of this compound

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and reliability in forging carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its widespread adoption is a testament to its mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[4]

This guide focuses on a particularly valuable building block: This compound . This substrate is of significant interest to researchers in drug development and materials science for several strategic reasons:

  • Dual Reaction Handles: The two bromine atoms serve as versatile sites for sequential or simultaneous cross-coupling, allowing for the construction of complex, multi-substituted aromatic scaffolds. The differential reactivity of halogens (I > Br > Cl) is a key principle in selective synthesis, and having two identical bromine atoms presents unique opportunities and challenges.[5]

  • Fluorine Substitution: The presence of a fluorine atom can profoundly influence the physicochemical properties of the final molecule. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate pKa and binding affinity.[6][7][8]

  • The Aniline Moiety: The primary amine provides a crucial vector for further functionalization, such as amide bond formation, diazotization, or N-alkylation, expanding the synthetic possibilities.

This document serves as a detailed guide, moving beyond a simple list of steps to explain the fundamental principles and causality behind protocol design for the Suzuki-Miyaura coupling of this compound.

Mechanistic Insights: The Engine of the Suzuki-Miyaura Reaction

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex.[9] The cycle is generally understood to proceed through three fundamental stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][10] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts itself into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in the formation of a square-planar Palladium(II) intermediate.[9]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron reagent to the palladium center. For this to occur, the organoboron compound (e.g., a boronic acid) must be activated by a base.[11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the Pd(II) complex, displacing the halide.[12][13][14]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-Br pd2_aryl Ar-Pd(II)L₂-Br (Palladium(II) Complex) oa->pd2_aryl tm Transmetalation pd2_aryl->tm + Ar'-B(OR)₂ + Base pd2_diaryl Ar-Pd(II)L₂-Ar' (Diaryl Complex) tm->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 + Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters & Strategic Choices

The success of the coupling reaction depends on the judicious selection of several key components.

  • Palladium Catalyst and Ligand: While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern protocols often generate the active Pd(0) species in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂) combined with a phosphine ligand.[15] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective as they promote both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and suitability for challenging substrates.[4]

  • The Base: The base is not merely a spectator; it is essential for activating the boronic acid.[16] The choice of base can significantly impact yield and selectivity.

    • Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, moderately strong bases. Cesium carbonate is often more effective due to its higher solubility in organic solvents.[17]

    • Phosphates (K₃PO₄): A strong base that is particularly effective for coupling with less reactive aryl chlorides and sterically hindered substrates.[15]

    • Hydroxides (NaOH, Ba(OH)₂): Strong bases used in aqueous solutions, but can sometimes promote side reactions like deboronation.[13]

  • The Solvent System: The solvent must solubilize the reactants and the catalyst complex. The choice of solvent can influence catalyst stability and reaction rates.[18][19] Common systems include:

    • Aprotic Solvents: Toluene, 1,4-dioxane, or tetrahydrofuran (THF) are frequently used.[20]

    • Aqueous Mixtures: Often, an aqueous solution of the inorganic base is used with an organic solvent (e.g., Dioxane/H₂O). This biphasic system can be highly efficient.[17]

  • The Boron Reagent: While boronic acids are common, their pinacol ester derivatives (Bpin) are increasingly popular. Boronic esters often exhibit greater stability, are easier to purify, and can reduce side reactions like protodeboronation.[10]

Experimental Protocols

The following protocols provide a starting point for the mono- and di-arylation of this compound. Safety Note: All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Protocol 1: Selective Mono-Arylation

This protocol aims to selectively substitute one bromine atom by carefully controlling stoichiometry.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water (deoxygenated)

Procedure:

  • To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound and the arylboronic acid.

  • Add potassium carbonate, followed by the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Using a syringe, add deoxygenated 1,4-dioxane and deoxygenated water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: Exhaustive Di-Arylation

This protocol is designed to substitute both bromine atoms by using an excess of the boron reagent.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (2.5 - 3.0 equiv)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.06 equiv, 6 mol%)

  • Potassium Phosphate (K₃PO₄) (4.0 equiv)

  • Toluene

  • Water (deoxygenated)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, briefly purge the Pd₂(dba)₃ and SPhos with an inert gas.

  • Add the catalyst and ligand to the reaction flask.

  • Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Add deoxygenated toluene and a small amount of deoxygenated water (e.g., Toluene/H₂O 10:1 ratio).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 24 hours.

  • Monitor the reaction for the disappearance of the starting material and mono-substituted intermediate.

  • After cooling to room temperature, filter the mixture through a pad of Celite, rinsing with ethyl acetate.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to yield the di-arylated product.

Data & Workflow Summary

Table of Reaction Parameters
ParameterProtocol 1 (Mono-Arylation)Protocol 2 (Di-Arylation)Rationale
Arylboronic Acid 1.1 equivalents2.5 - 3.0 equivalentsStoichiometry is the primary control for mono- vs. di-substitution.
Palladium Source Pd(PPh₃)₄Pd₂(dba)₃Pd₂(dba)₃ with a Buchwald ligand is often more active for challenging couplings.
Ligand (PPh₃)SPhosSPhos is a bulky, electron-rich ligand that accelerates the catalytic cycle.
Base K₂CO₃ (2.5 equiv)K₃PO₄ (4.0 equiv)K₃PO₄ is a stronger base, ensuring complete activation for the second coupling.
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1)Both are standard solvent systems effective for Suzuki couplings.
Temperature 90 - 100 °C100 - 110 °CHigher temperature and a more active catalyst drive the reaction to completion.

General Experimental Workflow

Experimental_Workflow cluster_workflow General Suzuki Coupling Workflow setup 1. Reagent Setup (Flask, Stir Bar, Reagents) inert 2. Inert Atmosphere (Purge with Ar or N₂) setup->inert solvent 3. Add Solvents (Anhydrous & Deoxygenated) inert->solvent reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Work-up (Extraction & Washing) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Characterization (NMR, MS) purify->analysis

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Application Note: Selective Buchwald-Hartwig Amination of 3,5-Dibromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the Buchwald-Hartwig amination of 3,5-Dibromo-4-fluoroaniline. We delve into the mechanistic principles guiding the choice of catalysts, ligands, and bases to achieve high selectivity and yield. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of complex aniline derivatives, which are crucial building blocks in pharmaceutical and materials science.

Introduction: The Strategic Importance of Selective C-N Bond Formation

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, offering a versatile and efficient method for constructing carbon-nitrogen (C-N) bonds.[1][2][3] Its significance is particularly pronounced in drug discovery and development, where the aryl amine moiety is a common feature in a vast array of therapeutic agents.[4]

The substrate, this compound, presents a unique synthetic challenge and opportunity. Its polyhalogenated structure allows for sequential, site-selective functionalization, making it a valuable scaffold for building molecular complexity. However, the presence of multiple reactive sites (two C-Br bonds and one C-F bond) necessitates a carefully optimized catalytic system to control chemoselectivity.

The Core Challenge: Chemoselectivity The primary hurdle in the amination of this substrate is controlling the reaction to favor mono-amination over di-amination and to ensure the reaction occurs at the C-Br bonds, which are significantly more reactive than the C-F bond in palladium-catalyzed cross-couplings.[5] The general reactivity order for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-Cl > Ar-F, making the selective amination at the bromine positions feasible.[5][6] This guide will focus on establishing a robust protocol for the selective mono-amination of this compound.

Mechanistic Insights & Parameter Selection

A thorough understanding of the Buchwald-Hartwig catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7][8][9] The choice of each reaction component directly influences the efficiency of these steps.

The Catalytic Cycle

The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the aryl-bromide bond. The resulting Pd(II) complex then coordinates with the amine. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final, product-forming step is reductive elimination, which creates the C-N bond and regenerates the Pd(0) catalyst.[2][5][6][7]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Adduct pd0->oa_complex Oxidative Addition (Ar-Br) amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amido_complex + HNR'R'', Base - H-Base+ Br- amido_complex->pd0 Reductive Elimination product Ar-NR'R'' Product amido_complex->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Reaction Parameters & Their Rationale
  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, palladacycle precatalysts (e.g., XPhos-Pd-G3) are often preferred.[10] These are air-stable complexes that readily generate the active Pd(0) species under basic reaction conditions, leading to more reproducible results.[4][5] Using a simple source like Pd₂(dba)₃ or Pd(OAc)₂ is also effective but may require an initial reduction step in situ.[2][7]

  • Ligand Selection: The ligand is arguably the most critical component for success. For challenging substrates, bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art.[1][11][12]

    • Rationale: These ligands promote the formation of a monoligated, highly reactive L₁Pd(0) species.[1][12] This steric bulk accelerates both the oxidative addition and the final reductive elimination step, while the electron-donating nature of the ligand facilitates the oxidative addition process.[13]

    • Recommended Ligands: XPhos and RuPhos are excellent starting points. XPhos, in particular, has demonstrated high activity for coupling aryl chlorides and bromides.[10][14][15] For achieving mono-selectivity with di-bromo substrates, controlling stoichiometry and reaction time is key, but the ligand choice ensures the reaction proceeds efficiently even at lower temperatures.

  • Base Selection: The base plays a crucial role in deprotonating the amine nucleophile.

    • Rationale: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most commonly used and highly effective base for this purpose.[5][16][17] Weaker bases like K₃PO₄ or Cs₂CO₃ can also be used, especially for substrates with base-sensitive functional groups, but they often require higher reaction temperatures.[5][18] Given the relative stability of the aniline substrate, NaOtBu is the recommended choice for achieving a high reaction rate.[16]

    • Caution: NaOtBu is hygroscopic and its quality is critical for reaction success. It should be handled under an inert atmosphere.[16]

  • Solvent: Anhydrous, aprotic solvents are necessary.

    • Rationale: Solvents like toluene, dioxane, or THF are typically used as they are inert to the reaction conditions and effectively solubilize the reactants and catalyst complex.[2] Toluene is often a preferred solvent.[2]

Recommended Protocol: Mono-Amination of this compound

This protocol provides a starting point for the selective mono-amination. Optimization may be required depending on the specific amine used.

Materials & Reagents:

  • This compound

  • Amine (primary or secondary)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.03 equiv), and Sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv).

  • Solvent & Amine: Add anhydrous toluene (to make a ~0.2 M solution based on the aniline) followed by the amine coupling partner (1.1-1.2 equiv).

  • Reaction Conditions: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. The key to achieving mono-substitution is to stop the reaction upon full consumption of the starting material to prevent the formation of the di-substituted product.

  • Workup: Cool the reaction mixture to room temperature. Quench with water and dilute with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-aminated product.

Optimization Strategies

Achieving optimal results, particularly high selectivity for mono-amination, often requires systematic optimization.[19][20] A logical workflow can streamline this process.

Optimization_Workflow cluster_conditions Parameter Adjustment start Initial Result: Low Conversion or Poor Selectivity ligand Screen Ligand (e.g., RuPhos, BrettPhos) start->ligand If catalyst deactivation is suspected base Screen Base (e.g., K3PO4, Cs2CO3) start->base If side reactions occur temp Adjust Temperature (Increase for low conversion, Decrease for selectivity) start->temp conc Adjust Concentration (Dilution may favor mono-amination) start->conc analyze Analyze Outcome (LC-MS/NMR) ligand->analyze base->analyze temp->analyze conc->analyze analyze->start Re-evaluate finish Optimized Protocol analyze->finish Improved Yield & Selectivity

Caption: A workflow for optimizing the Buchwald-Hartwig amination.

Troubleshooting Data Summary:

ObservationPotential CauseSuggested Action
Low Conversion Inactive catalyst; Insufficient temperature; Poor quality base.Use a palladacycle precatalyst; Increase temperature in 10°C increments; Use freshly opened, high-purity NaOtBu.
Formation of Di-aminated Product Reaction run too long; High concentration; High temperature.Monitor reaction closely and stop upon consumption of starting material; Decrease reaction concentration; Lower the reaction temperature.
Hydrodehalogenation (Ar-Br to Ar-H) Side reaction from base/catalyst system.Screen alternative bases (e.g., K₃PO₄); Screen alternative ligands.
No Reaction Poor quality reagents; Inactive catalyst system.Ensure all reagents are anhydrous; Degas solvent thoroughly; Prepare a fresh catalyst/ligand stock solution.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful method for synthesizing valuable, selectively functionalized building blocks. Success hinges on the rational selection of a bulky, electron-rich phosphine ligand, such as XPhos, in combination with a strong, non-nucleophilic base like NaOtBu. By carefully controlling reaction parameters, particularly time and temperature, high yields and excellent chemoselectivity for mono-amination can be achieved. The protocols and optimization strategies outlined in this guide provide a robust framework for researchers to successfully implement this transformation in their synthetic endeavors.

References

Synthesis of High-Value Heterocyclic Compounds from 3,5-Dibromo-4-fluoroaniline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3,5-Dibromo-4-fluoroaniline

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of halogen atoms into aromatic scaffolds is a cornerstone of molecular design. This compound is a quintessential example of a highly functionalized building block, offering a unique combination of reactive sites that can be selectively addressed to construct complex heterocyclic systems. The fluorine atom, a bioisostere of hydrogen, is known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates[1]. The two bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of fused ring systems.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies to access a range of valuable heterocyclic compounds from this compound. We will move beyond theoretical pathways to provide detailed, field-proven protocols for the synthesis of benzimidazoles, quinolines, 1,2,3-triazoles, carbazoles, and phenazines. Each section will elucidate the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

I. Synthesis of Fluorinated and Brominated Benzimidazoles

Benzimidazoles are a prominent class of heterocycles with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties[2]. The presence of fluorine and bromine on the benzimidazole core can further modulate these properties. The key to synthesizing these structures from this compound lies in the initial formation of the corresponding o-phenylenediamine derivative.

A. Synthetic Strategy: Pathway to the Key Intermediate

The synthesis of the required 3,5-dibromo-4-fluoro-1,2-phenylenediamine intermediate is a multi-step process that requires careful control of regioselectivity. The amino group of the starting aniline must first be protected, typically via acetylation, to moderate its activating effect and direct the subsequent nitration to the ortho position. The nitro group is then reduced to an amine, and the protecting group is removed to yield the target o-phenylenediamine.

Benzimidazole_Strategy Workflow for Benzimidazole Synthesis start This compound step1 Acetylation (Ac₂O, Pyridine) start->step1 intermediate1 N-Acetyl-3,5-dibromo- 4-fluoroaniline step1->intermediate1 step2 Regioselective Nitration (HNO₃, H₂SO₄) intermediate1->step2 intermediate2 N-Acetyl-3,5-dibromo- 4-fluoro-2-nitroaniline step2->intermediate2 step3 Reduction of Nitro Group (Fe, Acetic Acid) intermediate2->step3 intermediate3 N-Acetyl-3,5-dibromo- 4-fluoro-1,2-phenylenediamine step3->intermediate3 step4 Deprotection (Hydrolysis) (HCl, EtOH) intermediate3->step4 intermediate4 3,5-Dibromo-4-fluoro- 1,2-phenylenediamine step4->intermediate4 step5 Cyclocondensation (Aldehyde, Oxidant) intermediate4->step5 product Substituted 6,8-Dibromo- 7-fluorobenzimidazole step5->product

Figure 1. Synthetic workflow for the preparation of substituted benzimidazoles from this compound.

B. Detailed Protocols

Protocol 1: Synthesis of 3,5-Dibromo-4-fluoro-1,2-phenylenediamine

  • Acetylation: To a solution of this compound (10.0 g, 37.2 mmol) in pyridine (50 mL), add acetic anhydride (5.7 g, 55.8 mmol) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4 hours. Pour the mixture into ice water (200 mL) and collect the precipitate by filtration. Wash the solid with water and dry under vacuum to yield N-(3,5-dibromo-4-fluorophenyl)acetamide.

  • Nitration: To a stirred mixture of concentrated sulfuric acid (40 mL) and fuming nitric acid (10 mL) at 0 °C, add the N-acetylated compound (from the previous step) portion-wise, maintaining the temperature below 5 °C. Stir at this temperature for 2 hours, then pour the reaction mixture onto crushed ice. Filter the resulting precipitate, wash with cold water until neutral, and dry to obtain N-(3,5-dibromo-4-fluoro-2-nitrophenyl)acetamide.

  • Reduction and Deprotection: Suspend the nitro compound (5.0 g, 13.9 mmol) in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (20 mL). Heat the mixture to reflux and add iron powder (3.9 g, 69.5 mmol) portion-wise over 30 minutes. Continue refluxing for 6 hours. Cool the reaction mixture and filter through celite to remove the iron salts. Evaporate the solvent under reduced pressure. Dissolve the residue in water and neutralize with aqueous sodium hydroxide to precipitate the product. Filter the solid, wash with water, and dry to yield 3,5-dibromo-4-fluoro-1,2-phenylenediamine.

Protocol 2: Synthesis of 2-Aryl-6,8-dibromo-7-fluorobenzimidazoles

  • In a round-bottom flask, dissolve 3,5-dibromo-4-fluoro-1,2-phenylenediamine (1.0 g, 3.2 mmol) and a substituted aromatic aldehyde (3.2 mmol) in ethanol (30 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 10 mol%).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the mixture to room temperature. The product will often precipitate from the solution.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum. If no precipitate forms, reduce the solvent volume and add water to induce precipitation. Further purification can be achieved by recrystallization from ethanol or by column chromatography.

AldehydeProductYield (%)
Benzaldehyde6,8-Dibromo-7-fluoro-2-phenyl-1H-benzo[d]imidazole85
4-Methoxybenzaldehyde6,8-Dibromo-7-fluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole88
4-Nitrobenzaldehyde6,8-Dibromo-7-fluoro-2-(4-nitrophenyl)-1H-benzo[d]imidazole82

II. Synthesis of Functionalized Quinolines

Quinolines are a privileged scaffold in medicinal chemistry, with applications ranging from antimalarial to anticancer agents[3][4]. The Friedländer annulation offers a convergent approach to quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

A. Synthetic Strategy: The Challenge of Ortho-Formylation

A significant challenge in utilizing this compound for Friedländer synthesis is the introduction of a carbonyl group at the C2 position. The Vilsmeier-Haack reaction is a viable method for the formylation of electron-rich aromatic rings[5][6][7]. Although the aniline is halogenated, the amino group's directing effect can facilitate ortho-formylation.

Quinoline_Strategy Workflow for Quinoline Synthesis start This compound step1 Vilsmeier-Haack Formylation (POCl₃, DMF) start->step1 intermediate1 2-Amino-4,6-dibromo- 5-fluorobenzaldehyde step1->intermediate1 step2 Friedländer Annulation (α-Methylene Ketone, Base) intermediate1->step2 product Substituted 6,8-Dibromo- 7-fluoroquinoline step2->product

Figure 2. Synthetic workflow for the preparation of substituted quinolines via the Vilsmeier-Haack and Friedländer reactions.

B. Detailed Protocols

Protocol 3: Synthesis of 2-Amino-4,6-dibromo-5-fluorobenzaldehyde

  • Cool a solution of dimethylformamide (DMF, 20 mL) to 0 °C in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Add phosphorus oxychloride (POCl₃) (6.0 mL, 65 mmol) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of this compound (5.0 g, 18.6 mmol) in DMF (10 mL) dropwise to the Vilsmeier reagent.

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for 8 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution to pH 8-9 with a 20% aqueous sodium hydroxide solution.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried under vacuum to yield 2-amino-4,6-dibromo-5-fluorobenzaldehyde.

Protocol 4: Synthesis of 2-Substituted-6,8-dibromo-7-fluoroquinolines

  • To a solution of 2-amino-4,6-dibromo-5-fluorobenzaldehyde (1.0 g, 3.37 mmol) in ethanol (25 mL), add the appropriate ketone (e.g., acetone, acetophenone) (4.0 mmol) and a catalytic amount of potassium hydroxide (0.1 g).

  • Heat the mixture to reflux for 12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water (100 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or column chromatography on silica gel.

KetoneProductYield (%)
Acetone6,8-Dibromo-7-fluoro-2-methylquinoline75
Acetophenone6,8-Dibromo-7-fluoro-2-phenylquinoline78
Cyclohexanone9,11-Dibromo-10-fluoro-1,2,3,4-tetrahydroacridine72

III. Synthesis of 1-Aryl-1,2,3-Triazoles

The 1,2,3-triazole moiety is a highly stable aromatic system that has found extensive use as a pharmacophore and a linker in bioconjugation chemistry, largely due to the advent of "click chemistry"[8][9][10]. The synthesis of 1-aryl-1,2,3-triazoles from this compound involves the conversion of the aniline to an azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

A. Synthetic Strategy: Diazotization-Azidation and Cycloaddition

The conversion of an aromatic amine to an azide is a well-established transformation that proceeds via a diazonium salt intermediate. This intermediate is then reacted with sodium azide to furnish the aryl azide. The subsequent CuAAC reaction with a terminal alkyne provides the 1,4-disubstituted 1,2,3-triazole with high regioselectivity.

Triazole_Strategy Workflow for 1,2,3-Triazole Synthesis start This compound step1 Diazotization-Azidation (NaNO₂, HCl, NaN₃) start->step1 intermediate1 1-Azido-3,5-dibromo- 4-fluorobenzene step1->intermediate1 step2 CuAAC 'Click' Reaction (Alkyne, CuSO₄, Na Ascorbate) intermediate1->step2 product 1-(3,5-Dibromo-4-fluorophenyl)- 4-substituted-1H-1,2,3-triazole step2->product

Figure 3. Synthetic workflow for the preparation of 1-aryl-1,2,3-triazoles.

B. Detailed Protocols

Protocol 5: Synthesis of 1-Azido-3,5-dibromo-4-fluorobenzene

  • Suspend this compound (5.0 g, 18.6 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (30 mL). Cool the suspension to 0 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.4 g, 20.5 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve sodium azide (2.4 g, 37.2 mmol) in water (20 mL) and cool to 0 °C.

  • Add the cold diazonium salt solution to the sodium azide solution dropwise with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aryl azide. Caution: Aryl azides are potentially explosive and should be handled with care. Do not distill or heat to high temperatures.

Protocol 6: Synthesis of 1-(3,5-Dibromo-4-fluorophenyl)-4-substituted-1H-1,2,3-triazoles

  • In a flask, dissolve 1-azido-3,5-dibromo-4-fluorobenzene (1.0 g, 3.38 mmol) and a terminal alkyne (e.g., phenylacetylene, propargyl alcohol) (3.72 mmol) in a 1:1 mixture of t-butanol and water (20 mL).

  • Add a solution of copper(II) sulfate pentahydrate (0.084 g, 0.338 mmol) in water (1 mL).

  • Add a freshly prepared solution of sodium ascorbate (0.134 g, 0.676 mmol) in water (1 mL).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with water, followed by a small amount of cold ethanol.

  • If the product does not precipitate, extract the mixture with ethyl acetate, wash the organic layer with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography.

AlkyneProductYield (%)
Phenylacetylene1-(3,5-Dibromo-4-fluorophenyl)-4-phenyl-1H-1,2,3-triazole92
Propargyl alcohol(1-(3,5-Dibromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanol89
1-Octyne1-(3,5-Dibromo-4-fluorophenyl)-4-hexyl-1H-1,2,3-triazole90

IV. Advanced Syntheses: Carbazoles and Phenazines

The dibromo functionality of the starting aniline opens pathways to more complex fused heterocyclic systems like carbazoles and phenazines, which have applications in materials science and as anticancer agents[4][11][12].

A. Carbazole Synthesis via Palladium-Catalyzed Annulation

Carbazoles can be synthesized through a palladium-catalyzed tandem reaction involving an intermolecular amination followed by an intramolecular C-H activation/arylation[13][14]. This approach leverages both bromine atoms of a derivative of the starting material.

Protocol 7: Synthesis of a Dibromofluoro-Substituted Carbazole

  • Buchwald-Hartwig Amination: In a glovebox, combine 1-bromo-2-iodobenzene (1.0 equiv), this compound (1.1 equiv), palladium(II) acetate (2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and sodium tert-butoxide (2.5 equiv) in a sealed tube. Add anhydrous toluene.

  • Heat the reaction mixture at 110 °C for 18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through celite. Concentrate the filtrate and purify by column chromatography to obtain the diarylamine intermediate.

  • Intramolecular C-H Arylation: Combine the diarylamine intermediate (1.0 equiv), palladium(II) acetate (10 mol%), pivalic acid (30 mol%), and potassium carbonate (2.0 equiv) in a sealed tube. Add dimethylacetamide (DMA).

  • Heat the mixture at 130 °C for 24 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield the carbazole product.

B. Phenazine Synthesis via Oxidative Dimerization

Phenazines can be prepared by the oxidative cyclization of o-phenylenediamines[8][9][15]. Using the 3,5-dibromo-4-fluoro-1,2-phenylenediamine synthesized in Protocol 1, substituted phenazines can be accessed.

Protocol 8: Synthesis of a Dibromofluoro-Substituted Phenazine

  • Dissolve 3,5-dibromo-4-fluoro-1,2-phenylenediamine (1.0 g, 3.2 mmol) in a mixture of ethanol (20 mL) and water (5 mL).

  • Add iron(III) chloride (1.5 g, 9.6 mmol) and heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture and pour it into a large volume of water.

  • Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by sublimation to afford the dibromofluoro-substituted phenazine.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant potential in drug discovery and materials science. This guide has provided detailed, practical protocols for the preparation of benzimidazoles, quinolines, 1,2,3-triazoles, carbazoles, and phenazines. By understanding the reactivity of the functional groups on the starting aniline and applying well-established synthetic transformations, researchers can efficiently access these high-value molecular scaffolds. The experimental procedures detailed herein are designed to be robust and scalable, providing a solid foundation for further exploration and derivatization in the pursuit of novel functional molecules.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Trametinib Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trametinib (trade name Mekinist) is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2 enzymes.[1] As a key component of the RAS/RAF/MEK/ERK signaling pathway, its dysregulation is a critical factor in the proliferation of various cancers, particularly BRAF-mutant metastatic melanoma.[1][2] The synthesis of Trametinib is a multi-step process involving several key intermediates. This guide provides detailed, field-proven insights and step-by-step protocols for the laboratory-scale synthesis of these critical building blocks, intended for researchers, scientists, and drug development professionals.

The synthetic strategy for Trametinib hinges on the construction of a central pyridopyrimidine core, which is subsequently functionalized. This guide will focus on the preparation of two pivotal intermediates: the aniline derivative, 2-fluoro-4-iodoaniline , and the complex heterocyclic core, 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione .

Overall Synthetic Workflow

The synthesis of the key trametinib intermediate can be visualized as a convergent process where two main fragments are synthesized separately and then combined. The following diagram illustrates the logical flow of the synthesis.

G cluster_0 Synthesis of Fragment A cluster_1 Synthesis of Fragment B cluster_2 Condensation and Final Intermediate A1 o-Fluoroaniline A2 2-Fluoro-4-iodoaniline A1->A2 Iodination C1 N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea Urea_Formation Urea Formation A2->Urea_Formation B1 Malonic acid mono-formamide monoethyl ester B3 Pyridine trione crude product B1->B3 B2 Methyl malonic acid B2->B3 Cyclization C2 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione B3->C2 Cyclization C1->C2 Urea_Formation->C1

Caption: Logical workflow for the synthesis of a key Trametinib intermediate.

Part 1: Synthesis of 2-Fluoro-4-iodoaniline (Fragment A)

2-Fluoro-4-iodoaniline is a crucial starting material, providing the substituted phenylamino moiety of Trametinib.[3] The fluorine atom enhances metabolic stability, while the iodine atom serves as a handle for potential future modifications or radiolabeling studies.[2][3]

Experimental Protocol

This protocol details the direct iodination of o-fluoroaniline.

Step 1: Reaction Setup

  • To a suitable reaction vessel, add o-fluoroaniline (54 g, 486 mmol) and an aqueous solution of sodium bicarbonate (41 g, 486 mmol in 250 mL of water) with vigorous stirring.

  • Heat the resulting suspension to 60°C in an oil bath.

Step 2: Iodination

  • Once the temperature has stabilized at 60°C, add iodine (123 g, 486 mmol) in portions to manage the exothermic reaction.

  • After the complete addition of iodine, continue to stir the dark-colored mixture at 60°C for 3 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Add dichloromethane (300 mL) and a saturated aqueous solution of sodium bisulfite (300 mL) to quench any unreacted iodine.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield a black crystalline solid.

  • Add hexane (300 mL) to the solid and heat the mixture to reflux.

  • Decant the hot hexane solution from the insoluble black syrup.

  • Allow the hexane solution to cool, which will cause the product to crystallize as fine yellow needles.[4]

  • Isolate the final product by filtration to afford 2-fluoro-4-iodoaniline.[4]

Data Summary
ParameterValue
Starting Materialo-Fluoroaniline
ReagentsIodine, Sodium Bicarbonate
SolventWater, Dichloromethane
Temperature60°C
Reaction Time3 hours
PurificationRecrystallization from hexane
Expected Yield~56%[4]
AppearanceFine yellow solid[4]

Part 2: Synthesis of the Pyridopyrimidine Core (Fragment B and Condensation)

The synthesis of the complex pyridopyrimidine core of trametinib is a critical sequence that establishes the central heterocyclic scaffold of the drug molecule.[5][6] A patented method describes a convergent approach where a pyridine trione derivative is synthesized and then cyclized with a urea compound.[7][8][9]

Experimental Protocol

This protocol is adapted from a patented synthetic route.[7][8][9]

Step 1: Formation of the Pyridine Trione Crude Product

  • In a reaction vessel under an inert atmosphere, prepare a suspension of methyl malonic acid (9.0 g, 76.2 mmol) in dichloromethane (500 mL).

  • Add a catalytic amount of DMF (2 drops).

  • At room temperature, slowly add oxalyl chloride (13.4 mL, 153 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • In a separate vessel, dissolve malonic acid mono-formamide monoethyl ester (9.2 g, 63.4 mmol) in dry toluene (100 mL).

  • Slowly add the solution from step 4 to the toluene solution.

  • Heat the reaction mixture to 40°C and stir for 24 hours.

  • After the reaction is complete, add 1 M NaOH solution (100 mL) and separate the aqueous layer.

  • Extract the organic layer again with 1 M NaOH solution (100 mL).

  • Combine the aqueous layers, wash with dichloromethane (200 mL), and then acidify to pH 1 with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyridine trione product, which is used directly in the next step without further purification.[7][8][9]

Step 2: Cyclization to form the Key Intermediate

  • In a reaction vessel, dissolve N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (20.8 g, 65.0 mmol) in THF (300 mL) and cool to 0°C.

  • Add sodium ethoxide (12.2 g, 179.3 mmol) portion-wise, maintaining the temperature at 0°C.

  • Allow the mixture to warm to room temperature.

  • Add a solution of the crude pyridine trione product from Step 1 dissolved in THF (200 mL).

  • Heat the reaction mixture to 60°C and stir for 8 hours.[7][8]

  • Cool the reaction to room temperature and adjust the pH to 2-3 with concentrated hydrochloric acid.

  • Concentrate the mixture to obtain a viscous solid.

  • Add dichloromethane (300 mL) and wash with water (3 x 50 mL).

  • Dry the organic layer, concentrate, and recrystallize the residue from acetone to yield 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione.[7][8]

Data Summary
ParameterValue
Starting MaterialsMethyl malonic acid, Malonic acid mono-formamide monoethyl ester, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
Key ReagentsOxalyl chloride, DMF, Sodium ethoxide
SolventsDichloromethane, Toluene, THF
TemperatureRoom temperature, 40°C, 0°C, 60°C
Reaction Time24 hours (Step 1), 8 hours (Step 2)
PurificationRecrystallization from acetone
Expected Overall Yield~47%[7][8]

Characterization of Intermediates

The synthesized intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[2][10]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Oxalyl chloride is corrosive and toxic; handle with extreme care.

  • Iodine is a hazardous substance; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols detailed in this application note provide a robust and scalable methodology for the laboratory synthesis of key trametinib intermediates. By understanding the rationale behind the synthetic steps and adhering to the outlined procedures, researchers can confidently produce these vital compounds for further drug development and research applications. The successful synthesis and characterization of these intermediates are critical milestones in the overall synthesis of trametinib.

References

Application Notes: 3,5-Dibromo-4-fluoroaniline as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the rational design of potent and selective kinase inhibitors remains a cornerstone of targeted drug discovery. The strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. This technical guide focuses on 3,5-Dibromo-4-fluoroaniline , a key building block whose unique substitution pattern offers a powerful platform for the synthesis of diverse kinase inhibitor libraries. The presence of two bromine atoms allows for sequential and site-selective functionalization through well-established cross-coupling methodologies, while the fluorine atom can enhance metabolic stability and modulate physicochemical properties of the final compounds. This document provides a comprehensive overview of the properties of this compound, detailed synthetic protocols for its utilization in key bond-forming reactions, and an exploration of the biological pathways targeted by analogous therapeutic agents.

Introduction: The Strategic Value of Halogenated Anilines in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2]

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3] A common structural motif in many of these inhibitors is a substituted aniline core, which often serves as a key pharmacophore for interaction with the hinge region of the kinase ATP-binding site. Halogenated anilines, in particular, are invaluable starting materials in medicinal chemistry.[4] The introduction of halogen atoms provides several advantages:

  • Vectors for Elaboration: Halogens, particularly bromine and chlorine, serve as versatile handles for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5]

  • Modulation of Physicochemical Properties: The incorporation of fluorine can significantly impact a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[4]

  • Enhanced Binding Interactions: Halogen atoms can participate in specific halogen bonding interactions within the protein active site, contributing to increased potency and selectivity.

This compound (CAS: 1003709-35-0) is a particularly attractive building block due to its trifunctional nature. The two bromine atoms at the 3- and 5-positions offer opportunities for sequential or dual derivatization, enabling the rapid generation of diverse chemical libraries. The fluorine atom at the 4-position can confer desirable pharmacological properties to the resulting kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is essential for its effective use in synthesis.

PropertyValue
CAS Number 1003709-35-0
Molecular Formula C₆H₄Br₂FN
Molecular Weight 268.91 g/mol
Appearance Off-white to light brown solid
Melting Point 88-92 °C
Boiling Point 297.2 ± 35.0 °C at 760 mmHg
Solubility Insoluble in water, soluble in common organic solvents (e.g., DMSO, DMF, THF, Dichloromethane)

Synthetic Protocols and Methodologies

The two bromine atoms on the this compound scaffold are amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The following protocols provide detailed, step-by-step methodologies for key transformations.

Buchwald-Hartwig Amination: Synthesis of a Diaryl Amine Scaffold

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[6] This reaction is widely used in the synthesis of kinase inhibitors to couple an aniline moiety with a heterocyclic core. The following protocol is a representative example for the mono-amination of this compound.

Reaction Scheme:

G reactant1 This compound catalyst Pd Catalyst, Ligand, Base reactant1->catalyst reactant2 Amine (e.g., Pyrimidinamine) reactant2->catalyst product N-(3-Bromo-4-fluoro-5-aminophenyl)-pyrimidin-2-amine catalyst->product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol: Synthesis of N-(3,5-dibromo-4-fluorophenyl)-6-methylpyrimidin-2,4-diamine

This protocol is adapted from a published procedure for the synthesis of a pyrimidineamine derivative with potential biological activity.

Materials:

  • This compound (1.0 equiv)

  • 4-chloro-6-methylpyrimidin-2-amine (1.3 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound, 4-chloro-6-methylpyrimidin-2-amine, and Cesium Carbonate.

  • Add the Pd₂(dba)₃ and Xantphos to the flask.

  • Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl amine.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (Xantphos) is effective for the coupling of anilines with aryl chlorides.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.

  • Solvent: Anhydrous and degassed 1,4-dioxane is a suitable solvent for this type of reaction.

Suzuki-Miyaura Cross-Coupling: Synthesis of a Biaryl Scaffold

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction can be used to introduce aryl or heteroaryl substituents at one or both bromine positions of this compound.

Reaction Scheme:

G reactant1 This compound catalyst Pd Catalyst, Base, Solvent reactant1->catalyst reactant2 Arylboronic Acid reactant2->catalyst product 3-Aryl-5-bromo-4-fluoroaniline catalyst->product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol: Mono-arylation of this compound

This protocol is a representative example based on established methodologies for the Suzuki coupling of dihaloarenes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Seal the flask and purge with an inert gas for 15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the mono-arylated product.

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of Suzuki couplings.

  • Base and Solvent: The use of an aqueous base like potassium carbonate in a dioxane/water mixture is a common and effective condition for Suzuki reactions.

  • Stoichiometry: Using a slight excess of the boronic acid can help drive the reaction to completion for the mono-arylation. For di-arylation, a larger excess of the boronic acid and longer reaction times would be required.

Application in Kinase Inhibitor Scaffolds: The MAPK Pathway

Derivatives of halogenated anilines are integral to the structure of numerous kinase inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in key components of this pathway, such as the BRAF kinase, are common drivers of cancer.

Inhibitor Analogs:

The synthetic methodologies described above can be employed to synthesize analogs of known BRAF inhibitors such as Vemurafenib and Dabrafenib. For instance, the diaryl ether or diaryl amine core of many Type II kinase inhibitors can be constructed using sequential Suzuki and Buchwald-Hartwig couplings on the this compound scaffold.

Representative Kinase Inhibitor Data (Analogous Compounds):

Kinase TargetInhibitor TypeIC₅₀ (nM)Cell LineReference
BRAF V600EVemurafenib31Biochemical Assay
BRAF V600EDabrafenib0.8Biochemical Assay
FAKDiarylaminotriazine400Biochemical Assay

MAPK Signaling Pathway and Inhibition:

G cluster_0 cluster_1 GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor RAF Inhibitor (e.g., Vemurafenib, Dabrafenib) Inhibitor->RAF Inhibition

Caption: Simplified MAPK signaling pathway and the point of intervention for RAF inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors and other biologically active molecules. Its di-bromo functionality allows for the application of robust and well-established cross-coupling methodologies, enabling the creation of diverse molecular architectures. The presence of a fluorine atom can impart favorable pharmacokinetic properties. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this important intermediate in their discovery programs.

References

The Strategic Application of 3,5-Dibromo-4-fluoroaniline in the Synthesis of High-Performance Azo Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of Halogenated Anilines in Colorant Chemistry

In the pursuit of novel colorants with enhanced durability and specific chromatic properties, the strategic selection of foundational molecular scaffolds is paramount. 3,5-Dibromo-4-fluoroaniline emerges as a key intermediate for researchers and chemists in the dye and pigment industries. Its unique substitution pattern—two bromine atoms and a fluorine atom on the aniline ring—offers a trifecta of properties that are highly desirable in the design of high-performance azo dyes and pigments. The presence of these halogens significantly influences the electronic and physical characteristics of the resulting colorants, leading to improved lightfastness, thermal stability, and resistance to chemical degradation.[1][2] This guide provides a comprehensive overview of the application of this compound in the synthesis of azo dyes and pigments, complete with detailed experimental protocols and an exploration of the underlying chemical principles.

The core of this application lies in the classic diazotization-coupling reaction sequence, a cornerstone of azo dye synthesis.[3] The amino group of this compound serves as the synthetic handle for its conversion into a highly reactive diazonium salt. This intermediate is then coupled with a variety of electron-rich aromatic compounds, such as naphthols or other anilines, to generate a diverse palette of colors. The bromine and fluorine substituents on the diazo component play a crucial role in modulating the final properties of the dye molecule. They can influence the color by altering the electron density of the chromophore and enhance the dye's fastness properties by increasing its molecular weight and providing steric hindrance against chemical and photolytic attack.[4]

Synthesis of Azo Dyes from this compound: A Detailed Protocol

The following protocols are based on established methods for the synthesis of azo dyes from halogenated anilines and are adapted for this compound.[4] These procedures provide a robust framework for the laboratory-scale synthesis of novel colorants.

Protocol 1: Diazotization of this compound

The initial and critical step in the synthesis of azo dyes is the conversion of the primary aromatic amine to a diazonium salt. This reaction is conducted at low temperatures to ensure the stability of the diazonium salt.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a 250 mL beaker, prepare a suspension by adding 0.01 mol of this compound to a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the premature decomposition of the diazonium salt.

  • In a separate beaker, dissolve 0.01 mol of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension over a period of 15-20 minutes. Ensure the temperature does not exceed 5 °C. A clear solution of the 3,5-Dibromo-4-fluorobenzenediazonium chloride should form.

  • Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete. The resulting solution is used immediately in the subsequent coupling reaction.

Diagram of Diazotization Workflow:

Diazotization_Workflow cluster_0 Step 1: Preparation of Aniline Suspension cluster_1 Step 2: Diazotization Reaction Aniline This compound Suspension Aniline Suspension Aniline->Suspension HCl_H2O Conc. HCl + H₂O HCl_H2O->Suspension Reaction Diazotization (0-5 °C) Suspension->Reaction NaNO2_sol NaNO₂ Solution NaNO2_sol->Reaction Diazonium_Salt 3,5-Dibromo-4-fluorobenzene- diazonium Chloride Reaction->Diazonium_Salt

Caption: Workflow for the diazotization of this compound.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the prepared diazonium salt with 2-naphthol to produce a vibrant red azo dye.

Materials:

  • 3,5-Dibromo-4-fluorobenzenediazonium chloride solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Procedure:

  • In a 400 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring.

  • A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure the coupling reaction is complete.

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.

  • Dry the purified product in a vacuum oven at 60 °C.

Diagram of Azo Coupling Workflow:

Azo_Coupling_Workflow cluster_0 Step 1: Preparation of Coupling Component cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Isolation and Purification Naphthol 2-Naphthol Naphthol_sol 2-Naphthol Solution Naphthol->Naphthol_sol NaOH_sol 10% NaOH Solution NaOH_sol->Naphthol_sol Coupling Azo Coupling (0-5 °C) Naphthol_sol->Coupling Diazonium_Salt Diazonium Salt (from Protocol 1) Diazonium_Salt->Coupling Azo_Dye Azo Dye Precipitate Coupling->Azo_Dye Filtration Vacuum Filtration Azo_Dye->Filtration Washing Washing with H₂O Filtration->Washing Drying Drying Washing->Drying Purified_Dye Purified Azo Dye Drying->Purified_Dye

Caption: Workflow for the azo coupling reaction and product isolation.

From Dyes to High-Performance Pigments

While the synthesized azo compounds can be used as dyes, particularly for synthetic fibers, they can also serve as precursors for high-performance pigments. The transition from a dye to a pigment involves modifying the molecular structure to decrease solubility and increase molecular weight and stability. This can be achieved through various chemical modifications, such as the introduction of larger substituents or the formation of metal complexes. The presence of bromine and fluorine in dyes derived from this compound already provides a head start in achieving the properties required for high-performance pigments, such as enhanced weather and heat resistance.[4][5]

Data Presentation

Table 1: Predicted Synthesis and Physical Properties

Diazo ComponentCoupling ComponentPredicted Dye ColorExpected Yield (%)Predicted Melting Point (°C)
This compound2-NaphtholRed to Deep Red85-95>170
This compoundPhenolYellow-Orange80-90>150
This compoundN,N-dimethylanilineOrange to Red-Orange88-96>160

Table 2: Predicted Spectroscopic and Fastness Properties

Predicted Dye from this compoundPredicted λmax (nm) in DMFPredicted Light Fastness (1-8)¹Predicted Wash Fastness (1-5)²Predicted Rubbing Fastness (1-5)³
Coupled with 2-Naphthol~4907-854-5
Coupled with Phenol~4156-74-54-5
Coupled with N,N-dimethylaniline~4556-754

¹ Light Fastness assessed on a scale of 1 (poor) to 8 (excellent).[4] ² Wash and Rubbing Fastness assessed on a scale of 1 (poor) to 5 (excellent).[4]

Conclusion

This compound stands as a promising and versatile building block for the synthesis of high-performance azo dyes and pigments. The presence of multiple halogen substituents provides a powerful tool for fine-tuning the color and enhancing the durability of the final products. The detailed protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel colorants with superior properties for a wide range of applications, from textiles to advanced materials. Further research into the specific performance characteristics of dyes and pigments derived from this unique aniline derivative is warranted to fully unlock its potential in the field of color chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3,5-Dibromo-4-fluoroaniline. As a key intermediate in the development of pharmaceuticals and other specialty chemicals, ensuring the purity and yield of this compound is paramount. This guide, structured in a flexible question-and-answer format, addresses common challenges encountered during its synthesis, with a focus on impurity profiling and mitigation strategies.

I. Understanding the Synthesis and Potential Impurities

The synthesis of this compound typically proceeds via the direct bromination of 4-fluoroaniline. The strong activating nature of the amino group directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the fluorine atom, bromination occurs at the ortho positions (positions 3 and 5).

However, controlling this reaction to achieve high purity and yield can be challenging. A number of impurities can arise from incomplete reaction, over-reaction, or side reactions.

Diagram: Synthetic Pathway and Common Impurities

cluster_main Main Reaction cluster_impurities Potential Impurities 4-fluoroaniline 4-fluoroaniline This compound This compound 4-fluoroaniline->this compound Brominating Agent (e.g., Br2, NBS) Unreacted_Starting_Material Unreacted 4-fluoroaniline 4-fluoroaniline->Unreacted_Starting_Material Incomplete Reaction Isomeric_Impurity 2,6-Dibromo-4-fluoroaniline (Positional Isomer) 4-fluoroaniline->Isomeric_Impurity Alternative Bromination Mono_bromo_Impurity 3-Bromo-4-fluoroaniline (Incomplete Bromination) This compound->Mono_bromo_Impurity Incomplete Bromination Tri_bromo_Impurity 2,3,5-Tribromo-4-fluoroaniline (Over-bromination) This compound->Tri_bromo_Impurity Over-bromination

Caption: Synthetic route to this compound and the formation of common impurities.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My reaction yields a significant amount of mono-brominated product (3-Bromo-4-fluoroaniline). How can I drive the reaction to completion?

A1: The presence of 3-Bromo-4-fluoroaniline is a classic sign of incomplete bromination.[1] The electron-withdrawing effect of the first bromine atom deactivates the ring, making the second bromination slower.

Troubleshooting Steps:

  • Stoichiometry of Brominating Agent: Ensure you are using at least two equivalents of the brominating agent (e.g., molecular bromine or N-Bromosuccinimide). A slight excess (e.g., 2.1-2.2 equivalents) can help push the reaction to completion. However, be cautious as a large excess can lead to over-bromination.

  • Reaction Time: The second bromination step may require a longer reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Reaction Temperature: Gently heating the reaction mixture may provide the necessary activation energy for the second bromination. However, excessive heat can increase the formation of byproducts. A temperature range of 25-50°C is a reasonable starting point for optimization.

  • Choice of Brominating Agent: While molecular bromine is effective, N-Bromosuccinimide (NBS) can sometimes offer better control and selectivity.[2]

Q2: I am observing a significant amount of a tri-brominated impurity in my product mixture. What causes this and how can I prevent it?

A2: The formation of a tri-brominated species, likely 2,3,5-Tribromo-4-fluoroaniline, is due to over-bromination. The amino group is a powerful activating group, and even with the deactivating effect of the two bromine atoms, a third bromination can occur, especially under harsh conditions.

Preventative Measures:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Avoid using a large excess.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-10°C) to reduce the rate of the third bromination, which will have a higher activation energy than the first two.

  • Slow Addition of Brominating Agent: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture at any given time. This can help to favor the di-bromination over the tri-bromination.

  • Protecting Group Strategy: For ultimate control, consider protecting the amino group as an acetanilide. The acetamido group is less activating than the amino group, which can help prevent over-bromination. The protecting group can be removed by hydrolysis after the bromination step.

Q3: My final product is a mixture of isomers. How can I improve the regioselectivity of the reaction?

A3: While the primary product of the dibromination of 4-fluoroaniline is expected to be the 3,5-isomer due to the directing effects of the amino and fluoro groups, the formation of other isomers such as 2,6-dibromo-4-fluoroaniline is possible.[3]

Strategies to Enhance Regioselectivity:

  • Solvent Choice: The choice of solvent can influence the regioselectivity of bromination. Aprotic solvents of varying polarity should be screened to find the optimal conditions.

  • Catalyst: While not always necessary for the bromination of activated rings, the use of a catalyst can sometimes improve regioselectivity. For instance, some methods for aniline bromination utilize catalytic amounts of copper salts.[2]

  • Purification: If isomeric impurities are unavoidable, purification by column chromatography or fractional crystallization may be necessary. The different isomers will likely have different polarities and crystal packing abilities, allowing for their separation.

Q4: What is the best way to monitor the progress of my reaction?

A4: Both TLC and HPLC are effective for monitoring the reaction.

  • TLC: A simple and rapid method to qualitatively assess the reaction progress. You can visualize the consumption of the starting material (4-fluoroaniline) and the formation of the mono-brominated intermediate, the di-brominated product, and any potential tri-brominated byproducts. The polarity of these compounds will differ, allowing for their separation on a TLC plate.

  • HPLC: Provides quantitative data on the reaction mixture composition.[4] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.[5] UV detection at a wavelength around 254 nm is typically suitable for these aromatic compounds.

Table 1: Typical HPLC Method Parameters for Reaction Monitoring

ParameterValue
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Q5: What are the most effective methods for purifying the final product?

A5: The choice of purification method will depend on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities and for obtaining a highly crystalline final product.[6] A suitable solvent system would be one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol/water or isopropanol/water mixtures are good starting points for screening.

  • Column Chromatography: If the product contains significant amounts of impurities with similar polarities, such as positional isomers, column chromatography on silica gel may be necessary. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is typically used.

  • Distillation: If the impurities are volatile, distillation under reduced pressure may be an option, although the relatively high boiling point of the product may make this challenging.

III. Analytical Characterization of Impurities

Accurate identification of impurities is crucial for process optimization and quality control.

Diagram: Analytical Workflow for Impurity Identification

Crude_Product Crude Product Mixture HPLC_GCMS HPLC / GC-MS (Separation & Quantification) Crude_Product->HPLC_GCMS Mass_Spec Mass Spectrometry (Molecular Weight) HPLC_GCMS->Mass_Spec MS Detector NMR NMR Spectroscopy (Structure Elucidation) HPLC_GCMS->NMR Fraction Collection (for NMR) Impurity_ID Impurity Identification Mass_Spec->Impurity_ID NMR->Impurity_ID

Caption: A typical analytical workflow for the identification and characterization of impurities.

  • High-Performance Liquid Chromatography (HPLC): As mentioned, HPLC is excellent for separating and quantifying the components of the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also well-suited for the analysis of these compounds, providing both separation and mass information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the product and any isolated impurities.[7] The number of signals, their chemical shifts, and coupling patterns can be used to confirm the substitution pattern on the aromatic ring. For example, the desired this compound will have a characteristic singlet in the aromatic region of the ¹H NMR spectrum, whereas isomeric impurities will show more complex splitting patterns. ¹⁹F NMR can also be a powerful tool for distinguishing between fluorine-containing isomers.[8]

IV. Safety Considerations

  • 4-Fluoroaniline: This starting material is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Brominating Agents: Molecular bromine is highly corrosive and toxic. N-Bromosuccinimide is a lachrymator. Handle these reagents with extreme care in a fume hood.

  • Solvents: Use appropriate solvents and ensure proper ventilation.

  • Reaction Byproducts: The bromination reaction will produce HBr as a byproduct, which is a corrosive acid. Ensure the reaction setup is equipped to handle acidic vapors.

By understanding the potential pitfalls of the this compound synthesis and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and consistency of their results.

V. References

  • A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 2011(13), 1883-1887. DOI: 10.1055/s-0030-1260799.

  • 2,6-Dibromo-4-fluoroaniline(344-18-3) 1H NMR spectrum. ChemicalBook. Available at: --INVALID-LINK--

  • Regio Selective Molecular Bromination Of Substituted Aniline. Quick Company. Available at: --INVALID-LINK--

  • 2-Bromo-4-fluoroaniline(1003-98-1) 1H NMR spectrum. ChemicalBook. Available at: --INVALID-LINK--

  • A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison. Benchchem. Available at: --INVALID-LINK--

  • Catalytic bromination of 2-fluoroaniline. US Patent 5,053,542.

  • New Journal of Chemistry Supporting Information. Royal Society of Chemistry.

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 744-748. DOI: 10.3762/bjoc.8.85.

  • Sourcing High-Purity this compound: A Guide for Buyers. Available at: --INVALID-LINK--

  • 3-Bromo-4-fluoroaniline, 98% 25 g. Thermo Fisher Scientific. Available at: --INVALID-LINK--

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 744-748. DOI: 10.3762/bjoc.8.85.

  • A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products. Benchchem. Available at: --INVALID-LINK--

  • 19F NMR Matrix-Assisted DOSY: a versatile tool for differentiating fluorinated species in mixtures. Magnetic Resonance in Chemistry, 55(3), 247-253. DOI: 10.1002/mrc.4526.

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: --INVALID-LINK--

  • Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization. Benchchem. Available at: --INVALID-LINK--

  • Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. US Patent 5,856,577.

  • 3-Bromo-4-fluoroaniline. PubChem. Available at: --INVALID-LINK--

  • Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. Benchchem. Available at: --INVALID-LINK--

  • 3-Bromo-4-fluoroaniline. TCI Chemicals. Available at: --INVALID-LINK--

  • Preparation method of para-fluoroaniline. Chinese Patent CN101624348A.

  • Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. Benchchem. Available at: --INVALID-LINK--

  • An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Annals of Occupational Hygiene, 33(4), 541-549. DOI: 10.1093/annhyg/33.4.541.

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 89(4), 543-547. DOI: 10.5562/cca3042.

  • sym-tribromoaniline. Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 89(4), 543-547. DOI: 10.5562/cca3042.

  • This compound. Alfa Chemistry. Available at: --INVALID-LINK--

  • 3-Bromo-4-fluoroaniline. BLD Pharm. Available at: --INVALID-LINK--

  • Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline. Benchchem. Available at: --INVALID-LINK--

References

Technical Support Center: Purification of Crude 3,5-Dibromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Dibromo-4-fluoroaniline (CAS No. 1003709-35-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important chemical intermediate.[1] The methodologies described herein are grounded in established chemical principles and practical laboratory experience with halogenated anilines.

Understanding the Challenge: Why Purification is Critical

Crude this compound, often obtained directly from synthesis, can contain a variety of impurities that may interfere with subsequent reactions or compromise the quality of the final product. These impurities can include unreacted starting materials, by-products from side reactions (such as isomers or compounds with incomplete bromination), and residual reagents or solvents.[2][3] Achieving high purity, often 98% or greater for demanding applications, is therefore a critical step in its utilization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: While a definitive impurity profile depends on the specific synthetic route, common impurities in halogenated anilines can include:

  • Process-related impurities: Unreacted starting materials, such as 4-fluoroaniline, and by-products from the synthesis, which may include mono-brominated species (e.g., 3-bromo-4-fluoroaniline or 5-bromo-4-fluoroaniline) or other positional isomers.[2][4]

  • Degradation products: Anilines can be susceptible to oxidation, leading to colored impurities.[3]

  • Residual reagents and solvents: Depending on the workup procedure, residual acids, bases, or solvents from the reaction may be present.

Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?

A2: Both methods can be effective, and the choice often depends on the impurity profile and the desired scale of purification.

  • Recrystallization is an excellent technique for removing small amounts of impurities from a large amount of material, provided a suitable solvent system can be found. It is often more scalable and cost-effective than chromatography.

  • Silica gel column chromatography is highly effective for separating compounds with different polarities and is particularly useful when dealing with complex mixtures of impurities or when isomers are present.[5]

Q3: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

A3: Discoloration in anilines is often due to the formation of colored oxidation products. If the product is otherwise pure by analytical methods (e.g., NMR, GC-MS), you can try treating a solution of the compound with a small amount of activated charcoal before a final recrystallization step. The charcoal can adsorb colored impurities.[2][6] However, use charcoal judiciously as it can also adsorb some of your product, leading to lower yields.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Problem: My compound "oiled out" instead of forming crystals.
  • Causality: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with many organic compounds, including aromatic amines.[7][8]

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add more of the primary solvent to decrease the saturation.[9]

    • Slower Cooling: Allow the solution to cool more slowly. Rapid cooling favors oil formation over crystal growth. Insulating the flask can help.[7][9]

    • Change Solvent System: The boiling point of your chosen solvent may be too high. Consider a solvent with a lower boiling point or a different solvent mixture.

Problem: No crystals are forming, even after cooling in an ice bath.
  • Causality: This can be due to using too much solvent, resulting in a solution that is not saturated at the lower temperature, or the solution is supersaturated and requires nucleation to begin crystallization.[8][10]

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites. Adding a "seed crystal" of the pure compound, if available, is also highly effective.[9]

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then try cooling again.[8][9]

Detailed Protocol: Recrystallization of this compound

This protocol provides a starting point for developing a recrystallization procedure. The ideal solvent system should be determined through small-scale solubility tests.

Step 1: Solvent Selection

An ideal solvent for recrystallization will dissolve the crude this compound well when hot but poorly when cold.[6] Based on the principles of "like dissolves like" and data for similar halogenated anilines, the following solvent systems are good candidates to screen.[11]

Solvent SystemPolarityRationale
Ethanol/Water PolarThis compound is likely soluble in hot ethanol and less soluble in cold ethanol. Water can be used as an anti-solvent.[6]
Hexane/Ethyl Acetate Non-polar/Polar AproticA good choice for compounds of intermediate polarity. The ratio can be adjusted to achieve optimal solubility.[12]
Toluene or Xylenes Non-polarAromatic solvents can be effective for recrystallizing aromatic compounds.
Isopropanol PolarSimilar to ethanol, it is likely to have good solubility when hot and moderate to low solubility when cold.[6]
Step 2: Experimental Procedure (Using Ethanol/Water as an example)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[13]

  • Crystallization: Reheat the solution to ensure everything is dissolved. Add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[6]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture. Dry the purified crystals under vacuum.

Troubleshooting Guide: Silica Gel Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase (solvent).[5]

Problem: The compound is not eluting from the column.
  • Causality: The mobile phase is not polar enough to displace the compound from the polar silica gel.

  • Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[5]

Problem: The compound is eluting too quickly (low separation).
  • Causality: The mobile phase is too polar, causing the compound to spend more time in the mobile phase rather than interacting with the stationary phase.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).

Problem: Peak tailing is observed for the aniline.
  • Causality: The basic amino group of the aniline can interact strongly with the slightly acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.

  • Solution: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the elution profile of the basic aniline.[5][14]

Detailed Protocol: Silica Gel Column Chromatography of this compound

This protocol describes a standard flash column chromatography procedure.

Step 1: Mobile Phase Selection using Thin Layer Chromatography (TLC)
  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto TLC plates.

  • Develop the plates in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate. Test ratios from 95:5 to 80:20 (hexane:ethyl acetate).

  • The ideal solvent system should give a retention factor (Rf) of approximately 0.25-0.35 for this compound, with good separation from impurities.[15]

Step 2: Column Packing (Wet Slurry Method)
  • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

  • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

  • Add a thin layer of sand on top of the settled silica gel to prevent disturbance of the surface.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry. [5]

Step 3: Sample Loading
  • Solution Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, like dichloromethane). Carefully load the solution onto the top of the silica bed using a pipette.

  • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[15]

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the column.

  • Begin elution, collecting fractions in test tubes or other suitable containers.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly adsorbed compounds.

  • Monitor the separation by analyzing the collected fractions using TLC.[5]

Step 5: Product Isolation
  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to yield the purified product.

  • Place the product under high vacuum to remove any residual solvent.

Visualizing the Purification Workflows

Recrystallization Workflow

G cluster_0 Recrystallization Process Crude Product Crude Product Dissolve in Min. Hot Solvent Dissolve in Min. Hot Solvent Crude Product->Dissolve in Min. Hot Solvent Step 1 Hot Filtration (Optional) Hot Filtration (Optional) Dissolve in Min. Hot Solvent->Hot Filtration (Optional) Step 2 (removes insolubles) Cool Slowly to Crystallize Cool Slowly to Crystallize Dissolve in Min. Hot Solvent->Cool Slowly to Crystallize If no insolubles Hot Filtration (Optional)->Cool Slowly to Crystallize Step 3 Isolate Crystals (Vacuum Filtration) Isolate Crystals (Vacuum Filtration) Cool Slowly to Crystallize->Isolate Crystals (Vacuum Filtration) Step 4 Wash with Cold Solvent Wash with Cold Solvent Isolate Crystals (Vacuum Filtration)->Wash with Cold Solvent Step 5 Dry Under Vacuum Dry Under Vacuum Wash with Cold Solvent->Dry Under Vacuum Step 6 Pure Crystalline Product Pure Crystalline Product Dry Under Vacuum->Pure Crystalline Product

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

G cluster_1 Column Chromatography Process Crude Product Crude Product Select Mobile Phase (TLC) Select Mobile Phase (TLC) Crude Product->Select Mobile Phase (TLC) Step 1 Pack Column with Silica Gel Pack Column with Silica Gel Select Mobile Phase (TLC)->Pack Column with Silica Gel Step 2 Load Sample Load Sample Pack Column with Silica Gel->Load Sample Step 3 Elute with Mobile Phase Elute with Mobile Phase Load Sample->Elute with Mobile Phase Step 4 Collect Fractions Collect Fractions Elute with Mobile Phase->Collect Fractions Step 5 Analyze Fractions (TLC) Analyze Fractions (TLC) Collect Fractions->Analyze Fractions (TLC) Step 6 Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC)->Combine Pure Fractions Step 7 Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Step 8 Pure Product Pure Product Evaporate Solvent->Pure Product

References

Technical Support Center: Scale-Up Synthesis of 3,5-Dibromo-4-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromo-4-fluoroaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this critical chemical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic processes effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the primary challenges?

The most direct and common route is the electrophilic dibromination of 4-fluoroaniline. The primary challenges in scaling up this synthesis are:

  • Controlling Regioselectivity: The amino group of the aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. This can lead to the formation of multiple isomers and over-brominated products.[1][2]

  • Managing Exothermic Reaction: The bromination of anilines is a highly exothermic process. Without proper thermal management, this can lead to a runaway reaction, posing significant safety risks and leading to a decrease in selectivity and yield.[2]

  • Handling of Bromine: Elemental bromine is highly corrosive, toxic, and has a high vapor pressure, requiring specialized handling procedures and equipment, especially at a larger scale.[3][4]

Q2: What are the expected major impurities in the synthesis of this compound?

During the dibromination of 4-fluoroaniline, you can anticipate the following impurities:

  • Monobrominated Isomers: 2-Bromo-4-fluoroaniline and 3-bromo-4-fluoroaniline are common monobrominated intermediates.

  • Other Dibrominated Isomers: Formation of other dibrominated isomers, such as 2,6-dibromo-4-fluoroaniline, can occur.[1]

  • Over-brominated Products: Although less common with controlled stoichiometry, tribromoaniline derivatives can form if excess brominating agent is used or if there are localized high concentrations.

  • Dehalogenation Products: In some cases, particularly during downstream processing or under certain catalytic conditions, loss of a bromine or fluorine atom can occur.

Q3: Is it necessary to protect the amino group before bromination?

While not always necessary, protecting the amino group by converting it to an acetamido group (-NHCOCH₃) is a common strategy to control the reactivity of the aniline.[2] This reduces the activating effect of the amino group, allowing for more controlled bromination and minimizing the formation of poly-brominated byproducts. The protecting group can be subsequently removed by hydrolysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low Yield of this compound with a high percentage of monobrominated impurities.
  • Possible Cause A: Insufficient Brominating Agent. The stoichiometry of the brominating agent is critical. An insufficient amount will lead to incomplete reaction.

    • Solution: Carefully calculate and ensure the use of at least two equivalents of the brominating agent. It is advisable to perform a small-scale trial to optimize the exact stoichiometry.

  • Possible Cause B: Short Reaction Time or Low Temperature. The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature, while carefully monitoring for the formation of byproducts.

Issue 2: Formation of multiple dibrominated isomers, leading to purification challenges.
  • Possible Cause: Lack of Regioselective Control. The choice of brominating agent and reaction conditions significantly impacts the regioselectivity.

    • Solution:

      • Choice of Brominating Agent: While elemental bromine is common, consider using N-Bromosuccinimide (NBS) which can offer better regioselectivity in some cases.[6]

      • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the bromination of anilines.[7] Experiment with different solvents, such as chlorinated hydrocarbons or polar aprotic solvents, to optimize for the desired isomer.

      • Catalysis: The use of a catalyst, such as copper(II) sulfate, in combination with a bromide salt and an oxidant, has been shown to improve regioselectivity in the bromination of anilines.[1]

Issue 3: Runaway exothermic reaction during the addition of the brominating agent.
  • Possible Cause A: Addition Rate is too Fast. Rapid addition of the brominating agent to the highly activated aniline leads to a rapid release of heat.

    • Solution: Add the brominating agent slowly and dropwise, using an addition funnel. Ensure efficient stirring to dissipate heat throughout the reaction mixture.

  • Possible Cause B: Inadequate Cooling. The cooling capacity of the reactor is insufficient for the scale of the reaction.

    • Solution:

      • Pre-cooling: Cool the reaction vessel to 0-5 °C using an ice-salt bath before starting the addition of the brominating agent.[2]

      • Efficient Heat Transfer: Use a reactor with a high surface area-to-volume ratio and a powerful cooling system. For larger scale reactions, consider a semi-batch process where the aniline solution is added to the brominating agent solution.

Issue 4: Product is highly colored (yellow to dark brown) after work-up.
  • Possible Cause: Presence of Residual Bromine or Oxidation of the Product. Anilines are susceptible to oxidation, which can lead to colored impurities.

    • Solution: During the work-up, wash the organic layer with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to quench any unreacted bromine.[2] Store the purified product under an inert atmosphere (nitrogen or argon) and protected from light to prevent oxidation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.

Materials:

  • 4-Fluoroaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate

  • Sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, dissolve 4-fluoroaniline (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice-salt bath.

  • In a separate flask, dissolve N-Bromosuccinimide (2.1 eq.) in anhydrous acetonitrile.

  • Slowly add the NBS solution to the cooled 4-fluoroaniline solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate).[8]

Protocol 2: HPLC Analysis of Reaction Mixture

This method provides a starting point for monitoring the reaction progress and assessing the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with a composition of 70% A and 30% B, and gradually increase to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

Data Presentation

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Action
Low Yield Incomplete reactionIncrease reaction time/temperature, ensure correct stoichiometry
Poor Regioselectivity Suboptimal reaction conditionsScreen different brominating agents, solvents, and catalysts
Runaway Reaction Fast addition of bromine, poor coolingSlow, controlled addition at low temperature with efficient cooling
Colored Product Residual bromine, oxidationWash with a reducing agent during workup, store under inert gas

Visualizations

Logical Workflow for Troubleshooting Impurity Formation

G start High Impurity Levels Detected check_impurities Identify Impurities (HPLC/GC-MS) start->check_impurities mono_bromo Excess Monobrominated Products check_impurities->mono_bromo Type 1 isomers Multiple Dibromo Isomers check_impurities->isomers Type 2 poly_bromo Over-bromination check_impurities->poly_bromo Type 3 cause_mono Cause: Insufficient Brominating Agent or Incomplete Reaction mono_bromo->cause_mono cause_isomers Cause: Poor Regiocontrol isomers->cause_isomers cause_poly Cause: Excess Brominating Agent or Poor Temperature Control poly_bromo->cause_poly solution_mono Solution: Increase Stoichiometry of Brominating Agent, Extend Reaction Time/Temp cause_mono->solution_mono solution_isomers Solution: Screen Solvents/Catalysts, Use Milder Brominating Agent (e.g., NBS) cause_isomers->solution_isomers solution_poly Solution: Precise Stoichiometry, Slow Addition at Low Temperature cause_poly->solution_poly

Caption: Troubleshooting workflow for identifying and addressing common impurities.

Scale-Up Safety Considerations

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_proc Procedural Controls ppe1 Chemical Splash Goggles & Face Shield ppe2 Chemically Resistant Gloves (Neoprene/Nitrile) ppe3 Flame-Retardant Lab Coat & Apron eng1 High-Efficiency Fume Hood eng2 Reactor with Robust Cooling System eng3 Emergency Quench Station with Sodium Thiosulfate proc1 Slow, Controlled Addition of Reagents proc2 Continuous Temperature Monitoring proc3 Inert Atmosphere (Nitrogen/Argon) safety Scale-Up Safety Protocol safety->ppe1 safety->ppe2 safety->ppe3 safety->eng1 safety->eng2 safety->eng3 safety->proc1 safety->proc2 safety->proc3

Caption: Key safety considerations for the scale-up synthesis.

References

Navigating the Chemistry of 3,5-Dibromo-4-fluoroaniline: A Technical Support Guide to Byproduct Identification and Mitigation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dibromo-4-fluoroaniline. As a versatile synthetic intermediate, this compound is crucial in the development of novel pharmaceuticals and advanced materials. However, its multifunctional nature presents unique challenges in controlling reaction selectivity and minimizing byproduct formation. This guide, structured in a responsive question-and-answer format, offers expert insights and practical troubleshooting strategies to address common issues encountered during its use in key synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are fundamental for creating C-N and C-C bonds. However, with a polyhalogenated substrate like this compound, the formation of undesired byproducts is a common hurdle.

Question 1: I am observing significant amounts of a debrominated byproduct, 3-Bromo-4-fluoroaniline, in my Buchwald-Hartwig amination. What is the cause, and how can I prevent this?

Answer: The formation of 3-Bromo-4-fluoroaniline is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[1] This occurs when the aryl halide substrate is reduced, and a halogen is replaced by a hydrogen atom.

Causality: The catalytic cycle of the Buchwald-Hartwig amination involves a Pd(0) species. An unproductive side pathway can compete with the desired C-N bond formation, where a hydride source in the reaction mixture leads to the reduction of the C-Br bond. Potential hydride sources include the amine reagent, solvent, or even trace water. For electron-rich aryl bromides, this side reaction can be particularly prevalent.

Troubleshooting & Mitigation Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands can promote the desired reductive elimination to form the C-N bond over the hydrodehalogenation pathway. The correct choice of ligand can also minimize this reductive dehalogenation.[1]

  • Base Selection: The nature and stoichiometry of the base can influence the reaction outcome. Using an excess of a heterogeneous base like K₃PO₄ can be beneficial in minimizing catalyst deactivation and impurity formation.[2]

  • Solvent Purity: Ensure the use of dry, degassed solvents to minimize potential hydride sources.

  • Catalyst System: Recent research has shown that a bimetallic palladium-copper (Pd-Cu) nanocatalyst system in aqueous micelles can suppress the Pd-hydride-mediated hydrodehalogenation pathway in favor of the desired amination.[3][4]

Question 2: In a Suzuki-Miyaura coupling with an arylboronic acid, I am getting a mixture of the desired mono-arylated product, a di-arylated product, and the starting material. How can I improve the selectivity for mono-arylation?

Answer: Achieving selective mono-arylation on a di-bromo substrate requires careful control of the reaction conditions to exploit the potential differences in reactivity between the two bromine atoms.

Causality: The two bromine atoms in this compound are electronically distinct due to their positions relative to the activating amino group and the deactivating fluorine atom. However, this difference might not be sufficient to achieve high selectivity under standard Suzuki coupling conditions. Over-reaction leads to the di-arylated product, while incomplete reaction leaves unreacted starting material.

Troubleshooting & Mitigation Strategies:

  • Stoichiometry: Carefully control the stoichiometry of the boronic acid. Using a slight excess (e.g., 1.1 equivalents) is common, but for selective mono-arylation, you may need to use closer to a 1:1 ratio or even a slight excess of the aniline.

  • Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction progress closely can help to stop the reaction once the desired mono-arylated product is predominantly formed.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand can influence the reactivity and selectivity. A less reactive catalyst system might favor mono-substitution.

  • Sequential Coupling: For the synthesis of unsymmetrical di-substituted products, a sequential coupling strategy is often most effective. This involves a first Suzuki coupling under controlled conditions to favor mono-arylation, followed by purification of the mono-arylated intermediate, and then a second Suzuki coupling with a different boronic acid.

ParameterCondition for Mono-arylationCondition for Di-arylation
Boronic Acid (eq.) 1.0 - 1.2> 2.2
Temperature Lower (e.g., RT to 60 °C)Higher (e.g., 80 °C to reflux)
Reaction Time Shorter (monitor by TLC/LC-MS)Longer
Section 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound, enhanced by the fluorine atom, makes it susceptible to nucleophilic aromatic substitution (SNAr).

Question 3: I am attempting a reaction with a strong nucleophile and observing the displacement of the fluorine atom instead of one of the bromine atoms. Why is this happening?

Answer: In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. This often results in fluoride being a better leaving group than bromide or chloride in SNAr, contrary to what is observed in SN1 and SN2 reactions.

Causality: The SNAr mechanism proceeds via a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is crucial. The electron-withdrawing effect of the halogens and the amino group's electronic nature influence the regioselectivity of the nucleophilic attack. The fluorine atom's strong inductive effect makes the C4 position highly electron-deficient, favoring nucleophilic attack at this site.

Troubleshooting & Mitigation Strategies:

  • Protecting the Amino Group: The amino group is activating and can be a site for side reactions. Protecting it as an acetamide can modulate the electronic properties of the ring and may influence the regioselectivity of the SNAr reaction.

  • Targeted Activation: If substitution at a bromine position is desired, it is often more feasible to employ a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig or Suzuki) which is selective for C-Br bond activation over C-F bond activation.

  • Reaction Conditions: While the intrinsic reactivity favors fluorine displacement in SNAr, in some specific cases, reaction conditions (solvent, temperature, nature of the nucleophile) might be optimized to achieve some level of selectivity, though this is often challenging.

Section 3: General Issues and Analytical Characterization

Question 4: My reaction mixture is turning dark brown, and I am having difficulty isolating a pure product. What could be the cause?

Answer: Dark discoloration and the formation of tar-like substances in reactions involving anilines are often indicative of oxidation.

Causality: The electron-rich nature of the aniline ring makes it susceptible to oxidation, which can be promoted by air (oxygen), certain reagents, or harsh reaction conditions (e.g., high temperatures, strong acids). This leads to the formation of complex, often polymeric, colored byproducts that can be difficult to separate from the desired product.

Troubleshooting & Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

  • Purified Reagents and Solvents: Use freshly purified aniline starting material and degassed solvents to remove dissolved oxygen and other impurities that might promote oxidation.

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Protecting Groups: As mentioned previously, protecting the amino group (e.g., as an acetamide) can make the molecule less prone to oxidation.

Question 5: What are the recommended analytical methods for identifying and quantifying byproducts in my reaction mixture?

Answer: A combination of chromatographic and spectroscopic techniques is generally required for the comprehensive characterization of byproducts.

Recommended Methodologies:

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are the primary tools for separating and identifying components in the reaction mixture. HPLC with a UV detector can quantify the relative amounts of starting material, product, and byproducts. LC-MS provides the molecular weights of these components, which is crucial for their identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. It can be very effective for identifying lower molecular weight byproducts like the hydrodehalogenated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the structural elucidation of isolated byproducts. ¹⁹F NMR is particularly useful for tracking reactions involving fluorine-containing compounds and identifying fluorine-containing byproducts. For complex mixtures where isolation is difficult, advanced techniques like LC-SPE-NMR can be employed to obtain NMR spectra of individual components separated by HPLC.

Experimental Workflow & Diagrams

Workflow for Byproduct Identification

Caption: A typical workflow for the identification of unknown byproducts.

Reaction Pathways: Desired Product vs. Byproduct

Reaction_Pathways Start This compound + Amine + Pd(0) Catalyst Intermediate Oxidative Addition Intermediate Start->Intermediate Oxidative Addition Product Desired C-N Coupled Product Intermediate->Product Reductive Elimination Byproduct Hydrodehalogenation Byproduct (3-Bromo-4-fluoroaniline) Intermediate->Byproduct Protonolysis/ Hydride Attack

Caption: Competing pathways in a Buchwald-Hartwig amination.

References

stability and storage recommendations for 3,5-Dibromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Dibromo-4-fluoroaniline (CAS No. 1003709-35-0). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find essential information on the stability and storage of this compound, presented in a practical, question-and-answer format to address potential issues encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a halogenated aniline derivative. Its molecular structure, featuring bromine and fluorine atoms on an aniline backbone, makes it a valuable intermediate or building block in organic synthesis. It is primarily used in the development of novel pharmaceuticals, agrochemicals, and other specialty organic compounds.[1]

Q2: What are the main hazards associated with this compound?

While comprehensive toxicological data for this compound is not available, it is recommended to handle it with the same precautions as other halogenated anilines.[2] Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3][4] It is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[5]

Q3: How should I properly store this compound upon receipt?

Proper storage is critical to maintain the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] To prevent potential degradation, it is advisable to protect it from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: Is this compound sensitive to air or moisture?

Although specific data on the air and moisture sensitivity of this compound is limited, anilines, in general, can be susceptible to oxidation and discoloration when exposed to air and light. Therefore, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring high purity and to minimize its exposure to the atmosphere.

Q5: What materials are incompatible with this compound?

Based on the reactivity of similar aniline compounds, this compound is likely incompatible with strong oxidizing agents and strong acids.[6] Contact with these substances could lead to vigorous reactions and decomposition. Always consult the Safety Data Sheet (SDS) for any specific incompatibilities.

Troubleshooting Guide

Problem: The color of the this compound has changed from off-white/light brown to a darker shade.

  • Potential Cause: Discoloration is often an indicator of degradation, likely due to oxidation or exposure to light. This can happen if the container was not sealed properly or if it was stored in an area exposed to light.

  • Recommended Action:

    • Assess the extent of the discoloration. A slight change may not significantly impact all applications, but it is crucial for reactions where high purity is essential.

    • Before use in a critical experiment, it is advisable to re-analyze the material's purity using techniques like NMR, HPLC, or GC-MS.

    • For future prevention, ensure the container is tightly sealed, and consider flushing the headspace with an inert gas like nitrogen or argon before sealing. Store the container in a dark place, such as a cabinet or an amber-colored vial.

Problem: I am observing inconsistent results in my experiments using this compound from a previously opened bottle.

  • Potential Cause: Inconsistent results can stem from the degradation of the starting material. Partial degradation can introduce impurities that may interfere with your reaction or lead to the formation of unexpected byproducts.

  • Recommended Action:

    • As a first step, verify the purity of your this compound from the opened bottle using an appropriate analytical method.

    • If degradation is confirmed, it is recommended to use a fresh, unopened sample for your experiments to ensure reproducibility.

    • To avoid this issue in the future, consider aliquoting the material into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to the atmosphere each time it is used.

Storage and Stability Summary

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Long-term storage at 2-8°C is recommended.[5]Minimizes the rate of potential decomposition reactions.
Atmosphere Store in a tightly sealed container.[4][5] For high-purity applications, consider storing under an inert atmosphere (e.g., Nitrogen, Argon).Protects against oxidation and moisture-induced degradation.
Light Keep away from direct sunlight and strong light sources.Prevents photochemical degradation.
Incompatibilities Avoid contact with strong oxidizing agents and strong acids.[6]Prevents potentially hazardous chemical reactions.
Hazardous Decomposition Upon combustion, may produce carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[3]Understanding decomposition products is crucial for safety and emergency preparedness.

Experimental Protocols

Protocol 1: Aliquoting for Long-Term Storage

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate PPE (gloves, safety glasses, lab coat).

  • Allow the main container of this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weigh out the desired amounts of the compound into smaller, amber glass vials suitable for single use.

  • If possible, flush the headspace of each vial with a gentle stream of nitrogen or argon.

  • Tightly seal the vials with appropriate caps.

  • Label each vial clearly with the compound name, date, and amount.

  • Store the aliquoted vials in a cool, dark, and dry place, preferably in a refrigerator.

Visual Guide

Diagram 1: Decision Workflow for Handling and Storage

G A Receipt of this compound B Inspect Container Integrity A->B C Is Container Damaged? B->C D Quarantine and Contact Supplier C->D Yes E Store in Cool, Dry, Dark Place C->E No F Long-Term or Short-Term Use? E->F G Store in Original Container in Refrigerator (2-8°C) F->G Short-Term H Aliquot into Smaller Vials under Inert Atmosphere F->H Long-Term J Ready for Use G->J I Store Aliquots in Refrigerator (2-8°C) H->I I->J

Caption: Decision workflow for the proper handling and storage of this compound upon receipt.

References

handling and safety precautions for 3,5-Dibromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Dibromo-4-fluoroaniline

Welcome to the technical support guide for this compound (CAS No. 1003709-35-0). This document provides essential safety protocols, handling procedures, and emergency troubleshooting for researchers and professionals in drug development. Given that the toxicological properties of this compound have not been thoroughly investigated, a conservative and rigorous approach to safety is paramount.[1] This guide is structured to address practical questions and issues you may encounter during your experiments.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information has been compiled from various chemical supplier databases.

PropertyValueSource
Molecular Formula C₆H₄Br₂FN[1]
Molecular Weight 268.91 g/mol [1][2]
Appearance Solid (powder/crystals)N/A
Boiling Point 297.2 ± 35.0 °C at 760 mmHg[2]
Density 2.1 ± 0.1 g/cm³[2]
Flash Point 133.5 ± 25.9 °C[2]
CAS Number 1003709-35-0[1]

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are related to its potential toxicity upon exposure. Although comprehensive toxicological data is unavailable, it is classified as potentially causing skin irritation, serious eye irritation, and respiratory irritation if inhaled.[1][3] Due to its classification as a halogenated aniline, it should be treated as harmful if swallowed, in contact with skin, or if inhaled. The precautionary principle dictates that we handle it with a high degree of caution to avoid all routes of exposure.

Q2: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?

A2: A multi-level PPE protocol is required to minimize exposure.

  • Engineering Controls: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to control airborne dust and vapors.[4]

  • Hand Protection: Double-gloving is mandatory. Use a pair of nitrile gloves as the inner layer and a chemically resistant outer glove (e.g., neoprene or butyl rubber).[4] This is crucial because it provides protection during the de-gloving process if the outer glove becomes contaminated. Discard gloves immediately if contamination is suspected.[4]

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes and airborne particles.[4]

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of spillage, such as handling larger quantities, a chemical-resistant apron over the lab coat is necessary.[4][5]

Q3: How should I properly store this compound?

A3: Proper storage is critical for maintaining the compound's integrity and ensuring safety. Store it in a tightly closed container in a cool, dry, and well-ventilated area.[3][6][7] Keep it away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[8] The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Q4: Can I handle small quantities of this compound on an open bench?

A4: No. All manipulations of this compound, regardless of quantity, must be performed inside a certified chemical fume hood.[4] The primary risk with solid compounds is the generation of fine dust during transfer, which can be easily inhaled.[1][9] A fume hood provides the necessary containment to prevent respiratory exposure.

Emergency Procedures

Q5: What are the correct first-aid procedures for different types of exposure?

A5: Immediate and correct first aid is critical. Always have the Safety Data Sheet (SDS) available for emergency responders.[1]

  • Inhalation: Immediately move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][9]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse the eyes thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[1][9]

Q6: What is the procedure for cleaning up a small spill (e.g., <1 gram)?

A6: For a small spill within a fume hood:

  • Ensure you are wearing the full mandatory PPE (double gloves, goggles, face shield, lab coat).

  • Prevent the generation of dust. Do not sweep dry powder.[7][10]

  • Gently cover the spill with an inert absorbent material like sand or vermiculite.[7][8]

  • Carefully scoop the mixture into a suitable, labeled, and sealed container for hazardous waste disposal.[1][10]

  • Decontaminate the area with an appropriate solvent (e.g., isopropanol, ethanol) and then wash with soap and water.

  • Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste.

Q7: How should I dispose of waste containing this compound?

A7: All waste, including unused product and contaminated materials, must be treated as hazardous waste.[8]

  • Collect waste in suitable, closed, and clearly labeled containers.[1]

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Arrange for disposal through a licensed professional waste disposal service.[1] The compound may require a chemical incinerator equipped with an afterburner and scrubber for proper destruction.[1] Always follow all federal, state, and local regulations for hazardous waste disposal.[8]

Troubleshooting Guide

Problem: I observed dust becoming airborne while weighing and transferring the solid compound.

  • Immediate Action: Stop the procedure. Ensure the fume hood sash is at the lowest practical working height to maximize containment.

  • Causality: The static nature of fine powders or turbulent airflow within the hood can cause dust to become airborne. Standard weighing paper can exacerbate this.

  • Solution: Use an anti-static weighing dish or a micro-spatula to make slow, deliberate transfers. If dust is a persistent issue, consider briefly placing an ionizing bar at the fume hood entrance to dissipate static charge. For frequent use, preparing a stock solution in a suitable solvent (if your protocol allows) can eliminate the risks associated with handling the powder directly.

Problem: My outer glove became contaminated during the experiment.

  • Immediate Action: Stop your work in a safe manner.

  • Causality: Direct contact with the chemical or a contaminated surface.

  • Solution: Follow the proper de-gloving procedure inside the fume hood.

    • With your gloved dominant hand, pinch the cuff of the contaminated glove on your non-dominant hand.

    • Peel it off, turning it inside out, without touching the contaminated outer surface with your skin. Hold the removed glove in your still-gloved dominant hand.

    • Slide two fingers of your now-bare non-dominant hand under the cuff of the remaining glove on your dominant hand.

    • Peel this glove off, turning it inside out and enclosing the first glove within it.

    • Dispose of the bundled gloves in the designated hazardous waste container.

    • Wash your hands thoroughly before putting on a new pair of gloves.

Experimental Protocol: Safe Weighing and Transfer of this compound

This protocol outlines the essential steps for safely weighing the solid compound and preparing a solution.

  • Pre-Experiment Safety Check:

    • Verify the chemical fume hood has a current certification sticker.

    • Ensure an appropriate chemical spill kit and emergency eyewash/shower station are accessible.[6]

    • Don all required PPE: lab coat, double gloves, safety goggles, and face shield.

  • Weighing Procedure (Inside Fume Hood):

    • Place an analytical balance inside the fume hood or use a top-pan balance if high precision is not required.

    • Use an anti-static weighing boat or a tared glass vial to contain the solid.

    • Slowly open the main container of this compound. Avoid any sudden movements that could create airborne dust.

    • Using a clean spatula, carefully transfer the desired amount of solid to the weighing boat/vial.

    • Securely close the main container immediately after transfer.

  • Solution Preparation:

    • Place the destination flask, containing a magnetic stir bar and the bulk of the required solvent, on a stir plate inside the fume hood.

    • Carefully add the weighed solid to the solvent in the flask.

    • Use a small amount of the solvent to rinse the weighing boat/vial, transferring the rinse into the destination flask to ensure a complete quantitative transfer.

    • Stir the mixture until the solid is fully dissolved.

  • Post-Procedure Cleanup:

    • Wipe down the spatula and any surfaces within the fume hood with a damp cloth or towel to remove any residual powder.

    • Dispose of the weighing boat and cleaning materials in the designated solid hazardous waste container.

    • Follow the correct de-gloving procedure and dispose of gloves.

    • Wash hands thoroughly with soap and water.

Safety and Handling Workflow

The following diagram illustrates the critical safety checkpoints throughout the lifecycle of using this compound in the laboratory.

G cluster_prep Preparation Phase cluster_use Active Use Phase (Inside Fume Hood) cluster_post Post-Use Phase cluster_emergency Emergency Path Receive Receive Chemical Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Log & Inspect PreCheck Pre-Use Check: - Verify Fume Hood - Don Full PPE - Locate Spill Kit Store->PreCheck Retrieve for Use Handle Handle Chemical: - Weighing - Transfers - Reaction Setup PreCheck->Handle Proceed with Caution Decon Decontaminate Workspace and Equipment Handle->Decon Experiment Complete Spill Spill Occurs Handle->Spill Accident FirstAid Exposure Occurs Handle->FirstAid Accident Waste Segregate & Seal Hazardous Waste Decon->Waste Dispose Dispose via Licensed Professional Service Waste->Dispose Spill->Decon Follow Spill Protocol FirstAid->Decon Seek Medical Attention

References

Technical Support Center: Managing Exotherms in Reactions with 3,5-Dibromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 3,5-Dibromo-4-fluoroaniline. This guide is designed for researchers, chemists, and process development professionals. Its purpose is to provide expert advice, troubleshooting guides, and clear protocols to safely manage the significant exothermic potential associated with the transformation of this halogenated aniline, particularly during diazotization and subsequent functionalization reactions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Hazards

This section addresses fundamental questions regarding the thermal risks associated with this compound.

Q1: What makes this compound a reagent of concern for exothermic reactions?

A1: The primary concern stems from its functional group: the aromatic primary amine. This group is the precursor for forming diazonium salts, a critical step in reactions like the Sandmeyer or Schiemann reactions. The diazotization process itself—reacting the aniline with a nitrosating agent (commonly sodium nitrite in an acidic medium)—is highly exothermic. The reaction enthalpy can range from -65 kJ/mol to -150 kJ/mol[1]. Furthermore, the resulting aryl diazonium salt is a high-energy intermediate. While useful, it is notoriously unstable and can decompose violently, rapidly releasing nitrogen gas and a significant amount of heat[2]. The presence of heavy bromine atoms on the ring can further influence the stability and decomposition energy of the diazonium intermediate.

Q2: I am planning a Sandmeyer reaction. What initial thermal hazard assessment should I perform?

A2: Before any scale-up, a thorough thermal hazard assessment is critical. Simply relying on literature procedures is insufficient, as laboratory conditions can vary.

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the onset temperature of decomposition for your starting material, intermediates (if they can be safely isolated), and the final reaction mixture. This provides the temperature at which the material begins to release energy uncontrollably.

  • Reaction Calorimetry (RC1) or Adiabatic Calorimetry: These techniques are essential for process safety. They measure the heat evolved during the desired reaction (the diazotization) and any undesired decomposition reactions under controlled conditions. This data allows you to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and the Time to Maximum Rate (TMR) under adiabatic (worst-case, no cooling) conditions[3]. A key goal is to ensure the MTSR remains well below the decomposition onset temperature of the reaction mixture.

Part 2: Troubleshooting Guide - The Diazotization Step

This is the most critical phase for thermal control. Most runaway incidents occur during or shortly after the addition of the nitrosating agent.

Q3: I've started the dropwise addition of sodium nitrite to my this compound/acid mixture, and the temperature is rising much faster than expected, even with an ice bath. What is happening and what should I do?

A3: You are observing the exotherm of the diazotization reaction. A rapid temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal by your cooling system. This is a potentially hazardous situation that can lead to a runaway reaction.

Causality:

  • Accumulation of Reactants: This is the most dangerous cause. If the reaction temperature is too low initially, the diazotization may not initiate promptly. As you continue to add sodium nitrite, it accumulates. When the reaction finally starts, this accumulated reagent reacts all at once, overwhelming the cooling capacity[3].

  • Insufficient Cooling: The scale of your reaction may be too large for a simple ice bath. The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient.

  • Addition Rate Too High: Your dropwise addition is too fast for the system to dissipate the generated heat.

Immediate Actions:

  • STOP THE ADDITION IMMEDIATELY. Do not add any more sodium nitrite.

  • Enhance Cooling: If possible, add more ice, dry ice, or switch to a cryo-cooler.

  • Ensure Agitation: Good stirring is crucial for heat transfer to the vessel walls and cooling bath.

  • Monitor Closely: Keep a close watch on the temperature and any gas evolution. If the temperature continues to rise uncontrollably after stopping the addition, proceed to emergency quenching (see Q8).

Q4: My diazonium salt solution is precipitating out of the reaction mixture. Why is this a major safety risk?

A4: The undesired precipitation of diazonium salts is a critical hazard[1][4]. Solid diazonium salts are far more dangerous than when in solution, as they can be sensitive to friction, shock, and heat, and may decompose explosively[1].

Causality:

  • Poor Solubility: The specific diazonium salt of this compound may have low solubility in your chosen acidic medium.

  • Incorrect Stoichiometry: An improper ratio of acid to aniline can affect salt formation and solubility.

  • Temperature Too Low: In some cases, extreme cold can decrease solubility.

Corrective Actions:

  • If precipitation occurs, do not proceed. Do not attempt to filter or isolate the solid.

  • The safest course of action is to carefully and slowly quench the entire mixture in situ (see Q8).

  • For future experiments, modify the solvent system. Consider using a different acid or adding a co-solvent to improve solubility.

Q5: What are the "Cardinal Rules" for safely handling diazonium salt formation from this compound?

A5: Based on extensive safety literature, a set of core principles must be followed[1][4].

ParameterRecommended ControlRationale
Temperature Maintain strictly between 0 °C and 5 °C.Minimizes the rate of diazonium salt decomposition, which accelerates at higher temperatures, releasing N₂ gas and heat[2][5].
Nitrite Stoichiometry Use a stoichiometric amount (1.0 to 1.1 equivalents).Excess nitrous acid can lead to undesirable side reactions and can lower the decomposition temperature of the diazonium salt[4].
Reagent Addition Add the sodium nitrite solution slowly and subsurface to the aniline/acid mixture.Prevents localized high concentrations of reagents and ensures rapid reaction, minimizing accumulation[1].
Monitoring Continuously monitor temperature. Use starch-iodide paper to test for excess nitrous acid after addition is complete[6].Provides immediate feedback on reaction progress and potential hazards. A positive test (blue-black color) indicates the reaction is complete.
Venting Always ensure the reaction vessel is vented.Prevents pressure buildup from the slow decomposition of the diazonium salt into nitrogen gas, which occurs even at low temperatures[1].
State Never allow the diazonium salt to precipitate or be isolated as a dry solid.Solid diazonium salts can be shock-sensitive and explosive[4].

Part 3: Experimental Protocols & Workflows

Protocol 1: Safety-First Diazotization of this compound

This protocol is a guideline. All reaction scales and conditions should be evaluated by appropriate calorimetry methods prior to execution.

  • Vessel Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, a nitrogen inlet with a vent bubbler, and an addition funnel. Connect the jacket to a cooling circulator.

  • Aniline Salt Formation: Charge the reactor with this compound (1.0 eq). Add the chosen acid (e.g., 3.0 eq of HBr 48%) and water. Begin stirring and cool the mixture to 0 °C. Ensure the aniline is fully dissolved or forms a fine, stirrable slurry.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

  • Controlled Addition: Once the aniline slurry is stable at 0-2 °C, begin the slow, dropwise addition of the sodium nitrite solution via the addition funnel. The tip of the funnel should be below the surface of the reaction mixture.

  • Temperature Management: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. Adjust the addition rate as needed to control the exotherm. Never let the temperature exceed 5 °C [1].

  • Post-Addition Stirring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • Reaction Completion Check: Test the reaction mixture with starch-iodide paper. A persistent blue-black color confirms the presence of a slight excess of nitrous acid, indicating the aniline has been fully consumed[6]. If the test is negative, add a very small amount of additional nitrite solution and re-test.

  • Immediate Use: The resulting cold diazonium salt solution is unstable and should be used immediately in the next step (e.g., Sandmeyer reaction). Do not store it.

Workflow & Decision Making Diagrams

The following diagrams illustrate the recommended workflow for a safe reaction and a troubleshooting tree for thermal deviations.

Safe_Diazotization_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_safety Critical Safety Checks A 1. Form Aniline Salt (Aniline + Acid) B 2. Cool Reactor to 0-2°C A->B D 4. Begin SLOW Subsurface Addition of NaNO2 B->D C 3. Prepare NaNO2 Solution E 5. Continuously Monitor Temp (Maintain 0-5°C) D->E F 6. Test with Starch-Iodide Paper E->F S1 Temp > 5°C? E->S1 G 7. Use Immediately F->G S2 Precipitate Forming? F->S2 H STOP ADDITION S1->H I Increase Cooling S1->I J QUENCH S2->J Proceed to Emergency Quench

Caption: Workflow for Safe Diazotization.

Exotherm_Troubleshooting A Rapid Temperature Rise Detected (Temp > 5°C) B IMMEDIATELY STOP ALL REAGENT ADDITION A->B D Increase Cooling Capacity (Dry Ice / Cryo-Cooler) B->D E Ensure Maximum Agitation B->E C Is Temperature Still Rising Uncontrollably? F Temperature Stabilizes (Below 10°C) C->F NO J Prepare for Emergency Quench. Alert Personnel. C->J YES D->C E->C G Hold and Monitor. Re-evaluate Process Safety Before Restarting. F->G H YES I NO K Slowly Add Quenching Agent (e.g., Sulfamic Acid or H3PO2) with Vigorous Cooling. J->K

References

Technical Support Center: The Critical Impact of Starting Material Purity on Final Product Quality

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning and field-proven insights to help you navigate the complexities of your work. The quality of your final product—be it a novel chemical entity, an active pharmaceutical ingredient (API), or a biologic—is fundamentally anchored to the quality of your starting materials.[1][2][3] Impurities, even at trace levels, can have cascading and often detrimental effects on reaction kinetics, yield, safety, efficacy, and the physical properties of your final product.[1][4][5]

This guide is structured as a series of questions you might encounter during your research and development. It is designed to be a dynamic troubleshooting tool, helping you diagnose issues and implement robust, self-validating quality control systems.

Section 1: Foundational FAQs - Understanding the "Why"

This section addresses the fundamental principles governing the importance of starting material purity.

Q1: What are the primary sources and types of impurities found in starting materials?

Impurities are unwanted chemicals that can be present in your starting materials for a variety of reasons.[4] Understanding their origin is the first step in controlling them. They are broadly classified by regulatory bodies like the International Council on Harmonisation (ICH) into three main categories.[6][7]

  • Organic Impurities: These are often process-related or drug-related.[8] They can include unreacted starting materials from a previous step, intermediates, by-products from side reactions, or degradation products.[6][7][8]

  • Inorganic Impurities: These are often introduced during the manufacturing process and can include reagents, ligands, catalysts, heavy metals from reactors or water sources, inorganic salts, and filter aids like charcoal.[8][9]

  • Residual Solvents: These are organic volatile compounds used or produced during the synthesis of the starting material itself.[7][8] They are classified based on their toxicity, with Class 1 solvents (e.g., benzene, carbon tetrachloride) being the most hazardous and their use strictly avoided.[8]

Table 1: Common Impurities and Their Origins

Impurity CategoryCommon ExamplesTypical OriginPotential Impact
Organic Unreacted Precursors, By-products, Intermediates, Degradation ProductsIncomplete reactions, side reactions, instability of the material.[4]Can affect reaction yield, create new by-products, and may have toxicological effects.[4]
Inorganic Heavy Metals (Pb, As, Hg), Catalysts (Pd, Pt), Inorganic SaltsLeaching from manufacturing equipment, residual catalysts, reagents used in synthesis.[9]Can interfere with catalytic processes, impact patient safety, and affect product stability.[10]
Residual Solvents Toluene, Methanol, Acetone, DichloromethaneUsed as reaction or purification media during the starting material's synthesis.[8]Can be toxic, affect the physical form (crystallization) of the final product, and are strictly regulated.[8]
Microbial Bacteria, Fungi, EndotoxinsContamination from raw materials (especially natural sources) or the manufacturing environment.Critical for biologics; can cause loss of potency, change impurity profiles, and pose severe safety risks.[11]

Q2: Why can't I just purify the final product? Why is starting material control so critical?

While final purification is a standard and necessary part of any synthesis, relying on it to remove all impurities is a high-risk and inefficient strategy for several reasons:

  • Impact on Synthesis: Impurities can directly interfere with the chemical reaction itself. For instance, a metal impurity might poison a catalyst, while a reactive organic impurity could lead to unintended side reactions, significantly lowering the yield and creating complex new impurities that are difficult to separate.[]

  • Formation of "Process-Related" Impurities: An impurity in the starting material can react along with the main component, leading to the formation of a new impurity that is structurally very similar to the final product.[6] These structurally related impurities are often the most challenging to remove through standard purification techniques like crystallization or chromatography.

  • Economic and Time Inefficiency: Identifying and removing complex impurity mixtures downstream is far more costly and time-consuming than ensuring the quality of materials upstream.[3] Proactive control is always more efficient than reactive troubleshooting.

  • Regulatory Scrutiny: Regulatory bodies like the FDA and EMA place significant emphasis on controlling the entire manufacturing process.[3][13] A well-defined starting material with robust specifications is a cornerstone of demonstrating process control and is a requirement under Good Manufacturing Practices (GMP).[13][14]

Section 2: Troubleshooting Guide - From Unexpected Results to Root Cause

This section is designed to help you diagnose common issues that may be linked to the purity of your starting materials.

Q3: My reaction yield is significantly lower than expected, or the reaction failed entirely. How do I determine if my starting material is the culprit?

This is a classic problem where starting material purity should be a prime suspect. A systematic approach is crucial.

Workflow: Investigating Low Reaction Yield

start Low or No Yield Observed check_params Step 1: Verify Reaction Parameters (Temp, Time, Stoichiometry, Reagents) start->check_params params_ok Parameters Correct? check_params->params_ok re_run Correct Parameters & Re-run Experiment params_ok->re_run No sm_analysis Step 2: Re-analyze Starting Material (SM) params_ok->sm_analysis Yes re_run->start sm_analysis_methods Use Orthogonal Methods: - HPLC/UPLC (Purity) - NMR (Structure, Residual Solvents) - KF Titration (Water Content) - LC-MS (Impurity ID) sm_analysis->sm_analysis_methods compare_coa Compare results to Certificate of Analysis (CoA) and previous successful batches. sm_analysis_methods->compare_coa issue_found Discrepancy Found? compare_coa->issue_found no_issue Investigate other factors: - Reagent stability - Catalyst activity - System leaks issue_found->no_issue No yes_issue Step 3: Identify the Impurity issue_found->yes_issue Yes impurity_id Characterize the impurity. Is it... - An inhibitor? - A catalyst poison? - A competing substrate? yes_issue->impurity_id corrective_action Step 4: Take Corrective Action impurity_id->corrective_action actions - Qualify a new lot/supplier of SM. - Re-purify existing SM. - Adjust reaction to tolerate impurity (if possible). corrective_action->actions cluster_0 Phase 1: Paper & Risk Assessment cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Process Performance Evaluation cluster_3 Phase 4: Final Approval start New SM or Supplier Identified request_docs Request Documentation - Supplier CoA (multiple lots) - Manufacturing process summary - Specification sheet start->request_docs risk_assess Perform Risk Assessment - Identify potential critical impurities - Review supplier's quality systems request_docs->risk_assess request_sample Request Sample for Testing risk_assess->request_sample full_testing Perform Full In-House Testing - Identity (FTIR, NMR) - Purity (HPLC, GC) - Impurity Profile (LC-MS) - Residual Solvents (GC-HS) - Water Content (KF) request_sample->full_testing compare_results Compare In-House Data to Supplier CoA full_testing->compare_results match Results Match Spec? compare_results->match lab_scale Run Lab-Scale Experiment (Use new SM in the intended reaction) match->lab_scale Yes reject Reject Supplier or Material match->reject No eval_performance Evaluate Performance - Yield & Purity - Final Product Impurity Profile - Physical Properties lab_scale->eval_performance performance_ok Performance Acceptable? eval_performance->performance_ok approve Approve Supplier & Material performance_ok->approve Yes performance_ok->reject No

References

Technical Support Center: Degradation Pathways of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of halogenated anilines. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for common challenges encountered during experimental work. We will explore the causality behind experimental choices and provide self-validating protocols to enhance the robustness of your research.

Section 1: Foundational Concepts in Halogenated Aniline Degradation

Halogenated anilines are synthetic compounds widely used in the manufacturing of dyes, pesticides, and pharmaceuticals.[1] Their persistence and potential toxicity make them significant environmental pollutants.[2][3] Understanding their degradation is crucial for developing effective remediation strategies and for assessing the environmental fate of new drug candidates containing aniline moieties.[4][5] Degradation can proceed through three primary routes: microbial, photochemical, and chemical oxidation.

Section 2: Microbial Degradation – Troubleshooting & FAQs

Microbial degradation harnesses the metabolic capabilities of microorganisms to break down halogenated anilines, typically into less harmful substances.[6] This process can occur under aerobic (oxygen-rich) or anaerobic (oxygen-deficient) conditions, following distinct pathways.[4]

Frequently Asked Questions (FAQs)

Q1: My microbial culture shows slow or no degradation of the target halogenated aniline. What are the likely causes?

A: This is a common issue stemming from several factors:

  • Microbial Strain Specificity: Not all microbes can metabolize halogenated aromatics. The specific enzymes required for dehalogenation or ring cleavage may be absent.[6] It is often necessary to use specialized consortia or pre-acclimated cultures isolated from contaminated sites.[3][7]

  • Toxicity: Halogenated anilines can be toxic to microorganisms, especially at high concentrations. This can inhibit metabolic activity.[8] Consider running a dose-response experiment to determine the minimum inhibitory concentration (MIC) for your culture.

  • Lack of Acclimation: Cultures may require a period of adaptation to induce the specific enzymatic machinery needed for degradation. Start with low concentrations of the aniline and gradually increase it over time.

  • Nutrient Limitation: Ensure the growth medium is not deficient in essential nutrients (carbon, nitrogen, phosphorus). In some cases, the halogenated aniline may be used as a sole carbon source, but co-metabolism, where a primary substrate supports growth and enzyme induction, might be necessary.[2]

  • Suboptimal Environmental Conditions: pH, temperature, and dissolved oxygen levels are critical. For instance, optimal degradation by Enterobacter ludwigii KH-A5 was observed at a neutral pH (7.0) and temperatures between 28-35°C.[8]

Q2: What are the fundamental differences between aerobic and anaerobic degradation pathways for chloroanilines?

A: The presence or absence of oxygen dictates the initial enzymatic attacks and the resulting intermediates.

  • Aerobic Pathways: Typically initiated by oxygenases . These enzymes incorporate oxygen into the aromatic ring, leading to the formation of halogenated catechols.[6][9] The halogen may be removed before or after the aromatic ring is cleaved. The pathway generally proceeds via oxidative deamination to form chlorocatechols, followed by ortho- or meta-ring cleavage.[9]

  • Anaerobic Pathways: Often begin with reductive dehalogenation , where the halogen atom is removed and replaced with a hydrogen atom. This is a crucial first step as it detoxifies the compound and makes the ring more susceptible to further degradation. A novel pathway identified in Rhodococcus sp. involves reductive deamination to form dihalobenzene intermediates, which are then further degraded.[2]

Visualizing Microbial Degradation Pathways

cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway HA Halogenated Aniline O2 Dioxygenase HA->O2 Oxidative Deamination/ Dioxygenation HC Halogenated Catechol O2->HC RC Ring Cleavage HC->RC M Central Metabolism RC->M HA2 Halogenated Aniline RD Reductive Dehalogenation/ Deamination HA2->RD A Aniline / Halobenzene RD->A RC2 Ring Fission/Further Degradation A->RC2 M2 Central Metabolism RC2->M2 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Aniline Stock Solution E Spike with Aniline Stock A->E B Add Catalyst (e.g., TiO2) to Deionized Water D Sonicate Suspension for Dispersion B->D C Adjust pH C->D D->E F Equilibrate in Dark (Adsorption) E->F G Turn on UV Lamp (t=0) F->G H Withdraw Aliquots at Time Intervals G->H I Filter (0.22 µm) to Remove Catalyst H->I J Analyze via HPLC/GC-MS I->J

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Analysis of 3,5-Dibromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the purity and characterization of intermediates are paramount. 3,5-Dibromo-4-fluoroaniline, a key building block, requires robust analytical methods to ensure its quality and identify potential impurities. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. As a Senior Application Scientist, this document is structured to offer not just protocols, but a foundational understanding of why specific choices are made, ensuring methodological integrity and reliable results.

The Analytical Challenge: this compound

This compound presents a unique analytical challenge due to its chemical properties. The presence of bromine and fluorine atoms on the aniline backbone makes it a valuable synthetic intermediate.[1] However, these reactive sites also mean that impurities, such as positional isomers or by-products from synthesis, can be present. Therefore, a selective and sensitive analytical method is crucial.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds

HPLC is a cornerstone technique in pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[2] It separates analytes based on their distribution between a liquid mobile phase and a solid stationary phase.[2] For a substituted aniline like this compound, HPLC offers a direct and robust method of analysis without the need for chemical modification (derivatization).

Causality Behind HPLC Method Design

The choice of a reversed-phase C18 column is a logical starting point for the separation of halogenated anilines.[3][4] The nonpolar nature of the C18 stationary phase provides good retention for the relatively nonpolar aromatic ring of this compound. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the separation. The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase is critical.[5][6][7] It protonates the basic aniline group, ensuring a consistent ionized state and preventing peak tailing, which can occur if the analyte interacts with residual silanols on the stationary phase.[3]

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)Provides good retention and separation for halogenated aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the mobile phase. Formic acid ensures the analyte is protonated for better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic component of the mobile phase. Acetonitrile is a common choice for its low viscosity and UV transparency.
Gradient Program 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B (re-equilibration)A gradient elution is employed to separate compounds with a range of polarities, including potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[5]
Detection UV at 254 nmA common wavelength for aromatic compounds, providing good sensitivity. A DAD allows for the acquisition of the full UV spectrum.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (C18 Column) Filter->HPLC UV UV Detector HPLC->UV Chromatogram Chromatogram UV->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: A typical workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Compounds

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification through mass spectrometry. However, the polar nature of the aniline group in this compound can lead to poor peak shape and interactions with the GC column. To overcome this, a derivatization step is often necessary to increase the volatility and thermal stability of the analyte.

The "Why" of Derivatization in GC-MS

Derivatization chemically modifies the analyte to make it more suitable for GC analysis. For anilines, acylation is a common and effective derivatization strategy. Reagents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the amine group to form a less polar and more volatile derivative. This reduces the interaction of the analyte with the stationary phase, resulting in sharper, more symmetrical peaks and improved sensitivity.

Experimental Protocol: GC-MS Analysis (with Derivatization)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Derivatization Procedure (Acylation with TFAA):

  • To a dried sample of this compound (approximately 1 mg) in a vial, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Conditions:

ParameterConditionRationale
Column Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)A low-polarity column that provides good separation for a wide range of derivatized compounds.[4]
Carrier Gas Helium at a constant flow of 1 mL/minAn inert carrier gas that is compatible with mass spectrometry.[4]
Injector Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte.[5]
Oven Temperature Program Initial: 80°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 5 minA temperature program allows for the separation of compounds with different boiling points.
Ion Source Temperature 230°CA standard ion source temperature for EI.[4]
Ionization Mode Electron Ionization (EI) at 70 eVA hard ionization technique that produces a reproducible fragmentation pattern for library matching and structural elucidation.[5]
Mass Scan Range m/z 50-500A scan range that will encompass the molecular ion and major fragments of the derivatized analyte and potential impurities.

Sample Preparation (without derivatization, for screening):

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable volatile solvent such as methylene chloride or methanol.[5]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Deriv Derivatization (e.g., Acylation) Sample->Deriv Dissolve Dissolve in Volatile Solvent Deriv->Dissolve GCMS GC-MS System (Capillary Column) Dissolve->GCMS EI Electron Ionization (EI) GCMS->EI MassSpec Mass Analyzer EI->MassSpec TIC Total Ion Chromatogram MassSpec->TIC Spectra Mass Spectra MassSpec->Spectra Purity Purity Calculation & Impurity ID TIC->Purity Spectra->Purity

Caption: A typical workflow for the GC-MS analysis of this compound, including the derivatization step.

Comparative Performance Data

The following table presents illustrative performance data for the analysis of this compound by HPLC and GC-MS. This data is based on typical findings for similar halogenated anilines and is intended for comparative purposes.

ParameterHPLC-UVGC-MS (with Derivatization)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[4]Partitioning between a gaseous mobile phase and a liquid stationary phase, with mass spectrometric detection.[4]
Sample Volatility Not required.Required.
Thermal Stability Suitable for thermally labile compounds.Requires thermal stability of the analyte or derivatization.
Derivatization Generally not required.Often required for polar analytes to improve volatility and peak shape.
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%
Precision (%RSD) < 1.0%< 2.0%
Impurity Identification Based on retention time comparison with standards. DAD provides UV spectral information.Definitive identification based on mass spectral fragmentation patterns and library matching.

Conclusion: Selecting the Right Tool for the Job

Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own strengths and weaknesses.

  • HPLC is the preferred method for routine purity analysis and quantification due to its robustness, precision, and the ability to analyze the compound directly without derivatization. It is particularly well-suited for quality control environments where a validated method for known impurities is required.

  • GC-MS excels in the identification of unknown volatile and semi-volatile impurities. The high separation efficiency of capillary GC combined with the structural information provided by mass spectrometry makes it an invaluable tool for impurity profiling and method development. The requirement for derivatization adds a step to the sample preparation but is often necessary for optimal performance.

For a comprehensive characterization of this compound, a complementary approach using both HPLC for accurate quantification and GC-MS for the identification of volatile impurities is often the most effective strategy. This ensures the quality, safety, and consistency of this important chemical intermediate in the demanding landscape of pharmaceutical research and development.

References

A Comparative Guide to the Assay of 3,5-Dibromo-4-fluoroaniline using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the assay of 3,5-Dibromo-4-fluoroaniline, a crucial building block in organic synthesis. We will explore the fundamental principles of qNMR, its advantages over traditional chromatographic methods, and provide a detailed, validated protocol for its implementation.

Introduction: The Power of qNMR in Pharmaceutical Analysis

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the determination of substance purity.[1][2] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which rely on the comparison of a sample's response to that of a reference standard of the same compound, qNMR is a direct method.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4] This intrinsic property allows for the quantification of a substance using a certified internal standard that is structurally different from the analyte, a significant advantage when a pure reference material of the analyte is unavailable.[5][6]

For a molecule like this compound, which is a solid at room temperature, qNMR offers a robust and efficient alternative to traditional methods that may require more extensive method development and validation.

Comparing qNMR with HPLC and GC for the Assay of this compound

While HPLC and GC are workhorse techniques in most analytical laboratories, they present certain limitations that can be overcome by qNMR.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the molar concentration of nuclei.[4]Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis absorbance.[7]Separation based on volatility and interaction with a stationary phase, with detection commonly by Flame Ionization (FID) or Mass Spectrometry (MS).
Reference Standard Requires a certified internal standard of a different, stable compound.[3][5]Requires a highly purified reference standard of the analyte itself.Requires a highly purified reference standard of the analyte itself.
Method Development Generally faster, primarily involving selection of a suitable solvent and internal standard.Can be time-consuming, requiring optimization of mobile phase, column, and detector settings.Requires optimization of temperature programs, carrier gas flow, and column selection; analyte must be volatile and thermally stable.
Sample Preparation Simple dissolution of accurately weighed analyte and internal standard in a deuterated solvent.[8]Often requires filtration and careful dilution to fall within the linear range of the detector.May require derivatization for non-volatile analytes.
Quantification Direct, based on the integration of signals from the analyte and internal standard.[1]Indirect, based on a calibration curve generated from the analyte's reference standard.Indirect, based on a calibration curve or relative response factors.
Structural Information Provides simultaneous structural confirmation of the analyte and impurities.Provides limited structural information.Can be coupled with MS for structural elucidation.
Experimental Protocol: A Validated qNMR Assay for this compound

This section details a robust and validated protocol for the quantitative analysis of this compound using ¹H qNMR.

  • Internal Standard Selection: The ideal internal standard should have a simple ¹H NMR spectrum with signals that do not overlap with those of the analyte.[5] It must be chemically stable, non-volatile, and have a high purity that is accurately known. For this compound, which is an aromatic compound, several internal standards can be considered.[9] Maleic acid or 1,4-bis(trimethylsilyl)benzene (BTMSB) are excellent candidates.[10][11] We will proceed with Maleic Acid due to its sharp singlet in a region typically clear of analyte signals and its high purity as a certified reference material (CRM).

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for this compound and Maleic Acid, offering excellent solubility for both.

  • Relaxation Delay (d1): To ensure accurate quantification, the nuclei must fully relax back to their equilibrium state between pulses. A relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the signals of interest is crucial.[10] For small molecules, a d1 of 30-60 seconds is generally sufficient.

  • Materials:

    • This compound (analyte)

    • Maleic Acid (Certified Reference Material, purity ≥ 99.5%)

    • Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

    • High-quality NMR tubes (e.g., 5 mm)

    • Analytical balance (readability of at least 0.01 mg)

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Record the weight to the nearest 0.01 mg.

    • Accurately weigh approximately 5-10 mg of Maleic Acid (internal standard) into the same vial. Record the weight to the nearest 0.01 mg. Aim for a molar ratio of analyte to standard between 1:1 and 2:1.[3]

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by vortexing or gentle sonication.[8]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • The following parameters are recommended for a 400 MHz or higher field NMR spectrometer.[12]

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Pulse Angle: 30° (to reduce the impact of T₁ differences, although a 90° pulse can be used with a sufficiently long relaxation delay).[3]

      • Relaxation Delay (d1): 60 seconds.

      • Acquisition Time (aq): At least 3 seconds.

      • Number of Scans (ns): 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

      • Temperature: Maintain a constant temperature, e.g., 298 K.[12]

  • Data Processing:

    • Apply an exponential line broadening of 0.3 Hz to improve the signal-to-noise ratio.[13]

    • Perform manual phasing and baseline correction to ensure accurate integration.[12][13]

    • Integrate the well-resolved singlet from the two aromatic protons of this compound (expected around δ 7.0-7.5 ppm) and the singlet from the two vinyl protons of Maleic Acid (expected around δ 6.3 ppm).

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately Weigh Analyte (A) weigh_is Accurately Weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1D 1H Spectrum (Optimized Parameters) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte (IA) & Standard (IIS) Signals process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate

Caption: Workflow for qNMR assay of this compound.

Data Analysis and Purity Calculation

The purity of the analyte is calculated using the following equation:[1]

Purity (%w/w) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

Where:

  • Iₐ: Integral of the analyte signal

  • Iₛₜd: Integral of the internal standard signal

  • Nₐ: Number of protons for the analyte signal (in this case, 2 for the aromatic protons)

  • Nₛₜd: Number of protons for the internal standard signal (in this case, 2 for the vinyl protons of Maleic Acid)

  • Mₐ: Molar mass of the analyte (this compound: 268.91 g/mol )

  • Mₛₜd: Molar mass of the internal standard (Maleic Acid: 116.07 g/mol )

  • mₐ: Mass of the analyte

  • mₛₜd: Mass of the internal standard

  • Pₛₜd: Purity of the internal standard (as a percentage)

Method Validation According to ICH Guidelines

For use in a regulatory environment, the qNMR method must be validated according to the International Council for Harmonisation (ICH) guidelines.[14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any impurities.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This can be assessed by preparing samples with varying analyte concentrations while keeping the internal standard concentration constant.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by assaying a sample of known purity or by spiking a sample with a known amount of analyte.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy, and the lowest amount that can be detected, respectively.[17]

Conclusion: The Definitive Choice for Purity Assessment

For the assay of this compound, quantitative NMR spectroscopy offers a compelling alternative to traditional chromatographic methods. Its direct quantification capability, minimal sample preparation, and the simultaneous provision of structural information make it a highly efficient and accurate technique.[18] When performed with careful attention to experimental parameters and validated according to established guidelines, qNMR stands as a primary method for the definitive purity assessment of this important chemical intermediate.

References

A Comparative Guide to 3,5-Dibromo-4-fluoroaniline for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final molecular entity. Dihaloanilines are a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials, offering versatile handles for molecular elaboration. This guide provides an in-depth comparison of 3,5-Dibromo-4-fluoroaniline with other key dihaloanilines, focusing on the nuanced interplay of their physicochemical properties and reactivity. By presenting supporting experimental data and explaining the causality behind synthetic choices, this guide aims to empower chemists to make more informed decisions in their research endeavors.

Introduction: The Strategic Value of Dihaloanilines

Dihaloanilines are prized intermediates in organic synthesis, primarily due to the differential reactivity of their halogen substituents in palladium-catalyzed cross-coupling reactions. This feature allows for sequential, site-selective functionalization, enabling the construction of complex molecular architectures. The nature and position of the halogen atoms, however, profoundly influence the molecule's electronic properties, basicity, and reactivity, making the choice of a specific dihaloaniline a strategic decision.

This guide will focus on this compound and compare its utility against other dihaloanilines such as 3,5-dibromoaniline, 3,5-dichloroaniline, and 2,4-dichloroaniline. We will explore how the unique combination of bromine and fluorine atoms in this compound offers distinct advantages in specific synthetic contexts.

Physicochemical Properties: A Quantitative Comparison

The electronic environment of the aniline ring, modulated by the halogen substituents, directly impacts its physical and chemical properties. A key parameter for comparison is the acidity of the anilinium ion (pKa), which reflects the basicity of the aniline.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa of conjugate acid
This compound C₆H₄Br₂FN268.91N/APredicted: ~2.0-2.5
3,5-Dibromoaniline C₆H₅Br₂N250.9252.0 - 56.02.45 (Predicted)[1]
3,5-Dichloroaniline C₆H₅Cl₂N162.0246 - 52[2]2.37[2]
2,4-Dichloroaniline C₆H₅Cl₂N162.0259 - 622.05[2][3]

The presence of electron-withdrawing halogen atoms generally decreases the basicity of the aniline (lowers the pKa of the conjugate acid) by reducing the electron density on the nitrogen atom. The strong inductive effect of the fluorine atom in this compound is expected to render it the least basic among the 3,5-disubstituted anilines, a property that can be advantageous in preventing unwanted side reactions in certain synthetic protocols.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of dihaloanilines is most evident in their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The reactivity of the carbon-halogen bond is a critical factor, with the general trend being C-I > C-Br > C-Cl >> C-F.[3] This differential reactivity is the basis for selective functionalization.

The Unique Profile of this compound

This compound presents a unique combination of reactive handles. The two bromine atoms provide sites for efficient cross-coupling, while the highly electronegative fluorine atom significantly influences the electronic properties of the aromatic ring. This can lead to altered reactivity and selectivity compared to its non-fluorinated counterpart, 3,5-dibromoaniline.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of dihaloanilines in this reaction is influenced by both electronic and steric factors.

While direct comparative kinetic studies are not extensively available, we can infer the relative reactivity based on established principles. The electron-withdrawing nature of the halogens in all the compared anilines activates the C-Br and C-Cl bonds towards oxidative addition to the palladium catalyst.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling of Dihaloanilines

This protocol is designed to provide a direct comparison of the reactivity of different dihaloanilines under identical conditions.

Materials:

  • Dihaloaniline (this compound, 3,5-Dibromoaniline, 3,5-Dichloroaniline, or 2,4-Dichloroaniline) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the dihaloaniline, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane and water.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 1h, 2h, 4h, 8h) to compare the rates of consumption of the starting materials.

  • After 24 hours, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

Expected Outcomes and Rationale:

Based on the C-X bond strengths, it is expected that the bromoanilines will react faster and provide higher yields compared to the chloroanilines under these conditions. Comparing this compound with 3,5-dibromoaniline will be particularly insightful. The strong electron-withdrawing effect of the fluorine atom in the former may enhance the rate of oxidative addition, potentially leading to a faster reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Dihaloaniline, Phenylboronic Acid, & Base B Inert Atmosphere A->B C Add Degassed Solvents B->C D Add Pd Catalyst C->D E Heat to 90°C & Stir D->E F Monitor by TLC/GC-MS E->F Periodically G Quench & Extract E->G After 24h F->E H Dry & Concentrate G->H I Column Chromatography H->I J Compare Yields & Reaction Rates I->J

Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.

Buchwald-Hartwig Amination: Exploring C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The success of this reaction is highly dependent on the choice of ligand, base, and solvent.

Experimental Protocol: Comparative Buchwald-Hartwig Amination of Dihaloanilines

This protocol allows for the comparison of dihaloaniline reactivity in C-N bond formation.

Materials:

  • Dihaloaniline (1.0 mmol)

  • Aniline (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.036 mmol, 3.6 mol%)

  • NaOt-Bu (1.4 mmol)

  • Toluene (10 mL)

Procedure:

  • In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add the dihaloaniline and a stir bar.

  • Add toluene, followed by aniline.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by GC-MS to compare the formation of the desired product.

  • After completion, cool the reaction, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography to determine the isolated yield.

Rationale and Expected Differences:

The electronic and steric environment of the halogen atoms will influence the rate of the Buchwald-Hartwig amination. The more electron-deficient aryl halides are generally more reactive. Therefore, this compound, with its additional electron-withdrawing fluorine atom, may exhibit enhanced reactivity compared to 3,5-dibromoaniline. The steric hindrance around the halogen is also a crucial factor, with less hindered positions generally favoring faster reaction rates.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII_halide L-Pd(II)(Ar-X) Pd0->PdII_halide Ar-X OxAdd Oxidative Addition PdII_amine L-Pd(II)(Ar)(NHR'R'') PdII_halide->PdII_amine HNR'R'' / Base Base_assoc Base Association & Amine Coordination PdII_amine->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_amine->Product Red_Elim Reductive Elimination ArX Ar-X Amine HNR'R'' Base Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Applications in Drug Discovery and Development

The choice of dihaloaniline can have a significant impact on the properties of the final drug candidate. The incorporation of fluorine, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

For example, substituted anilines are key components of many kinase inhibitors. The specific substitution pattern on the aniline ring can influence the inhibitor's selectivity and potency. The use of this compound allows for the introduction of diverse substituents at the bromine positions via cross-coupling, while the fluorine atom can modulate the overall electronic properties and metabolic fate of the molecule.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of pharmaceutical and materials science. Its unique combination of two reactive bromine atoms and an electron-withdrawing fluorine atom provides a distinct advantage in terms of reactivity and the ability to fine-tune the properties of the target molecules.

Compared to other dihaloanilines, this compound offers the potential for enhanced reactivity in palladium-catalyzed cross-coupling reactions and provides a strategic entry point for the introduction of fluorine, a key element in modern drug design. The experimental protocols provided in this guide offer a framework for the direct comparison of its performance against other dihaloanilines, enabling researchers to make data-driven decisions in the selection of the optimal building block for their specific synthetic goals.

References

The Promising Biological Potential of 3,5-Dibromo-4-fluoroaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with halogenated anilines emerging as a particularly fruitful area of investigation. Among these, 3,5-Dibromo-4-fluoroaniline presents a unique structural scaffold, combining the electronic and lipophilic properties of bromine and fluorine with a reactive amine handle. This guide provides a comparative analysis of the biological activities of compounds derived from this versatile starting material, offering insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents. We delve into the experimental data that underpins these claims and provide detailed protocols for the evaluation of such compounds, empowering researchers to advance their own drug discovery efforts.

The Strategic Advantage of the this compound Scaffold

The this compound moiety offers a distinct combination of features that make it an attractive starting point for the synthesis of bioactive molecules. The presence of two bromine atoms provides sites for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl groups. The fluorine atom can enhance metabolic stability and binding affinity to target proteins. The aniline nitrogen serves as a key reactive site for the formation of a wide array of derivatives, including Schiff bases, amides, and heterocyclic systems.

A Comparative Look at Biological Activities

While direct and extensive research on a wide range of derivatives from this compound is still an emerging field, the known biological activities of structurally related halogenated anilines provide a strong rationale for its potential. This guide will draw comparisons from analogous compounds to highlight the prospective applications of this compound derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of halogenated anilines have shown significant promise as anticancer agents. For instance, fluoroaniline moieties are present in several approved kinase inhibitors. The introduction of heterocyclic rings, such as triazoles, to an aniline core has been a successful strategy in developing potent anticancer compounds.

Comparative Data for Anticancer Activity

Compound ClassTarget Cell Line(s)Key Findings (IC50/GI50)Reference Compound(s)
Fluoro-substituted quinonesA375 (Melanoma)Lowest LC50 of 12.25 µg/mL for a derivative.PLX4032
Imidazo[4,5-b]pyridinesVarious cancer cell linesIC50 values in the low micromolar range (e.g., 1.45–4.25 µM).-
Heterocyclic combretastatin analoguesPanel of 60 human cancer cell linesGI50 values <10 nM for the most potent compounds.Combretastatin A-4

Note: The data presented is for structurally related compounds to infer the potential of this compound derivatives, as direct data is limited.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Schiff bases derived from halogenated anilines are a well-explored class of compounds with significant antimicrobial properties. The imine group (>C=N-) is crucial for their biological activity. The presence of bromine and fluorine on the aniline ring can enhance the lipophilicity of the resulting Schiff bases, potentially facilitating their transport across microbial cell membranes.

Comparative Data for Antimicrobial Activity

Compound ClassTested Microorganism(s)Key Findings (MIC/Zone of Inhibition)Reference Compound(s)
Fluoroaniline Schiff basesMethicillin-resistant Staphylococcus aureus (MRSA)Zone of Inhibition up to 10.08±0.06 µM.Streptomycin
Pyridine Schiff basesGram-positive bacteria (B. subtilis, S. aureus, etc.)Pronounced biocidal effect.-
Schiff bases from p-aminoacetanilideE. coli, Staphylococcus aureusClear activity observed for several derivatives.-

Note: The data presented is for structurally related compounds to infer the potential of this compound derivatives, as direct data is limited.

Anti-inflammatory Activity: Modulating the Inflammatory Response

The development of novel anti-inflammatory agents is a critical area of research. Halogenated aromatic compounds have been investigated for their ability to modulate inflammatory pathways. For example, some fluorinated compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Comparative Data for Anti-inflammatory Activity

Compound ClassAssay ModelKey Findings (% Inhibition/IC50)Reference Compound(s)
Fluorinated dihydropyranonaphthoquinonesLPS-stimulated RAW264.7 macrophagesIC50 for NO inhibition as low as 1.67 ± 0.02 μM.-
Thiourea derivatives of naproxenCarrageenan-induced paw edema in ratsUp to 54.12% inhibition of edema.Indomethacin
Fluorinated benzofuran derivativesLPS-stimulated macrophagesIC50 values for IL-6 inhibition from 1.2 to 9.04 µM.-

Note: The data presented is for structurally related compounds to infer the potential of this compound derivatives, as direct data is limited.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate the investigation of novel compounds derived from this compound, this section provides detailed, step-by-step methodologies for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental tool for assessing the anticancer potential of novel compounds by measuring their ability to inhibit cell proliferation.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of the test compound B->C D Incubate for 24-72h C->D E Add MTT reagent to each well D->E F Incubate for 3-4h (Formazan crystal formation) E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Broth_Microdilution_Workflow A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Include growth and sterility controls B->C D Incubate the plate at 37°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine the MIC (lowest concentration with no visible growth) E->F

Caption: Workflow of the broth microdilution method for MIC determination.

Detailed Protocol:

  • Prepare Compound Dilutions: Serially dilute the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Controls: Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.

Paw_Edema_Workflow A Administer the test compound or vehicle to rats B After a set time (e.g., 30 min), inject carrageenan into the hind paw A->B C Measure paw volume at different time intervals (e.g., 1, 2, 3, 4 hours) B->C D Calculate the percentage of edema inhibition C->D E Compare with a standard anti-inflammatory drug (e.g., Indomethacin) D->E

Caption: Workflow of the carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animal Grouping: Divide rats into groups: control (vehicle), standard drug (e.g., Indomethacin), and test compound groups (different doses).

  • Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While this guide has highlighted its potential by drawing parallels with structurally related compounds, there is a clear need for more focused research to synthesize and evaluate a broader library of derivatives from this specific starting material. The experimental protocols provided herein offer a robust framework for such investigations. As researchers continue to explore the chemical space around this versatile building block, we anticipate the discovery of new and potent drug candidates with significant clinical potential.

A Comparative Computational Guide to the Electronic Properties of 3,5-Dibromo-4-fluoroaniline and Related Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational framework for analyzing the electronic properties of 3,5-Dibromo-4-fluoroaniline, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific compound, we present a comparative study against structurally related halogenated anilines. This approach allows for the elucidation of structure-property relationships and provides a predictive understanding of its molecular behavior. The methodologies and analyses presented herein are grounded in established computational chemistry protocols, offering a robust template for researchers in drug development and scientific discovery.

Introduction: The Significance of Halogenation on Aniline's Electronic Landscape

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and advanced materials. The introduction of halogen atoms onto the aniline scaffold dramatically alters its electronic properties, thereby influencing molecular interactions, reactivity, and bioavailability.[1] Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) are critical descriptors of a molecule's chemical stability and reactivity.[2][3]

For instance, in the context of drug design, halogen substitution can significantly impact the potency of enzyme inhibitors by altering dipole moments and interaction strengths at the binding site.[4] This guide focuses on this compound and compares its predicted electronic properties with those of 3,5-Dibromoaniline, 3-Bromo-4-fluoroaniline, and 3,5-Dibromo-4-chloroaniline. This selection allows for a systematic evaluation of the electronic contributions of fluorine versus bromine and the cumulative effect of multiple halogen substitutions.

Computational Methodology: A Validated Approach

The electronic properties discussed in this guide are determined using Density Functional Theory (DFT), a powerful quantum mechanical modeling method.[3][5] DFT has been consistently shown to provide a good balance between computational cost and accuracy for predicting the electronic characteristics of organic molecules, including various anilines.[6][7]

Rationale for Method Selection
  • Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its well-documented success in reproducing experimental electronic properties and vibrational frequencies for a wide range of organic systems.[7][8]

  • Basis Set - 6-311++G(d,p): This basis set provides a flexible description of the electron distribution. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs of electrons on the nitrogen and halogen atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules, which is essential for accurate property calculations.[7]

Computational Workflow

The overall computational workflow is depicted below. This process begins with the optimization of the molecular geometry to find the lowest energy conformation, followed by frequency calculations to ensure a true minimum has been reached. Finally, single-point energy calculations are performed to derive the electronic properties of interest.

Computational Workflow Computational Workflow for Electronic Property Analysis A Input Molecular Structure (e.g., this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Initial Guess C Frequency Calculation (Confirm Minimum Energy State) B->C Optimized Geometry D Single-Point Energy Calculation (Derive Electronic Properties) C->D Verified Minimum E Analysis of Results (HOMO, LUMO, MEP, etc.) D->E Calculated Properties

Caption: A flowchart illustrating the key steps in the computational analysis of electronic properties.

Comparative Analysis of Electronic Properties

The following table summarizes the key electronic properties calculated for this compound and its selected analogs. These values provide a quantitative basis for comparing their chemical reactivity and stability.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
3,5-Dibromoaniline-5.30-0.954.352.10
3-Bromo-4-fluoroaniline-5.45-0.804.652.95
3,5-Dibromo-4-chloroaniline-5.55-1.154.402.50
This compound -5.60 -1.05 4.55 2.75

Note: The values presented in this table are hypothetical and representative of expected trends based on published data for similar molecules. They serve to illustrate the comparative framework of this guide.

Interpretation of Results
  • HOMO-LUMO Energy Gap: The energy gap is a crucial indicator of chemical stability.[9] A larger energy gap implies higher stability and lower chemical reactivity. The introduction of a fluorine atom in 3-Bromo-4-fluoroaniline and this compound leads to a larger energy gap compared to 3,5-Dibromoaniline, suggesting increased stability.

  • Dipole Moment: The dipole moment reflects the overall polarity of a molecule and is important for understanding intermolecular interactions.[3] The higher electronegativity of fluorine compared to bromine and chlorine results in a significant dipole moment for the fluorine-containing analogs.

  • Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[1] For halogenated anilines, the electron-rich regions (negative potential) are typically located around the nitrogen and halogen atoms, while the electron-deficient regions (positive potential) are found on the amine hydrogens.[8]

Experimental Protocol: Step-by-Step DFT Calculation

This section provides a generalized protocol for performing a geometry optimization and subsequent property calculation using a typical quantum chemistry software package.

  • Build the Molecule: Construct the 3D structure of this compound using a molecular modeling interface.

  • Set Up the Calculation:

    • Select the calculation type: Opt+Freq (Optimization and Frequency).

    • Choose the method: DFT and the functional B3LYP.

    • Specify the basis set: 6-311++G(d,p).

    • Define the charge as 0 and the spin as Singlet.

  • Submit and Monitor: Run the calculation. This may take from several minutes to hours depending on the computational resources.

  • Verify the Output:

    • Confirm that the optimization converged successfully.

    • Check the frequency calculation results for the absence of imaginary frequencies, which confirms a true energy minimum.

  • Analyze Electronic Properties: From the output file, extract the energies of the HOMO and LUMO to calculate the energy gap. The dipole moment and other properties will also be reported.

Structure-Property Relationships

The electronic properties of halogenated anilines are a direct consequence of the interplay between the electron-donating amine group and the electron-withdrawing halogen substituents. The following diagram illustrates these relationships.

Structure-Property Relationships Influence of Halogenation on Aniline's Electronic Properties cluster_substituents Substituents cluster_properties Electronic Properties Amine Amine Group (-NH2) HOMO_LUMO HOMO-LUMO Gap Amine->HOMO_LUMO Increases HOMO Energy Halogen Halogen Atom (F, Cl, Br) Halogen->HOMO_LUMO Lowers HOMO & LUMO Energy Dipole Dipole Moment Halogen->Dipole Increases Polarity Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Large Gap = Lower Reactivity Interactions Intermolecular Interactions Dipole->Interactions Influences Binding

Caption: A diagram showing the relationships between substituents and electronic properties.

The strong electron-withdrawing nature of the fluorine atom in this compound is expected to lower the energy of both the HOMO and LUMO orbitals compared to 3,5-Dibromoaniline. This generally leads to an increase in the ionization potential and electron affinity.

Conclusion

This guide has outlined a comprehensive computational strategy for the investigation of the electronic properties of this compound through a comparative analysis with related molecules. By employing established DFT methods, researchers can gain valuable insights into the structure-property relationships that govern the behavior of halogenated anilines. This predictive power is invaluable for the rational design of novel drug candidates and functional materials, enabling the fine-tuning of molecular properties to achieve desired outcomes. The presented workflow and analysis serve as a template for future computational studies in this important class of molecules.

References

Navigating the Synthesis of Kinase Inhibitors: A Comparative Guide to Alternatives for 3,5-Dibromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical manufacturing, the selection of starting materials and key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. 3,5-Dibromo-4-fluoroaniline, a highly functionalized aniline, serves as a valuable building block in the synthesis of complex heterocyclic scaffolds, particularly in the realm of kinase inhibitors. However, reliance on a single intermediate can present challenges related to cost, availability, and the need for specific reaction conditions. This guide provides a comprehensive comparison of alternative reagents and synthetic strategies that can be employed to circumvent the use of this compound in the synthesis of key pharmaceutical agents, offering researchers and drug development professionals a broader perspective on strategic sourcing and process optimization.

The Strategic Role of Halogenated Anilines in Kinase Inhibitor Synthesis

Halogenated anilines are cornerstone intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly kinase inhibitors. The quinazoline core, a common feature in many of these drugs, is often constructed through the reaction of a substituted aniline with a suitable quinazoline precursor. The nature and position of the halogen substituents on the aniline ring play a crucial role in directing the synthesis and modulating the pharmacological properties of the final molecule.

This compound offers multiple reactive sites. The bromine atoms can be readily functionalized through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. The amino group provides a nucleophilic handle for the crucial C-N bond formation that typically builds the core structure of many kinase inhibitors.

However, the presence of multiple bromine atoms can sometimes lead to challenges in selectivity and may necessitate additional protection/deprotection steps. Furthermore, the cost and availability of such a highly substituted starting material can be a concern for large-scale manufacturing. This necessitates an exploration of alternative, more streamlined, and potentially more cost-effective synthetic approaches.

Comparative Analysis of Alternative Reagents and Synthetic Strategies

This guide will focus on the synthesis of three prominent kinase inhibitors—Gefitinib, Vandetanib, and Lapatinib—to illustrate the application of alternative reagents and synthetic strategies.

Alternative Halogenated Anilines

A straightforward approach is the substitution of this compound with other readily available halogenated anilines. The choice of alternative will depend on the desired final product and the subsequent synthetic transformations planned.

ReagentKey FeaturesApplication Example
3-Chloro-4-fluoroaniline A close structural analog, offering similar reactivity for nucleophilic aromatic substitution. The single chloro group simplifies subsequent functionalization.Gefitinib Synthesis: Reacts with a 4-chloroquinazoline intermediate to form the core structure of the drug.[1][2][3][4][5]
4-Bromo-2-fluoroaniline Provides a bromine handle for cross-coupling reactions at a different position, influencing the final molecular architecture.Vandetanib Synthesis: Used in the key nucleophilic aromatic substitution step to build the vandetanib scaffold.[6][7]
Strategic Alternatives Bypassing Highly Functionalized Anilines

More innovative strategies involve designing the synthesis to avoid the use of a pre-functionalized aniline altogether. These routes often involve building the desired functionality onto a simpler core structure.

Reagent/StrategyKey FeaturesApplication Example
6-Iodoquinazolin-4-one This strategy front-loads the complexity onto the quinazoline core. The iodo group is a versatile handle for cross-coupling reactions to introduce the desired side chains.Lapatinib Synthesis: A practical and high-yielding route that avoids the use of a complex aniline starting material.[8][9]
3-Ethynylaniline Introduces an alkyne functionality that can be further elaborated through click chemistry or other alkyne-specific reactions, offering a different disconnection approach.While not a direct replacement in the context of the featured drugs, it represents a versatile building block for related heterocyclic compounds.
4-Amino-2-fluorophenol Provides amino and hydroxyl groups for sequential functionalization, allowing for a different order of bond construction.A useful intermediate for various pharmaceutical and agrochemical syntheses.

Case Studies: Synthesis of Key Kinase Inhibitors

The following sections provide a detailed examination of the synthetic routes for Gefitinib, Vandetanib, and Lapatinib, highlighting the use of alternative reagents and providing comparative data where available.

Case Study 1: Gefitinib Synthesis via 3-Chloro-4-fluoroaniline

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. A common and efficient synthesis involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with 3-chloro-4-fluoroaniline.[1][2][3][4][5]

Reaction Scheme: Gefitinib Synthesis

Caption: Key SNAr step in Gefitinib synthesis.

A particularly efficient variation of this synthesis starts from 6,7-dimethoxy-3H-quinazolin-4-one, which is chlorinated and then reacted with 3-chloro-4-fluoroaniline. This two-step process to the core intermediate can achieve a high yield of 98%.[1] Subsequent demethylation and Williamson etherification complete the synthesis of Gefitinib with an overall yield of around 21% over four steps.[1] Another reported synthesis starting from methyl 3-hydroxy-4-methoxybenzoate achieves an overall yield of 37.4%.[4]

Experimental Protocol: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine [1]

  • To a reaction vessel, add 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent) and isopropanol.

  • Add 3-chloro-4-fluoroaniline (2.3 equivalents) to the mixture.

  • Stir the mixture at room temperature for 1 hour.

  • The resulting precipitate is filtered , washed with isopropanol, and then dried in an oven at 60 °C for 24 hours.

Performance Data:

  • Yield: 98% (for the two steps from 6,7-dimethoxy-3H-quinazolin-4-one)[1]

  • Purity: 99.4% (by HPLC)[1]

This approach, using the readily available 3-chloro-4-fluoroaniline, demonstrates a highly efficient and scalable route to a key intermediate for Gefitinib, offering a significant advantage over routes that might require a more complex and potentially lower-yielding synthesis of a dibrominated aniline.

Case Study 2: Vandetanib Synthesis via 4-Bromo-2-fluoroaniline

Vandetanib (Caprelsa®) is a multi-kinase inhibitor targeting VEGFR, EGFR, and RET tyrosine kinases. A reported synthesis utilizes 4-bromo-2-fluoroaniline in a key step to form the 4-anilinoquinazoline core.[6][7]

Reaction Scheme: Vandetanib Synthesis

Vandetanib Synthesis chloroquinazoline 7-Benzyloxy-4-chloro-6-methoxyquinazoline reagents1 Substitution chloroquinazoline->reagents1 aniline 4-Bromo-2-fluoroaniline aniline->reagents1 intermediate 4-(4-Bromo-2-fluoroanilino)-7-benzyloxy-6-methoxyquinazoline reagents2 1. Debenzylation2. Etherification intermediate->reagents2 vandetanib Vandetanib reagents1->intermediate reagents2->vandetanib

Caption: Key substitution step in Vandetanib synthesis.

One synthetic route starts from vanillin and proceeds through several steps including protection, oxidation, nitration, reduction, cyclization, and chlorination to yield 7-benzyloxy-4-chloro-6-methoxyquinazoline. This intermediate is then reacted with 4-bromo-2-fluoroaniline, followed by debenzylation and etherification to afford Vandetanib. The overall yield for this multi-step process is reported to be around 11.6%.[7] An alternative approach utilizing a microwave-assisted Dimroth rearrangement to construct the quinazoline core reports an overall yield of 7% over nine steps.[6]

Experimental Protocol: Synthesis of 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxy-quinazoline (adapted from the debenzylation step)[7]

A detailed protocol for the initial substitution is not provided in the abstract, but the subsequent debenzylation to the key intermediate is a critical step.

  • The product from the reaction of 7-benzyloxy-4-chloro-6-methoxyquinazoline and 4-bromo-2-fluoroaniline is subjected to debenzylation.

  • The resulting 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxy-quinazoline is then carried forward.

  • This intermediate is then reacted with (1-methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate under basic conditions to yield Vandetanib.

The use of 4-bromo-2-fluoroaniline in this synthesis provides a strategic entry point to the desired substitution pattern. The bromine atom can be retained in the final product or used as a handle for further diversification of the molecule.

Case Study 3: Lapatinib Synthesis via 6-Iodoquinazolin-4-one

Lapatinib (Tykerb®) is a dual tyrosine kinase inhibitor that targets both EGFR and HER2. A highly practical and scalable synthesis avoids the use of a complex substituted aniline by starting with the commercially available 6-iodoquinazolin-4-one.[8][9] This strategy exemplifies a different synthetic philosophy, where the core is built first and then functionalized.

Reaction Scheme: Lapatinib Synthesis

Caption: Streamlined synthesis of Lapatinib.

This five-step synthesis boasts an impressive overall yield of 48%.[9] The key steps are:

  • Chlorination of 6-iodoquinazolin-4-one (88% yield).

  • Suzuki coupling with 5-formyl-2-furylboronic acid (96% yield).

  • Nucleophilic aromatic substitution with 3-chloro-4-((3-fluorobenzyl)oxy)aniline.

  • Reductive amination with 2-(methylsulfonyl)ethylamine (94% yield).

  • Salt formation .

Experimental Protocol: Key Suzuki Coupling Step (Conceptual, based on reported synthesis[9])

  • To a reaction vessel, add 4-chloro-6-iodoquinazoline (1.0 equivalent), 5-formyl-2-furylboronic acid (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent system (e.g., dioxane/water or toluene).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C) (0.01-0.05 equivalents).

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the product by crystallization or column chromatography.

Performance Data:

  • Overall Yield: 48% over five steps.[9]

  • Key Advantages: High yields in each step, avoids chromatography for purification, and utilizes a heterogeneous catalyst (Pd/C) that can be easily recovered.

This synthetic route for Lapatinib is a prime example of a strategic alternative that not only bypasses the need for a complex starting material like this compound but also proves to be highly efficient and environmentally conscious.

Conclusion: A Strategic Toolbox for the Synthetic Chemist

While this compound remains a valuable and versatile building block, a comprehensive understanding of the available alternatives is essential for the modern pharmaceutical chemist. This guide has demonstrated that through the judicious selection of alternative halogenated anilines or the implementation of entirely different synthetic strategies, it is possible to develop robust, efficient, and scalable routes to key kinase inhibitors.

The case studies of Gefitinib, Vandetanib, and Lapatinib highlight the following key takeaways:

  • Direct Analogs: For syntheses where a halogenated aniline is essential, simpler and more readily available analogs like 3-chloro-4-fluoroaniline can offer high yields and straightforward reaction profiles.

  • Strategic Disconnections: Re-evaluating the overall synthetic strategy can lead to more efficient routes that build complexity in a stepwise manner, as exemplified by the Lapatinib synthesis starting from 6-iodoquinazolin-4-one.

  • Process Optimization: Each synthetic route has its own set of advantages and disadvantages concerning yield, cost, safety, and environmental impact. A thorough evaluation of these factors is crucial for selecting the optimal route for a given application.

By expanding the toolbox of available reagents and synthetic methodologies, researchers and drug development professionals can enhance their ability to navigate the challenges of pharmaceutical manufacturing and accelerate the delivery of life-saving medicines.

References

A Comparative Spectroscopic Guide to Isomeric Dibromo-fluoroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer Differentiation

In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the precise structural characterization of molecular entities is not merely a procedural formality but a cornerstone of innovation and safety. Dibromo-fluoroanilines, a class of halogenated aromatic amines, serve as versatile building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The positional isomerism within this class—the varied arrangement of two bromine atoms and a fluorine atom on the aniline ring—gives rise to distinct chemical and physical properties. Consequently, the ability to unequivocally differentiate between these isomers is paramount for ensuring the desired reaction outcomes, optimizing biological efficacy, and meeting stringent quality control standards.

This technical guide provides a comprehensive spectroscopic comparison of isomeric dibromo-fluoroanilines. By leveraging the analytical power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the subtle yet significant spectral differences that enable the unambiguous identification of each isomer. This guide is intended for researchers, scientists, and drug development professionals, offering both in-depth analysis and practical, field-proven experimental protocols.

Spectroscopic Data Comparison: Unraveling Isomeric Signatures

The following sections detail the characteristic spectroscopic features of two representative isomers: 2,6-Dibromo-4-fluoroaniline and 3-Bromo-4-fluoroaniline. A direct comparison of their spectral data highlights the diagnostic fingerprints unique to each structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) within a molecule dictates its resonance frequency, providing a detailed map of the molecular architecture.

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electronegativity of the attached substituents. The carbon atoms directly bonded to halogens exhibit characteristic shifts.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds, with a wide range of chemical shifts that are exquisitely sensitive to the electronic environment.

Table 1: Comparative ¹H, ¹³C, and ¹⁹F NMR Spectral Data

Isomer ¹H NMR (δ, ppm, Multiplicity, J in Hz) ¹³C NMR (δ, ppm) ¹⁹F NMR (δ, ppm)
2,6-Dibromo-4-fluoroaniline ~7.2 (d, J ≈ 8 Hz, 2H), ~4.6 (br s, 2H, NH₂)~155 (d, ¹JCF), ~140, ~120 (d, ²JCF), ~105 (d, ³JCF)Not available
3-Bromo-4-fluoroaniline ~7.1 (dd, J ≈ 8, 2 Hz, 1H), ~6.8 (ddd, J ≈ 8, 8, 2 Hz, 1H), ~6.6 (t, J ≈ 8 Hz, 1H), ~3.8 (br s, 2H, NH₂)~153 (d, ¹JCF), ~145, ~125, ~118 (d, ²JCF), ~115 (d, ³JCF), ~105 (d, ⁴JCF)Not available

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented here are representative values.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The presence of characteristic absorption bands provides valuable information about the functional groups present. For dibromo-fluoroanilines, key vibrational modes include N-H stretching of the amine group, C-H stretching of the aromatic ring, and C-X (C-F, C-Br) stretching.

Table 2: Comparative IR Spectral Data

Isomer N-H Stretch (cm⁻¹) Aromatic C-H Stretch (cm⁻¹) C-F Stretch (cm⁻¹) C-Br Stretch (cm⁻¹) Aromatic C=C Stretch (cm⁻¹)
2,6-Dibromo-4-fluoroaniline ~3400, ~3300~3100~1250~600~1600, ~1500
3-Bromo-4-fluoroaniline ~3450, ~3350~3050~1230~580~1620, ~1510
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For dibromo-fluoroanilines, the presence of two bromine atoms leads to a characteristic isotopic pattern in the molecular ion peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The M, M+2, and M+4 peaks will appear in an approximate 1:2:1 ratio.[1][2]

Table 3: Comparative Mass Spectrometry Data

Isomer Molecular Ion (m/z) & Isotopic Pattern Key Fragmentation Pathways
2,6-Dibromo-4-fluoroaniline 267/269/271 (1:2:1 ratio)Loss of Br, loss of HBr, loss of HCN
3-Bromo-4-fluoroaniline 189/191 (1:1 ratio)Loss of Br, loss of HBr, loss of HCN

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of dibromo-fluoroaniline isomer B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock and shim the instrument D->E F Acquire ¹H, ¹³C, and ¹⁹F spectra E->F G Fourier transform the FID F->G H Phase and baseline correct the spectrum G->H I Reference the chemical shifts H->I J Integrate peaks and determine coupling constants I->J

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dibromo-fluoroaniline isomer.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • ¹⁹F NMR: Acquire the proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum to ensure accurate peak integration and chemical shift determination.

    • Reference the spectrum using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

    • Integrate the peaks to determine the relative number of nuclei and measure the coupling constants (J) from the multiplet splitting.

Infrared (IR) Spectroscopy

Diagram of the IR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid sample on the ATR crystal B Apply pressure to ensure good contact A->B C Collect a background spectrum B->C D Collect the sample spectrum C->D E Perform background subtraction D->E F Identify and label significant peaks E->F

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid dibromo-fluoroaniline isomer directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

    • Collect the sample spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

Diagram of the GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution (~1 mg/mL) in a volatile solvent B Transfer to a GC vial A->B C Inject sample into the GC-MS B->C D Separate components on the GC column C->D E Ionize and detect fragments in the MS D->E F Identify the molecular ion peak E->F G Analyze the isotopic pattern F->G H Identify major fragment ions G->H

Caption: Workflow for GC-MS analysis of dibromo-fluoroaniline isomers.

  • Sample Preparation:

    • Prepare a dilute solution of the dibromo-fluoroaniline isomer (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

    • Transfer the solution to a standard GC autosampler vial.

  • Instrument Setup (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Set the appropriate GC conditions, including the injector temperature, oven temperature program, and carrier gas flow rate. A non-polar capillary column is typically used for these compounds.

    • Set the MS parameters, including the ionization mode (typically Electron Ionization - EI), ionization energy (70 eV), and mass scan range.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The sample is vaporized and carried through the GC column, where the components are separated based on their boiling points and interactions with the stationary phase.

    • As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

  • Data Analysis:

    • Examine the mass spectrum corresponding to the GC peak of the dibromo-fluoroaniline isomer.

    • Identify the molecular ion peak (M⁺) and analyze its isotopic pattern to confirm the presence of two bromine atoms.

    • Identify the major fragment ions and propose fragmentation pathways to further support the structural assignment.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the definitive identification of isomeric dibromo-fluoroanilines. ¹H and ¹³C NMR offer detailed insights into the connectivity of the aromatic ring, while ¹⁹F NMR provides a highly sensitive probe for the fluorine substituent. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry reveals the molecular weight and characteristic isotopic patterns of the bromine atoms. By carefully analyzing the data from each of these techniques, researchers can confidently distinguish between isomers, ensuring the integrity and quality of their synthetic work and downstream applications.

References

Safety Operating Guide

Navigating the Disposal of 3,5-Dibromo-4-fluoroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and chemical innovation, the synthesis and application of novel compounds like 3,5-Dibromo-4-fluoroaniline (CAS No. 1003709-35-0) are routine. However, the lifecycle of these potent molecules extends beyond their immediate use, culminating in a critical final step: proper disposal. This guide provides a comprehensive, safety-centric framework for the disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, providing a clear path for responsible waste management.

Hazard Assessment and Risk Mitigation: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. While comprehensive toxicological data for this specific compound is not extensively detailed, its structure as a halogenated aromatic amine warrants significant caution. The presence of bromine and fluorine atoms, combined with the aniline functional group, suggests potential for toxicity and environmental persistence.

Safety Data Sheets (SDS) for this compound and structurally similar compounds consistently highlight the following hazards:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation : May cause respiratory irritation.[2][4]

Given these hazards, direct contact and aerosol generation must be minimized during all handling and disposal procedures. The primary goal is containment and safe transfer to a designated waste stream.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, based on SDS recommendations.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Butyl, Neoprene, Viton). Nitrile gloves are NOT recommended for prolonged contact with anilines.To prevent skin absorption, which is a primary route of exposure.[5]
Eye Protection Chemical splash goggles and a face shield.To protect against accidental splashes and fine dust particles.[3]
Body Protection A fully-buttoned laboratory coat, with additional chemical-resistant apron if handling larger quantities.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of dust or vapors, a significant route of toxic exposure.[3]

Disposal Workflow: A Step-by-Step Procedural Guide

The recommended disposal route for this compound is incineration by a licensed professional waste disposal service .[4] In-laboratory treatment or neutralization of this compound is not recommended due to the lack of validated procedures and the potential for hazardous reactions. The following workflow ensures safe and compliant disposal.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container : Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Categorize as Halogenated Organic Waste : This compound must be segregated as a halogenated organic waste . Do not mix with non-halogenated organic waste, as this can complicate the incineration process and increase disposal costs.[6]

  • Collect All Contaminated Materials : This includes not only the neat compound but also any contaminated items such as:

    • Spatulas, weighing boats, and disposable labware.

    • Gloves, bench paper, and other PPE.

    • Solvent rinses from contaminated glassware.

Step 2: Container Labeling and Storage
  • Proper Labeling : The waste container must be labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

  • Secure Storage : Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents.[1] The container should be kept closed except when adding waste.

Step 3: Arranging for Professional Disposal
  • Contact Your Institution's Environmental Health and Safety (EHS) Office : Your EHS department will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Provide Necessary Information : Be prepared to provide the EHS office with the name of the chemical, the quantity of waste, and a copy of the Safety Data Sheet.

  • Schedule a Pickup : EHS will coordinate the pickup of the hazardous waste by the certified disposal company.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Step 1: Preparation & Assessment cluster_collection Step 2: Waste Collection cluster_storage Step 3: Interim Storage & Hand-off cluster_disposal Step 4: Final Disposal start Start: Have this compound Waste assess Assess Hazards (Toxic, Irritant) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Designated, Labeled HDPE Waste Container segregate->container collect Collect Solid Waste & Contaminated Materials container->collect seal_store Seal Container & Store in Designated Waste Area collect->seal_store contact_ehs Contact Institutional EHS Office for Pickup seal_store->contact_ehs disposal_co Licensed Hazardous Waste Disposal Company contact_ehs->disposal_co incineration High-Temperature Incineration with Afterburner & Scrubber disposal_co->incineration end End: Compliant Disposal incineration->end

Disposal workflow for this compound.

Regulatory Considerations: Adherence to EPA Guidelines

While a specific EPA hazardous waste code for this compound is not explicitly listed, it falls under the category of halogenated organic compounds. The U.S. Environmental Protection Agency (EPA) regulates the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA). The land disposal of many halogenated organic compounds is restricted, making high-temperature incineration the preferred and often required disposal method.[7] Your institution's EHS office will ensure that the disposal vendor adheres to all relevant federal, state, and local regulations.[1]

Conclusion: A Commitment to Safety and Stewardship

The responsible disposal of this compound is a critical component of the research lifecycle. By adhering to the principles of hazard assessment, proper use of personal protective equipment, stringent waste segregation, and partnership with certified disposal professionals, we can ensure that our scientific pursuits do not come at the expense of safety or environmental integrity. This procedural guide serves as a foundational resource for upholding our commitment to both scientific excellence and responsible chemical stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.